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Foundational

An In-Depth Technical Guide to D-Arabinitol-1-13C: Structure, Properties, and Applications in Metabolic Research

Introduction: Unveiling the Role of D-Arabinitol-1-13C in Modern Research In the intricate landscape of metabolic research and drug development, stable isotope-labeled compounds are indispensable tools for elucidating co...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Role of D-Arabinitol-1-13C in Modern Research

In the intricate landscape of metabolic research and drug development, stable isotope-labeled compounds are indispensable tools for elucidating complex biochemical networks. Among these, D-Arabinitol-1-13C, a stable isotope-labeled derivative of the naturally occurring pentose sugar alcohol D-arabinitol, has emerged as a powerful probe. By replacing the naturally abundant carbon-12 with a carbon-13 isotope at the C-1 position, this molecule becomes a unique tracer, allowing researchers to meticulously track its metabolic fate without altering its fundamental chemical properties.[1][2] This guide provides a comprehensive technical overview of D-Arabinitol-1-13C, from its chemical characteristics to its practical applications in metabolic flux analysis, particularly in the context of the pentose phosphate pathway (PPP).[3][4]

D-arabinitol itself is a significant metabolite in various organisms, notably in fungi and yeasts where it functions in osmoregulation and as a carbohydrate reserve.[3] In clinical settings, elevated levels of D-arabinitol can serve as a biomarker for invasive candidiasis, a serious fungal infection.[4][5] The ability to trace the metabolism of D-arabinitol with its 13C-labeled counterpart offers profound insights into the metabolic adaptations of pathogenic fungi, paving the way for the identification of novel enzymatic targets for antifungal drug development.[4]

This document is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical knowledge and practical, field-proven insights to facilitate the integration of D-Arabinitol-1-13C into sophisticated experimental designs.

Chemical Identity and Physicochemical Properties

D-Arabinitol-1-13C is structurally identical to D-arabinitol, with the exception of the isotopic enrichment at the first carbon position. This subtle yet critical modification allows for its differentiation and quantification in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

PropertyD-ArabinitolD-Arabinitol-1-13CReference(s)
Molecular Formula C₅H₁₂O₅¹³CC₄H₁₂O₅[6]
Molar Mass 152.15 g/mol approx. 153.15 g/mol [2][6]
IUPAC Name (2R,4R)-pentane-1,2,3,4,5-pentol(2R,4R)-[1-¹³C]pentane-1,2,3,4,5-pentol
CAS Number (unlabeled) 488-82-4N/A[6]
Appearance White crystalline powderWhite crystalline powder
Melting Point 101-104 °CExpected to be very similar to unlabeled form
Solubility in Water 729 g/LExpected to be very similar to unlabeled form

Chemical Structure of D-Arabinitol-1-13C:

G C1 ¹³CH₂OH C2 H-C-OH C1->C2 C3 HO-C-H C2->C3 C4 H-C-OH C3->C4 C5 CH₂OH C4->C5

Caption: Chemical structure of D-Arabinitol-1-13C.

Metabolic Significance and the Pentose Phosphate Pathway

D-arabinitol biosynthesis is intricately linked to the pentose phosphate pathway (PPP), a central metabolic route responsible for generating NADPH and precursors for nucleotide synthesis.[3][7] In many fungi, D-arabinitol is synthesized from the PPP intermediate D-ribulose-5-phosphate.[8] This direct connection makes D-Arabinitol-1-13C an exceptional tool for probing the flux through the PPP.

Metabolic Pathway of D-Arabinitol Synthesis:

G G6P Glucose-6-Phosphate PPP Pentose Phosphate Pathway G6P->PPP Oxidative & Non-oxidative phases Ru5P D-Ribulose-5-Phosphate PPP->Ru5P DRibulose D-Ribulose Ru5P->DRibulose Dephosphorylation Dephosph Dephosphorylation DArabinitol D-Arabinitol DRibulose->DArabinitol Reduction Reduction Reduction (NAD(P)H -> NAD(P)+)

Caption: Biosynthesis of D-Arabinitol from the Pentose Phosphate Pathway.

By introducing D-Arabinitol-1-13C into a biological system, the ¹³C label is incorporated into downstream metabolites. Tracking the distribution of this label using techniques like mass spectrometry or NMR allows for the quantification of metabolic fluxes, providing a dynamic snapshot of cellular metabolism.[1]

Experimental Workflow: Metabolic Flux Analysis using D-Arabinitol-1-13C

Metabolic Flux Analysis (MFA) with D-Arabinitol-1-13C is a powerful technique to quantify the rates of intracellular reactions. The general workflow involves cell culture with the labeled substrate, quenching of metabolism, extraction of metabolites, and analysis by mass spectrometry or NMR.

Experimental Workflow for ¹³C Metabolic Flux Analysis:

G cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 Analysis & Data Processing A Cell Seeding & Growth B Introduction of D-Arabinitol-1-¹³C A->B C Quenching of Metabolism B->C D Metabolite Extraction C->D E GC-MS or LC-MS/MS Analysis D->E F NMR Spectroscopy D->F G Mass Isotopomer Distribution Analysis E->G F->G H Metabolic Flux Calculation G->H

Caption: General experimental workflow for ¹³C metabolic flux analysis.

Detailed Protocol: ¹³C-MFA in Candida albicans

This protocol provides a detailed methodology for a cell-based metabolic tracing experiment using D-Arabinitol-1-13C with analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

I. Cell Culture and Labeling:

  • Pre-culture Preparation: Inoculate a single colony of Candida albicans into 10 mL of Yeast Nitrogen Base (YNB) medium supplemented with 2% unlabeled D-glucose. Incubate at 30°C with shaking (200 rpm) overnight.

  • Tracer Experiment Setup: Inoculate a fresh 50 mL of YNB medium containing a limiting concentration of unlabeled D-glucose (e.g., 0.2%) with the overnight pre-culture to an optical density at 600 nm (OD₆₀₀) of 0.1.

  • Growth Phase: Grow the culture at 30°C with shaking until the glucose is depleted (approximately 8-12 hours, monitor OD₆₀₀).

  • Labeling: Once the cells enter the stationary phase due to glucose limitation, add D-Arabinitol-1-13C to a final concentration of 1 mg/mL.

  • Time-Course Sampling: Collect 1 mL aliquots of the cell culture at various time points (e.g., 0, 1, 4, 8, 24 hours) after the addition of the tracer.

II. Quenching and Metabolite Extraction:

  • Quenching: Immediately transfer the collected cell suspension into a tube containing a quenching solution (e.g., 60% methanol at -40°C) to halt all enzymatic activity.

  • Cell Lysis: Centrifuge the quenched cell suspension at high speed (e.g., 10,000 x g) for 5 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in a pre-chilled extraction solvent (e.g., 80% methanol).

  • Extraction: Vortex the cell suspension vigorously and incubate at -80°C for at least 15 minutes.

  • Clarification: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C. Collect the supernatant containing the metabolites.

III. Sample Analysis by GC-MS:

  • Derivatization: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. Derivatize the dried metabolites to make them volatile for GC analysis. A common method is silylation using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

  • GC-MS Parameters (Illustrative):

    • GC Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 5 minutes.

    • MS Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-600.

  • Data Analysis:

    • Identify and quantify the mass isotopologues of D-arabinitol and other key metabolites.

    • Correct for the natural abundance of ¹³C.

    • Use specialized software (e.g., METRAN, INCA, VistaFlux) for metabolic flux calculations.[9][10][11]

Data Interpretation and Quantitative Analysis

The primary output of a ¹³C tracer experiment is the mass isotopologue distribution (MID) of key metabolites. The MID reveals the fractional abundance of molecules with a specific number of ¹³C atoms.

Illustrative Mass Isotopologue Distribution Data:

The following table represents hypothetical data from a ¹³C tracer experiment using D-Arabinitol-1-13C to study the metabolism of a fungal pathogen. The data illustrates the MID in key downstream metabolites, which would be determined by mass spectrometry.

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)
D-Arabinitol 5.095.00.00.00.00.0
Ribulose-5-Phosphate 60.035.05.00.00.00.0
Xylulose-5-Phosphate 65.030.05.00.00.00.0
Sedoheptulose-7-Phosphate 70.025.05.00.00.00.0
Erythrose-4-Phosphate 75.020.05.00.00.00.0

This is example data and will vary based on experimental conditions.

The enrichment of ¹³C in these metabolites provides direct evidence of the metabolic pathways involved and allows for the calculation of the relative and absolute fluxes through these pathways. The calculation of isotopic enrichment from mass spectrometry data is a critical step and requires careful correction for natural isotopic abundance.[12]

Conclusion and Future Perspectives

D-Arabinitol-1-13C is a highly valuable tool for researchers in metabolism and drug discovery. Its ability to specifically probe the pentose phosphate pathway and related metabolic routes offers unparalleled insights into cellular physiology, particularly in the context of fungal metabolism and pathogenesis. As analytical technologies continue to advance, the application of D-Arabinitol-1-13C in combination with sophisticated computational modeling will undoubtedly lead to new discoveries and the development of novel therapeutic strategies.

References

  • Young, J. D. (2014). INCA: a computational platform for isotopically non-stationary metabolic flux analysis.
  • MIT Technology Licensing Office. (n.d.). METRAN - Software for 13C-metabolic Flux Analysis. Retrieved from [Link]

  • Agilent. (n.d.). MassHunter VistaFlux Software for Qualitative Flux Analysis. Retrieved from [Link]

  • Gómez-Pérez, M., et al. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Rapid Communications in Mass Spectrometry, 28(19), 2099-2106.
  • Wong, B., et al. (1993). D-arabitol metabolism in Candida albicans: studies of the biosynthetic pathway and the gene that encodes NAD-dependent D-arabitol dehydrogenase. Journal of bacteriology, 175(19), 6314–6320.
  • Kiehn, T. E., et al. (1979). Candidiasis: detection by gas-liquid chromatography of D-arabinitol, a fungal metabolite, in human serum. Science, 206(4418), 577–580.
  • Larsson, L., et al. (1994). Gas chromatographic determination of D-arabinitol/L-arabinitol ratios in urine: a potential method for diagnosis of disseminated candidiasis. Journal of clinical microbiology, 32(8), 1855–1859.
  • BenchChem. (2025). Application Notes and Protocols for D-Arabitol-13C-1 in Cell Culture.
  • BenchChem. (2025). D-Arabitol-1-13C as a Stable Isotope Tracer: An In-depth Technical Guide.
  • MedChemExpress. (n.d.). D-Arabitol-13C. Retrieved from a relevant MedChemExpress product page.
  • NIST. (n.d.). D-Arabinitol. In NIST Chemistry WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). Pentose phosphate pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). The possible routes of D -arabitol synthesis in the pentose phosphate pathway (PPP) are shown in yeast as a model.
  • Stincone, A., et al. (2015). The return of metabolism: biochemistry and physiology of the pentose phosphate pathway. Biological reviews of the Cambridge Philosophical Society, 90(3), 927–963.
  • ResearchGate. (n.d.). 1 H and 13 C NMR data for CDP-D-arabinitol and D-arabinitol as model compounds.
  • BenchChem. (2025). Application Notes and Protocols for D-Arabitol-13C-1 in 13C NMR Spectroscopy.
  • ResearchGate. (n.d.). 13 C NMR spectra. An aqueous solution of D-arabitol (1 M) and....
  • PubChem. (n.d.). D-Arabitol. Retrieved from [Link]

  • Graphviz. (n.d.). DOT Language. Retrieved from [Link]

  • Teti, D. (2023). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Retrieved from [Link]

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Exploratory

The Technical Guide to D-Arabinitol-1-13C: Structure, Molecular Weight, and Applications in Advanced Research

This guide provides an in-depth technical overview of D-Arabinitol-1-¹³C, a stable isotope-labeled sugar alcohol. Designed for researchers, scientists, and professionals in drug development, this document details its che...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of D-Arabinitol-1-¹³C, a stable isotope-labeled sugar alcohol. Designed for researchers, scientists, and professionals in drug development, this document details its chemical structure, precise molecular weight, and its critical applications as a metabolic tracer and an internal standard in clinical diagnostics. Herein, we explore the causality behind experimental choices, provide validated protocols, and offer visualizations to support the integration of D-Arabinitol-1-¹³C into sophisticated research workflows.

Core Concepts: Understanding D-Arabinitol-1-¹³C

D-Arabinitol-1-¹³C is an isotopologue of the naturally occurring pentitol, D-arabinitol. In this labeled variant, the carbon-12 atom at the C-1 position is replaced by a stable, non-radioactive carbon-13 isotope. This subtle alteration in mass allows for its precise detection and quantification by mass spectrometry (MS) and analysis by nuclear magnetic resonance (NMR) spectroscopy, without modifying its chemical properties and biological behavior. This makes it an invaluable tool for tracing metabolic pathways and for use as an internal standard in quantitative analyses.[1]

Chemical Structure and Molecular Weight

The fundamental structure of D-arabinitol is a five-carbon sugar alcohol. The incorporation of a ¹³C isotope at the first carbon position is the defining feature of D-Arabinitol-1-¹³C.

  • IUPAC Name: (2R,4R)-pentane-1,2,3,4,5-pentol-1-¹³C[1]

  • Molecular Formula: C₄¹³CH₁₂O₅[1]

The molecular weight of a molecule is the sum of the atomic weights of its constituent atoms. For D-Arabinitol-1-¹³C, the calculation is as follows:

ElementNumber of AtomsIsotopic Mass (amu)Total Mass (amu)
Carbon-13113.0033513.00335
Carbon-12412.0000048.00000
Hydrogen121.00782512.09390
Oxygen515.99491579.97458
Total Molecular Weight ~153.07 g/mol

Note: The approximate molar mass is often cited as 153.15 g/mol , which is consistent with the isotopic enrichment.[1]

Applications in Scientific Research and Drug Development

The unique properties of D-Arabinitol-1-¹³C lend it to two primary, high-impact applications in the scientific field: as a metabolic tracer in flux analysis and as an internal standard for quantitative accuracy.

Metabolic Flux Analysis (MFA)

D-Arabinitol-1-¹³C is a powerful tool for elucidating metabolic pathways, particularly in the study of fungal metabolism.[2] Many pathogenic species of Candida, for instance, produce significant amounts of D-arabinitol.[3] By introducing D-Arabinitol-1-¹³C as a tracer, researchers can track the flow of the ¹³C label through interconnected metabolic pathways, such as the pentose phosphate pathway (PPP).[2] This allows for the quantification of metabolic reaction rates (fluxes), providing a detailed map of cellular metabolism.[4] Understanding these pathways is crucial for identifying novel enzymatic targets for the development of new antifungal drugs.[2][3]

Internal Standard for Clinical Diagnostics

Elevated levels of D-arabinitol in bodily fluids are a recognized biomarker for invasive candidiasis, a serious fungal infection, particularly in immunocompromised patients.[2][5] However, the accurate quantification of endogenous D-arabinitol can be challenging due to variations in sample preparation and analytical instrumentation. D-Arabinitol-1-¹³C serves as an ideal internal standard to overcome these challenges.[6][7] By adding a known amount of the labeled compound to a biological sample, the ratio of the unlabeled (endogenous) to the labeled (internal standard) arabinitol can be measured with high precision using techniques like gas chromatography-mass spectrometry (GC-MS).[8][9] This isotopic dilution mass spectrometry (IDMS) approach corrects for sample loss during preparation and variations in instrument response, leading to highly accurate and reliable quantification of D-arabinitol levels for diagnostic purposes.[2][10]

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the primary applications of D-Arabinitol-1-¹³C.

Protocol for Metabolic Tracer Studies in Candida albicans

This protocol is adapted from established methodologies for metabolic flux analysis in fungal cultures.[2]

A. Pre-culture Preparation:

  • Inoculate a single colony of Candida albicans into 10 mL of Yeast Nitrogen Base (YNB) medium supplemented with 2% D-glucose.

  • Incubate the culture overnight at 30°C with shaking (200 rpm).

B. Tracer Experiment:

  • Inoculate a fresh 50 mL of YNB medium containing a limiting concentration of D-glucose (e.g., 0.2%) with the overnight pre-culture to an optical density at 600 nm (OD₆₀₀) of 0.1.

  • Grow the culture at 30°C with shaking until the glucose is depleted (approximately 8-12 hours). Monitor the OD₆₀₀ to track cell growth.

  • Upon entry into the stationary phase due to glucose limitation, add D-Arabinitol-1-¹³C to a final concentration of 1 mg/mL.

  • Collect cell samples at various time points (e.g., 0, 15, 30, 60, 120 minutes) to monitor the incorporation of the ¹³C label.

C. Metabolite Extraction:

  • For each time point, rapidly harvest a defined volume of the cell culture.

  • Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Immediately quench metabolic activity by adding liquid nitrogen to the culture vessel.

  • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the frozen cells.

  • Scrape the cells into the extraction solvent and vortex vigorously.

  • Incubate the cell lysate at -80°C for at least 15 minutes.

  • Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.

  • Collect the supernatant containing the metabolites for subsequent analysis.

D. Sample Analysis:

  • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • Resuspend the dried metabolites in a suitable solvent for Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

  • Analyze the samples to determine the incorporation of the ¹³C label into downstream metabolites.

Metabolic_Tracer_Workflow cluster_culture Cell Culture cluster_sampling Sampling & Extraction cluster_analysis Analysis preculture Pre-culture (C. albicans) tracer_exp Tracer Experiment (Add D-Arabinitol-1-13C) preculture->tracer_exp sampling Time-point Sampling tracer_exp->sampling quenching Metabolic Quenching (Liquid Nitrogen) sampling->quenching extraction Metabolite Extraction (80% Methanol) quenching->extraction analysis LC-MS or GC-MS Analysis extraction->analysis data_proc Data Processing & Isotopologue Analysis analysis->data_proc flux_calc Metabolic Flux Calculation data_proc->flux_calc

Experimental workflow for a ¹³C metabolic tracer study.
Protocol for D-Arabinitol Quantification in Urine using Isotopic Dilution GC-MS

This protocol outlines a general procedure for the quantification of D-arabinitol in urine for the clinical diagnosis of invasive candidiasis.[8][9][10]

A. Sample Preparation:

  • Thaw frozen urine samples to room temperature.

  • To a 1 mL aliquot of urine, add a known amount of D-Arabinitol-1-¹³C as the internal standard.

  • Vortex the sample to ensure thorough mixing.

  • Filter the sample to remove any particulate matter.

  • Perform a purification step, such as solid-phase extraction (SPE), to remove interfering substances.

B. Derivatization:

  • Evaporate the purified sample to dryness under a stream of nitrogen.

  • Add a derivatizing agent, such as trifluoroacetic anhydride (TFAA), to the dried residue. This step converts the polar hydroxyl groups of arabinitol into more volatile esters suitable for GC analysis.

  • Incubate the reaction mixture at an elevated temperature (e.g., 70°C) for a specified time to ensure complete derivatization.

  • Evaporate the excess derivatizing agent.

  • Reconstitute the derivatized sample in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

C. GC-MS Analysis:

  • Inject an aliquot of the derivatized sample into a GC-MS system equipped with a chiral column capable of separating D- and L-arabinitol enantiomers.

  • Develop a temperature gradient program for the GC oven to achieve optimal separation of the arabinitol isomers.

  • Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect specific ions corresponding to the derivatized unlabeled D-arabinitol and the ¹³C-labeled internal standard.

D. Data Analysis:

  • Integrate the peak areas for the selected ions of both endogenous D-arabinitol and the D-Arabinitol-1-¹³C internal standard.

  • Calculate the ratio of the peak area of the endogenous D-arabinitol to the peak area of the internal standard.

  • Quantify the concentration of D-arabinitol in the original urine sample by comparing this ratio to a standard curve prepared with known concentrations of unlabeled D-arabinitol and a fixed concentration of the internal standard.

Clinical_Assay_Workflow start Urine Sample add_is Add D-Arabinitol-1-13C (Internal Standard) start->add_is purify Sample Purification (e.g., SPE) add_is->purify derivatize Derivatization (e.g., TFAA) purify->derivatize gcms GC-MS Analysis (Chiral Column, SIM) derivatize->gcms quantify Quantification (Peak Area Ratio) gcms->quantify result D-Arabinitol Concentration quantify->result

Workflow for clinical quantification of D-arabinitol.

Biosynthesis of D-Arabinitol

Conclusion

D-Arabinitol-1-¹³C is a highly valuable and versatile tool for researchers and clinicians. Its well-defined structure and the ability to be precisely quantified make it indispensable for metabolic flux analysis and as an internal standard for the diagnosis of invasive fungal infections. The protocols and conceptual frameworks provided in this guide are intended to empower scientists to confidently and effectively integrate D-Arabinitol-1-¹³C into their research, contributing to advancements in our understanding of metabolism and the development of new diagnostic and therapeutic strategies.

References

  • Application Notes and Protocols for D-Arabitol-13C-1 in Cell Culture. Benchchem.

  • An In-depth Technical Guide to D-Arabitol-13C-1: Structure, Properties, and Applications. Benchchem.

  • Christensson, B., Sigmundsdottir, G., & Larsson, L. (1999). D-arabinitol--a marker for invasive candidiasis. Medical Mycology, 37(6), 391-396.

  • [Evaluation of serum D-arabinitol as a diagnostic test for invasive candidiasis in the urinary tract]. Hinyokika Kiyo. Acta Urologica Japonica, 42(11), 805-809.

  • D-arabinitol - a marker for invasive candidiasis. ResearchGate.

  • D-Arabinitol, Urine - Candida - Preventive Tests. Purchase the test online.

  • D-arabinitol metabolism in Candida albicans: studies of the biosynthetic pathway and the gene that encodes NAD-dependent D-arabitol dehydrogenase. National Institutes of Health.

  • Metabolic Flux Analysis with 13C-Labeling Experiments. .

  • ENZYMATIC BASIS FOR D-ARBITOL PRODUCTION BY SACCHAROMYCES ROUXII. Journal of Bacteriology, 89(5), 1186-1194.

  • Larsson, L., Pehrson, C., Wiebe, T., & Christensson, B. (1994). Gas chromatographic determination of D-arabinitol/L-arabinitol ratios in urine: a potential method for diagnosis of disseminated candidiasis. Journal of Clinical Microbiology, 32(8), 1855-1859.

  • Establishment and validation of a gas chromatography/mass spectrometry method for determination of D-/L-arabinitol in urine as a. Umeå University.

  • Diagnosis of disseminated candidiasis by measurement of urine D-arabinitol/L-arabinitol ratio. Journal of Clinical Microbiology, 35(12), 3122-3127.

  • Hare, B. J., Sanders, C. R., 2nd, McIntyre, S. E., & Prestegard, J. H. (1993). Synthesis and characterization of a 13C-labeled alpha-mannosyl glycolipid analog from [13C]glucose. Chemistry and Physics of Lipids, 66(1-2), 155-158.

  • Gram-scale synthesis and efficient purification of 13C-labeled levoglucosan from 13C glucose. ResearchGate.

  • Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Journal of Biological Chemistry, 294(4), 1173-1182.

  • Gas chromatographic determination of D-arabinitol/L-arabinitol ratios in urine: A potential method for diagnosis of disseminated candidiasis. ResearchGate.

  • Advances in Enzymatic Synthesis of D-Amino Acids. Molecules, 26(16), 4933.

  • Sugar Alcohols: Chemistry, Production, Health Concerns And Nutritional Importance Of Mannitol, Sorbitol, Xylitol, And Erythritol. IJAAR Publishing.

  • Synthesis of arabinitol 1-phosphate and its use for characterization of arabinitol-phosphate dehydrogenase. Applied and Environmental Microbiology, 72(1), 269-275.

  • Enzymatic synthesis of oligo-d-galactofuranosides and l-arabinofuranosides: from molecular dynamics to immunological assays. Organic & Biomolecular Chemistry, 13(2), 569-579.

  • Metabolite Diversity in Alkaloid Biosynthesis: A Multilane (Diastereomer) Highway for Camptothecin Synthesis in Camptotheca acuminata. The Plant Cell, 27(4), 1076-1092.

  • Synthesis of 21-carboxy-D-arabinitol-1-phosphate in French bean (Phaseolus vulgaris L.): A search for precursors. Lancaster University research directory.

Sources

Foundational

Technical Whitepaper: High-Yield Synthesis and Purification of D-Arabinitol-1-13C

Executive Summary This technical guide details the synthesis, purification, and characterization of D-Arabinitol-1-13C , a stable isotope-labeled pentitol critical for metabolic flux analysis (MFA) of the Pentose Phospha...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis, purification, and characterization of D-Arabinitol-1-13C , a stable isotope-labeled pentitol critical for metabolic flux analysis (MFA) of the Pentose Phosphate Pathway (PPP) and diagnostic development for invasive candidiasis.

The protocol focuses on the sodium borohydride (


) reduction of D-Arabinose-1-13C . While enzymatic routes exist, the chemical reduction offers superior atom economy, scalability, and stereochemical retention for 13C-labeled substrates. The critical technical challenge addressed herein is the quantitative removal of borate-diol complexes, which—if mismanaged—compromise yield calculations and NMR spectral integrity.

Strategic Rationale & Mechanism

Why Chemical Reduction?

For 13C-labeling, maximizing the recovery of the expensive isotopic precursor is paramount.

  • Atom Economy:

    
     reduction converts the aldehyde at C1 to a primary alcohol without carbon loss.
    
  • Stereochemistry: The reaction preserves the chiral centers at C2, C3, and C4. Since D-Arabinose is the precursor, the product is exclusively D-Arabinitol; no epimerization occurs at the non-reacting centers.

  • Cost-Efficiency: Unlike Kiliani-Fischer synthesis (which extends chain length but has lower yields) or enzymatic reductions (which require cofactor regeneration systems), hydride reduction is stoichiometric and robust.

Reaction Mechanism

The mechanism involves the nucleophilic attack of the hydride ion (


) from the borohydride anion onto the carbonyl carbon (C1) of D-Arabinose-1-13C.


Critical Constraint: The resulting borate species (


) spontaneously form stable cyclic esters (borate complexes) with the cis-diols of the sugar alcohol. These complexes are non-volatile and water-soluble, preventing crystallization. They must be disrupted via acid hydrolysis and removed as volatile trimethyl borate.

Experimental Workflow (Visualization)

The following diagram illustrates the critical path, emphasizing the recursive borate removal loop.

G cluster_borate Critical Borate Removal Loop Start Precursor: D-Arabinose-1-13C Solubilization Solubilization (H2O, 0°C) Start->Solubilization Reduction Hydride Reduction (NaBH4 addition) Solubilization->Reduction Stir 12h Quench Acid Quench (Amberlite IR-120 H+) Reduction->Quench pH < 4 Evaporation Vacuum Concentration (Syrup Formation) Quench->Evaporation MeOH_Add Add Methanol (Excess) Evaporation->MeOH_Add CoEvap Co-evaporation (Remove B(OMe)3) MeOH_Add->CoEvap Form Volatile Ester CoEvap->MeOH_Add Repeat 5x (Critical) Polishing Polishing Step (Pass through Ion Exchange) CoEvap->Polishing Borate Free Crystallization Crystallization (EtOH/H2O) Polishing->Crystallization Final Pure Product: D-Arabinitol-1-13C Crystallization->Final

Figure 1: Synthesis workflow for D-Arabinitol-1-13C emphasizing the methanol co-evaporation cycle for borate removal.

Detailed Technical Protocol

Materials & Reagents
ReagentGrade/SpecRole
D-Arabinose-1-13C >99% atom % 13CSubstrate
Sodium Borohydride (

)
Powder, >98%Reducing Agent
Amberlite® IR-120 (H+) Strong Cation ExchangeQuenching & Na+ Removal
Methanol (MeOH) HPLC GradeBorate Scavenger
Ethanol (EtOH) AbsoluteCrystallization Solvent
Step-by-Step Methodology
Phase 1: Reduction[1]
  • Dissolution: Dissolve 1.0 g (6.6 mmol) of D-Arabinose-1-13C in 15 mL of deionized water. Cool the solution to 0°C in an ice bath to minimize potential side reactions (though rare for arabinose).

  • Hydride Addition: Slowly add

    
     (0.13 g, 3.4 mmol) over 10 minutes.
    
    • Note: A slight excess (0.5 molar equiv per mol of aldose) is standard to ensure completion.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours.

  • Monitoring: Verify consumption of the starting material via TLC (Solvent: n-Propanol/Ethyl Acetate/Water 7:1:2). The aldose spot should disappear.

Phase 2: Quenching & Cation Removal (Self-Validating Step)
  • Resin Preparation: Wash Amberlite IR-120 (H+) resin with water until the eluate is neutral.

  • Quenching: Add the wet resin beads directly to the reaction mixture until pH < 4. This serves two purposes:

    • Destroys excess borohydride (evolution of

      
       gas—perform in fume hood ).
      
    • Removes

      
       ions, replacing them with 
      
      
      
      , generating boric acid (
      
      
      ) in solution.
  • Filtration: Filter off the resin and wash with 20 mL water. Combine filtrate and washings.

Phase 3: Borate Removal (The "Make or Break" Step)

Failure to execute this step results in a glassy, hygroscopic solid contaminated with inorganic salts.

  • Concentration: Evaporate the aqueous solution to a thick syrup using a rotary evaporator (

    
    ).
    
  • Methanolysis: Add 20 mL of Methanol to the syrup.

  • Co-evaporation: Evaporate to dryness. The boric acid converts to trimethyl borate (

    
    ), which is volatile (bp 68°C).
    
    
    
    
  • Repetition: Repeat this methanol addition/evaporation cycle 5 times.

  • Validation: The final residue should be a clear to white solid, not a sticky gum.

Phase 4: Crystallization
  • Dissolve the residue in a minimum volume of hot Ethanol/Water (95:5).

  • Allow to cool slowly to RT, then refrigerate at 4°C overnight.

  • Collect crystals via vacuum filtration.

  • Yield Expectation: >90% (approx. 0.9 g).

Analytical Characterization

To validate the identity and purity of D-Arabinitol-1-13C, the following spectral features must be observed.

13C NMR Spectroscopy (D2O, 100 MHz)

The spectrum will be dominated by the enriched C1 signal. Due to the symmetry of D-Arabinitol (it is a meso compound if not labeled, but the label breaks magnetic equivalence), the assignment is critical.

Carbon PositionChemical Shift (

, ppm)
Signal Characteristics
C-1 (Label) 63.9 Massive doublet (coupling to C2)
C-271.3Doublet (

Hz)
C-370.5Weak singlet (natural abundance)
C-471.3Weak singlet
C-563.9Weak singlet

Note: The strong coupling constant (


) observed at C2 confirms the direct bond to the labeled C1. [1, 2]
Mass Spectrometry (ESI-MS)
  • Mode: Negative Ion Mode (

    
    ) or Positive Mode (
    
    
    
    ).
  • Expected Mass:

    • Unlabeled D-Arabinitol MW: 152.15 g/mol .

    • 13C-Labeled MW: 153.15 g/mol .

    • Observed Ion (

      
      ):  m/z 176.15.
      

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Product is a sticky gum Residual BorateRe-dissolve in MeOH and repeat co-evaporation 3x.
Low Yield Incomplete ReductionCheck

activity; ensure pH > 8 during reduction (spontaneous).
Ash in NMR Sodium contaminationInsufficient ion-exchange resin used. Re-pass through Amberlite IR-120.[2]
Split Peaks in NMR Incomplete Borate RemovalBorate-diol complexes cause peak shifting/splitting. Repeat MeOH workup.

References

  • Serianni, A. S., & Barker, R. (1979). Synthesis of Carbon-13 Enriched Monosaccharides.[3][4] Methods in Enzymology, 89, 65-94.

  • Garrett, E. C., & Serianni, A. S. (1990). (1-13C)Alditols: Elimination of magnetic equivalence in 1H- and 13C-n.m.r.[5] spectra of symmetric compounds through (13C)-substitution. Carbohydrate Research, 208, 23-35.[5]

  • Wong, B., et al. (1995). D-Arabinitol metabolism in Candida albicans: studies of the biosynthetic pathway. Journal of Bacteriology, 177(11), 2971–2976.

  • Bubb, W. A. (2003). NMR spectroscopy in the study of carbohydrates and glycoconjugates. Concepts in Magnetic Resonance Part A, 19A(1), 1-19.

Sources

Exploratory

Isotopic Labeling of Arabinitol for Metabolic Studies: A Technical Guide

This guide provides an in-depth exploration of the isotopic labeling of arabinitol for the quantitative analysis of metabolic pathways. It is intended for researchers, scientists, and drug development professionals engag...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the isotopic labeling of arabinitol for the quantitative analysis of metabolic pathways. It is intended for researchers, scientists, and drug development professionals engaged in metabolic studies, particularly in the context of fungal metabolism and host-pathogen interactions. This document moves beyond a simple recitation of protocols to provide a foundational understanding of the principles, experimental design considerations, and data interpretation strategies that are critical for robust and meaningful results.

The Metabolic Significance of Arabinitol

Arabinitol, a five-carbon sugar alcohol, is a key metabolite in many biological systems. In humans, endogenous D-arabinitol and L-arabinitol are present in body fluids. However, elevated levels of D-arabinitol serve as a significant biomarker for invasive candidiasis, a serious fungal infection caused by Candida species, most notably Candida albicans.[1][2][3][4] This is because Candida and other pathogenic fungi produce D-arabinitol as a major metabolic byproduct.[1][5][6]

The metabolic origins of arabinitol are intricately linked to the pentose phosphate pathway (PPP), a central route for generating NADPH and precursors for nucleotide biosynthesis.[5][7][8] In fungi, D-arabinitol is synthesized from the PPP intermediate D-ribulose-5-phosphate through a series of reduction and dephosphorylation steps.[5][8][9][10] This metabolic connection makes arabinitol an excellent target for studying the flux through the PPP in fungal pathogens. Understanding the dynamics of this pathway is crucial for developing novel antifungal drugs that can disrupt the metabolic adaptations of these organisms during infection.[11]

Principles of Isotopic Labeling for Arabinitol Flux Analysis

Stable isotope tracing is a powerful technique for elucidating metabolic pathways and quantifying the rates of metabolic reactions, a field known as Metabolic Flux Analysis (MFA).[7][12][13][14] The core principle involves introducing a substrate labeled with a stable isotope (e.g., ¹³C or ²H) into a biological system and tracking the incorporation of the isotope into downstream metabolites.[13][15]

For arabinitol studies, ¹³C-labeled glucose is a commonly used tracer.[5][16][17] As glucose is metabolized through glycolysis and the PPP, the ¹³C label is incorporated into various intermediates, including D-ribulose-5-phosphate, the precursor to arabinitol. By analyzing the mass isotopologue distribution (MID) of arabinitol, which is the relative abundance of molecules with different numbers of ¹³C atoms, we can infer the metabolic pathways that contributed to its synthesis.[11]

For instance, the metabolism of [1,2-¹³C₂]glucose through the PPP results in unique labeling patterns in pentose phosphates and, consequently, in arabinitol.[16][17][18] This allows for the deconvolution of the relative contributions of the oxidative and non-oxidative branches of the PPP to arabinitol production.

Experimental Design and Workflow

A successful isotopic labeling study of arabinitol metabolism requires careful planning and execution. The following workflow outlines the key stages involved.

Arabinitol_Labeling_Workflow cluster_planning Phase 1: Experimental Planning cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Analysis & Interpretation Tracer_Selection Tracer Selection (e.g., ¹³C-Glucose) Cell_Culture Cell Culture Setup (e.g., Candida albicans) Tracer_Selection->Cell_Culture Define Labeling_Strategy Labeling Strategy (Steady-state vs. Dynamic) Cell_Culture->Labeling_Strategy Determine Isotope_Incubation Isotope Incubation Labeling_Strategy->Isotope_Incubation Implement Metabolite_Extraction Metabolite Extraction Isotope_Incubation->Metabolite_Extraction Quench & Extract Sample_Derivatization Sample Derivatization Metabolite_Extraction->Sample_Derivatization Prepare for Analysis Analytical_Platform Analytical Platform (GC-MS or LC-MS/MS) Sample_Derivatization->Analytical_Platform Inject Data_Acquisition Data Acquisition Analytical_Platform->Data_Acquisition Measure MIDs Data_Analysis Data Analysis & Flux Calculation Data_Acquisition->Data_Analysis Calculate Fluxes

Caption: Experimental workflow for isotopic labeling of arabinitol.

Tracer Selection

The choice of isotopic tracer is critical and depends on the specific metabolic questions being addressed.

TracerRationale and Application
[U-¹³C₆]Glucose Uniformly labeled glucose is a good starting point to track overall carbon incorporation into arabinitol and other metabolites.
[1,2-¹³C₂]Glucose This tracer is particularly useful for dissecting the oxidative and non-oxidative branches of the PPP.[16][17][18]
[2,3-¹³C₂]Glucose A more recent tracer that offers a specific way to assess PPP activity.[17]
D-Arabitol-¹³C₁ Can be used as an internal standard for accurate quantification of arabinitol production.[11][19]
Per-C-deuterated myo-inositol While not a direct precursor, this has been used to study the synthesis of cell wall components derived from the myo-inositol oxidation pathway, which can be relevant in some organisms.[20]
Cell Culture and Labeling

The experimental conditions for cell culture and isotope labeling must be carefully controlled to ensure reproducible results.

Protocol: Steady-State Isotopic Labeling of Candida albicans

  • Culture Preparation: Grow Candida albicans in a defined minimal medium with a limiting concentration of the carbon source (e.g., glucose).

  • Pre-culture: Inoculate a pre-culture and grow to mid-exponential phase to ensure metabolic activity.

  • Labeling Medium: Prepare the labeling medium with the desired ¹³C-labeled glucose as the sole carbon source.

  • Inoculation: Inoculate the labeling medium with cells from the pre-culture to a specified optical density.

  • Incubation: Incubate the culture under controlled conditions (temperature, shaking) for a duration sufficient to reach isotopic steady-state. This is typically several cell doublings.

  • Quenching and Harvesting: Rapidly quench metabolic activity by, for example, plunging the culture into a cold solvent (e.g., methanol at -80°C). Harvest the cells by centrifugation.

  • Metabolite Extraction: Extract intracellular metabolites using a suitable solvent system (e.g., a mixture of chloroform, methanol, and water).

Analytical Methodologies

The accurate quantification of arabinitol and its isotopologues requires sensitive and specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed methods.[21][22][23][24][25][26][27]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For sugar alcohols like arabinitol, derivatization is necessary to increase their volatility.

Protocol: GC-MS Analysis of Arabinitol Isotopologues

  • Derivatization: Evaporate the extracted metabolites to dryness under a stream of nitrogen. Derivatize the dried extract using a suitable agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or trifluoroacetic anhydride.[24][27]

  • GC Separation: Inject the derivatized sample onto a GC column suitable for sugar analysis (e.g., a chiral stationary phase column if enantiomeric separation is required).[24][27][28] The temperature program should be optimized to achieve good separation of arabinitol from other metabolites.

  • MS Detection: Operate the mass spectrometer in either full scan mode to identify all metabolites or selected ion monitoring (SIM) mode for targeted quantification of specific arabinitol isotopologues.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the advantage of analyzing non-volatile and thermally labile compounds without the need for derivatization. High-performance anion-exchange chromatography (HPAEC) coupled with MS/MS is particularly effective for separating and quantifying sugars and sugar alcohols.[22][23]

Protocol: LC-MS/MS Analysis of Arabinitol

  • Chromatographic Separation: Inject the metabolite extract onto an HPAEC column with a suitable mobile phase gradient (e.g., potassium hydroxide) to separate arabinitol from its isomers and other polar metabolites.

  • Mass Spectrometric Detection: Use a tandem mass spectrometer with an electrospray ionization (ESI) source. Set up multiple reaction monitoring (MRM) transitions for each arabinitol isotopologue to be quantified. This provides high selectivity and sensitivity.

Data Analysis and Interpretation

The raw data from the mass spectrometer consists of mass spectra or chromatograms that show the abundance of different ions. The primary goal of data analysis is to determine the mass isotopologue distribution (MID) of arabinitol.

Data_Analysis_Pathway Raw_Data Raw MS Data (Chromatograms/Spectra) Peak_Integration Peak Integration & Quantification Raw_Data->Peak_Integration Correction Correction for Natural Isotope Abundance Peak_Integration->Correction MID_Calculation Mass Isotopologue Distribution (MID) Calculation Correction->MID_Calculation Flux_Modeling Metabolic Flux Modeling (e.g., using INCA or OpenFLUX) MID_Calculation->Flux_Modeling Flux_Map Metabolic Flux Map Flux_Modeling->Flux_Map

Caption: Data analysis pipeline for arabinitol metabolic flux studies.

The calculated MIDs are then used as input for metabolic flux modeling software. These programs use mathematical models of the relevant metabolic network to estimate the fluxes that best explain the observed labeling patterns.[29] The output is a quantitative map of the metabolic fluxes through the pathways of interest, providing a detailed picture of the metabolic state of the organism under the experimental conditions.

Conclusion and Future Directions

The isotopic labeling of arabinitol is a powerful approach for gaining quantitative insights into the metabolism of fungal pathogens and other organisms. By combining stable isotope tracers with advanced analytical techniques and computational modeling, researchers can elucidate the intricate workings of metabolic networks. This knowledge is invaluable for identifying novel drug targets and developing new therapeutic strategies against infectious diseases.

Future advancements in this field will likely involve the use of more sophisticated isotopic tracers, higher-resolution mass spectrometry for improved accuracy, and more comprehensive metabolic models that integrate other omics data. These developments will further enhance our ability to understand and manipulate cellular metabolism for the benefit of human health.

References

  • Wong, B., Murray, J. S., Castellanos, M., & Croen, K. D. (1993). D-arabitol metabolism in Candida albicans: studies of the biosynthetic pathway and the gene that encodes NAD-dependent D-arabitol dehydrogenase. Journal of Bacteriology, 175(19), 6314-6320. [Link]

  • Wong, B., Murray, J. S., & Castellanos, M. (1995). D-arabitol metabolism in Candida albicans: construction and analysis of mutants lacking D-arabitol dehydrogenase. Journal of Bacteriology, 177(14), 4133-4138. [Link]

  • Christensson, B., Sigmundsdottir, G., & Larsson, L. (1999). D-arabinitol--a marker for invasive candidiasis. Medical Mycology, 37(6), 391-396. [Link]

  • Lee, W. N., Boros, L. G., Puigjaner, J., Bassilian, S., Lim, S., & Cascante, M. (1998). Mass isotopomer study of the nonoxidative pathways of the pentose cycle with [1,2-13C2]glucose. American Journal of Physiology-Endocrinology and Metabolism, 274(5), E843-E851. [Link]

  • ResearchGate. (n.d.). D-Arabinitol—a marker for invasive candidiasis | Request PDF. ResearchGate. [Link]

  • Rupa Health. (n.d.). D-Arabinitol. Rupa Health. [Link]

  • American Society for Microbiology. (1993). D-arabitol metabolism in Candida albicans: studies of the biosynthetic pathway and the gene that encodes NAD-dependent D-arabitol dehydrogenase. Journal of Bacteriology. [Link]

  • Duarte, J. M., Carvalho, R. A., Jones, J. G., & Gruetter, R. (2019). Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose. bioRxiv. [Link]

  • National Center for Biotechnology Information. (n.d.). D-arabitol metabolism in Candida albicans: construction and analysis of mutants lacking D-arabitol dehydrogenase. PubMed. [Link]

  • Semantic Scholar. (n.d.). D-arabitol metabolism in Candida albicans: construction and analysis of mutants lacking D-arabitol dehydrogenase. Semantic Scholar. [Link]

  • Get Tested. (n.d.). D-Arabinitol as Candida Biomarker | Diagnosis. Get Tested. [Link]

  • Md Isa, A. S., Krauss, M., Muhamad, J. J., & Ampomah-Dwamena, C. (2022). Isotopic Tracer for Absolute Quantification of Metabolites of the Pentose Phosphate Pathway in Bacteria. Metabolites, 12(11), 1097. [Link]

  • Diagnostic Solutions Laboratory. (2023, June 19). From the Blog: Arabinitol: Why It Is More Reliable Than Arabinose for Identifying Yeast Overgrowth. Diagnostic Solutions Laboratory. [Link]

  • ResearchGate. (n.d.). Isotope tracing analysis to disentangle glycolysis vs. pentose... | Download Scientific Diagram. ResearchGate. [Link]

  • Springer. (n.d.). Quantification of Soluble Sugars and Sugar Alcohols by LC-MS/MS. SpringerLink. [Link]

  • Wang, Z., Li, Y., Jiang, J., & Li, C. (2021). Green synthesis of 1,5-dideoxy-1,5-imino-ribitol and 1,5-dideoxy-1,5-imino-dl-arabinitol from natural d-sugars over Au/Al2O3 and SO42−/Al2O3 catalysts. Scientific Reports, 11(1), 16863. [Link]

  • Loewus, F. A., & Sasaki, K. (1993). Use of Per-C-Deuterated myo-Inositol for Study of Cell Wall Synthesis in Germinating Beans. Plant Physiology, 103(1), 189-193. [Link]

  • National Center for Biotechnology Information. (n.d.). Quantification of Soluble Sugars and Sugar Alcohols by LC-MS/MS. PubMed. [Link]

  • van der Vondervoort, P. J. I., Nitsche, B. M., & de Vries, R. P. (2021). Revisiting a 'simple' fungal metabolic pathway reveals redundancy, complexity and diversity. Molecular Microbiology, 115(6), 1183-1193. [Link]

  • LCGC International. (n.d.). Optimizing the Analysis of Sugar Alcohol Excipients in Pharmaceutical Tablet Formulations Using Rezex Ion Exclusion HPLC Columns. LCGC International. [Link]

  • ResearchGate. (n.d.). Detection of Fungal Metabolites. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of arabinitol 1-phosphate and its use for characterization of arabinitol-phosphate dehydrogenase. PubMed. [Link]

  • ResearchGate. (n.d.). Synthesis of arabinitol 1-phosphate and its use for characterization of arabinitol-phosphate dehydrogenase | Request PDF. ResearchGate. [Link]

  • Sisco, E., & Forbes, T. P. (2016). Detection and identification of sugar alcohol sweeteners by ion mobility spectrometry. Analyst, 141(14), 4369-4375. [Link]

  • National Center for Biotechnology Information. (n.d.). Metabolic Flux Analysis-Linking Isotope Labeling and Metabolic Fluxes. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). Separation and quantification by gas chromatography-mass spectrometry of arabinitol enantiomers to aid the differential diagnosis of disseminated candidiasis. PubMed. [Link]

  • Semantic Scholar. (n.d.). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. Semantic Scholar. [Link]

  • Allen, D. K., & Young, J. D. (2020). Tracing metabolic flux through time and space with isotope labeling experiments. Current Opinion in Biotechnology, 64, 100-108. [Link]

  • Umeå University. (n.d.). Establishment and validation of a gas chromatography/mass spectrometry method for determination of D-/L-arabinitol in urine as a. Umeå University. [Link]

  • Li, Y., et al. (2016). Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: comparison of HPLC–ELSD, LC–ESI–MS/MS and GC–MS. Journal of Chromatographic Science, 54(7), 1215-1222. [Link]

  • Szabó, D. G., et al. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Catalysts, 12(1), 102. [Link]

  • ResearchGate. (n.d.). Gas chromatographic determination of D-arabinitol/L-arabinitol ratios in urine: A potential method for diagnosis of disseminated candidiasis. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Gas chromatographic determination of D-arabinitol/L-arabinitol ratios in urine: a potential method for diagnosis of disseminated candidiasis. PubMed. [Link]

Sources

Foundational

The Role of D-Arabinitol in Fungal Metabolism: A Technical Guide

Content Type: Technical Whitepaper Audience: Researchers, Clinical Chemists, and Drug Development Scientists Executive Summary D-Arabinitol (DA) is a five-carbon sugar alcohol (pentitol) produced in significant quantitie...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Researchers, Clinical Chemists, and Drug Development Scientists

Executive Summary

D-Arabinitol (DA) is a five-carbon sugar alcohol (pentitol) produced in significant quantities by pathogenic Candida species, most notably Candida albicans, C. tropicalis, and C. parapsilosis.[1][2][3][4][5][6][7][8] Unlike its enantiomer L-arabinitol, which is of endogenous human origin, D-arabinitol is a specific metabolic by-product of fungal proliferation.[9]

This guide analyzes the biochemical genesis of D-arabinitol, its role as a virulence factor via redox homeostasis, and its utility as a quantitative biomarker for invasive candidiasis (IC). Furthermore, we detail the analytical protocols required to distinguish D- and L-enantiomers, a critical step for diagnostic specificity.

Biochemistry and Enzymology[1][3][7][8][10]
1.1 The Biosynthetic Pathway

D-Arabinitol biosynthesis is intrinsically linked to the Pentose Phosphate Pathway (PPP). In pathogenic fungi, the pathway diverges from the standard glycolytic route to manage oxidative stress and cofactor balance.

  • Precursor Origin: The primary substrate is D-Ribulose-5-phosphate , an intermediate of the oxidative branch of the PPP.

  • Dephosphorylation: D-Ribulose-5-phosphate is dephosphorylated to D-Ribulose .

  • Enzymatic Reduction: The pivotal step is the reduction of D-Ribulose to D-Arabinitol. This reaction is catalyzed by NAD-dependent D-arabinitol dehydrogenase (ArDH) (EC 1.1.1.250).

Reaction Kinetics & Mechanism:



While ArDH is named for the reverse reaction (oxidation of arabinitol), under physiological conditions of rapid fungal growth (high glycolytic flux), the equilibrium favors the reduction of ribulose, thereby regenerating NAD+.

1.2 Visualization: The Metabolic Shunt

The following diagram illustrates the diversion from the PPP to D-Arabinitol production.

Fungal_Arabinitol_Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase Ribulose5P Ribulose-5-Phosphate (PPP Intermediate) G6P->Ribulose5P Pentose Phosphate Pathway Ribulose D-Ribulose Ribulose5P->Ribulose Phosphatase Arabinitol D-Arabinitol (Secreted Metabolite) Ribulose->Arabinitol D-Arabinitol Dehydrogenase (ArDH) NAD NAD+ Ribulose->NAD NADH NADH NADH->Ribulose Cofactor Input

Figure 1: The biosynthetic pathway of D-Arabinitol in Candida albicans, highlighting the NAD+/NADH redox coupling.

Physiological Function: Virulence and Redox Homeostasis

Why do fungi expend energy to produce and excrete a sugar alcohol? The production of D-arabinitol is not merely metabolic waste; it is a survival mechanism.

2.1 The Redox Valve Hypothesis

Fungi growing in host tissues often face hypoxic conditions or periods of rapid glycolytic flux where the cytosolic NADH/NAD+ ratio increases. High NADH levels can inhibit key glycolytic enzymes (e.g., GAPDH).

  • Mechanism: By reducing D-ribulose to D-arabinitol, the fungus re-oxidizes NADH to NAD+.

  • Impact: This maintains the cytosolic NAD+ pool, allowing glycolysis and ATP production to continue uninterrupted, even when mitochondrial respiration is compromised.

2.2 Osmoregulation

Like glycerol and mannitol, D-arabinitol acts as a compatible solute. It accumulates intracellularly to lower water potential, protecting the fungal cell against osmotic stress encountered in the kidney (a primary target organ in disseminated candidiasis) or high-sugar environments.

Diagnostic Utility: The D/L Ratio

Human serum and urine contain L-arabinitol derived from dietary sources and endogenous metabolism, but negligible D-arabinitol. In invasive candidiasis, fungal production of D-arabinitol spikes.[2]

The Challenge: Renal dysfunction (common in ICU patients) causes accumulation of both enantiomers. The Solution: The D-Arabinitol/L-Arabinitol (DA/LA) ratio . This ratio corrects for renal clearance variations, as both enantiomers are cleared at similar rates.

Table 1: Diagnostic Thresholds (Serum/Urine)
ParameterNormal RangeInvasive Candidiasis (IC) CutoffSpecificity Note
D-Arabinitol Conc. < 0.2 µg/mL> 0.4 µg/mLAffected by renal function (creatinine).
DA/LA Ratio 1.0 – 2.0> 4.0 Gold Standard. Independent of GFR.
DA/Creatinine Varies by age> 3 SD above meanUseful if chiral separation is unavailable.
Experimental Protocols

To accurately measure the DA/LA ratio, researchers must use Enantioselective Gas Chromatography-Mass Spectrometry (GC-MS). Standard C18 HPLC cannot separate these enantiomers.

4.1 Analytical Workflow Visualization

Analytical_Workflow Sample Sample (Serum/Urine) Deprot Deproteinization (Acetone/Ethanol) Sample->Deprot Protein Precip. Evap Evaporation (N2 Stream) Deprot->Evap Supernatant Deriv Derivatization (TFAA/Heptafluorobutyrate) Evap->Deriv Residue GCMS GC-MS Analysis (Chiral Column) Deriv->GCMS Inject Data Data Analysis (DA/LA Ratio) GCMS->Data Quantification

Figure 2: Step-by-step workflow for the enantioselective quantification of Arabinitol from biological fluids.

4.2 Detailed Protocol: GC-MS Quantification

Reagents:

  • Internal Standard: Ribitol or 2-Deoxygalactitol (10 µg/mL).

  • Derivatizing Agent: Trifluoroacetic anhydride (TFAA) or Heptafluorobutyric anhydride (HFBA).

  • Solvent: Methylene chloride or Ethyl acetate.

Step-by-Step Methodology:

  • Sample Preparation:

    • Aliquot 100 µL of serum or urine.

    • Add 50 µL of Internal Standard solution.

    • Add 400 µL of ice-cold acetone to precipitate proteins.

    • Critical Step: Vortex vigorously for 30s and centrifuge at 10,000 x g for 5 mins. Protein carryover will degrade the GC column and introduce noise.

  • Derivatization (Acetylation/Acylation):

    • Transfer supernatant to a glass vial and evaporate to dryness under a stream of Nitrogen at 50°C.

    • Resuspend residue in 100 µL Methylene Chloride.

    • Add 50 µL TFAA (or HFBA). Cap immediately (reagents are hygroscopic).

    • Incubate at 60°C for 30 minutes.

  • GC-MS Parameters:

    • Column: Cyclodextrin-based chiral capillary column (e.g., Chirasil-Dex CB or equivalent). Standard columns will not separate D and L forms.

    • Carrier Gas: Helium at 1 mL/min.

    • Temperature Program: Start at 90°C (hold 1 min), ramp 5°C/min to 180°C.

    • Detection: Selected Ion Monitoring (SIM). Monitor ions specific to the trifluoroacetyl/heptafluorobutyryl derivatives of arabinitol (e.g., m/z 519 for HFBA derivatives, though specific ions depend on the derivatizing agent used).

  • Calculation:

    • Calculate Area Ratio (D-Arabinitol / Internal Standard) and (L-Arabinitol / Internal Standard).

    • Compute DA/LA Ratio.[1][5][6][9][10]

Therapeutic Implications

The dependence of Candida on ArDH for redox balance makes it a potential drug target.

  • Target: D-arabinitol dehydrogenase (ArDH).[4][7][8][11][12][13]

  • Mechanism: Inhibition of ArDH disrupts the NADH/NAD+ balance during hypoxia or high-glucose growth.

  • Evidence: ard1 null mutants (lacking ArDH) show attenuated virulence in murine models of candidiasis [1, 3]. They are unable to utilize D-arabinitol as a carbon source and accumulate intracellular NADH, leading to metabolic arrest under stress.

  • Drug Design: Small molecule inhibitors mimicking the D-ribulose transition state are currently under investigation as specific antifungals that would spare human hosts (who lack the specific ArDH enzyme).

References
  • Wong, B., et al. (1993).[12] "D-arabitol metabolism in Candida albicans: studies of the biosynthetic pathway and the gene that encodes NAD-dependent D-arabitol dehydrogenase."[3][4][7][8][12][14] Journal of Bacteriology.

  • Christensson, B., et al. (1999).[2] "D-arabinitol--a marker for invasive candidiasis."[2][9] Medical Mycology.

  • Wong, B., et al. (1995). "D-arabitol metabolism in Candida albicans: construction and analysis of mutants lacking D-arabitol dehydrogenase." Journal of Bacteriology.

  • Roboz, J., et al. (1994). "Enantioselective measurement of the Candida metabolite D-arabinitol in human serum using multi-dimensional gas chromatography and a new chiral phase." Journal of Chromatography B.

  • Strøm, K., et al. (2000). "Urine D-Arabinitol/L-Arabinitol Ratio in Diagnosis of Invasive Candidiasis in Newborn Infants." Journal of Clinical Microbiology.

Sources

Exploratory

13C labeled internal standards for mass spectrometry.

Topic: C Labeled Internal Standards for Mass Spectrometry Content Type: Technical Whitepaper / Operational Guide Audience: Senior Bioanalytical Scientists, DMPK Leads, and Mass Spectrometry Core Managers Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic:


C Labeled Internal Standards for Mass Spectrometry
Content Type:  Technical Whitepaper / Operational Guide
Audience:  Senior Bioanalytical Scientists, DMPK Leads, and Mass Spectrometry Core Managers

Executive Summary: The Case for Carbon-13

In quantitative LC-MS/MS, the Internal Standard (IS) is not merely a reagent; it is the primary error-correction mechanism for the entire analytical chain. While Deuterated (


H) standards have historically been the default due to cost, they introduce a critical vulnerability: chromatographic isotope effect .

This guide advocates for the strategic transition to Carbon-13 (


C) and Nitrogen-15 (

N) labeled standards for regulated bioanalysis. Unlike deuterium, which alters the lipophilicity and retention time of the molecule,

C provides a "physically identical, mass-distinct" surrogate. This ensures that the IS experiences the exact same matrix suppression and ionization efficiency as the analyte at the millisecond of detection—a requirement for true Isotope Dilution Mass Spectrometry (IDMS).

The Physics of Stability: C vs. Deuterium[1]

To understand why


C is superior, we must analyze the behavior of isotopes during Reversed-Phase Liquid Chromatography (RPLC).
The Deuterium Isotope Effect

Replacing Hydrogen with Deuterium shortens the C-H bond length (to C-D) and lowers the vibrational energy. This results in a slight decrease in lipophilicity.

  • Consequence: Deuterated standards often elute earlier than the native analyte.[1]

  • The Risk: If the analyte elutes at 2.50 min and the IS elutes at 2.45 min, they are ionizing in different "matrix environments." If a phospholipid co-elutes at 2.45 min but not 2.50 min, the IS is suppressed while the analyte is not. The calculated ratio becomes invalid.

The Carbon-13 Advantage

Adding a neutron to the nucleus (


C 


C) increases mass but has a negligible effect on the electron cloud or bond length.
  • Consequence:

    
    C standards co-elute perfectly with the analyte.
    
  • The Benefit: Any ionization suppression affects both the Analyte and the IS identically. The ratio remains constant, yielding accurate quantification.

Visualization: The Chromatographic Divergence

The following diagram illustrates the failure mode of Deuterated standards compared to the lock-step synchronization of


C standards.

G cluster_0 LC Column Separation cluster_1 Ionization Source (ESI) Start Injection D_IS Deuterated IS (Lower Lipophilicity) Start->D_IS Elutes Early C13_IS 13C IS (Identical Lipophilicity) Start->C13_IS Co-elutes Analyte Native Analyte Start->Analyte Matrix_Zone Matrix Suppression Zone (Phospholipids) D_IS->Matrix_Zone Enters Suppression (Signal Loss) Result_Accurate Accurate Quant (Ratio Preserved) C13_IS->Result_Accurate No Suppression Analyte->Result_Accurate No Suppression Result_Error Quant Error (Ratio Invalid) Matrix_Zone->Result_Error IS Suppressed Ratio Skewed

Figure 1: Mechanism of Chromatographic Isotope Effect. Deuterated standards (Red) separate from the analyte, risking differential matrix suppression.


C standards (Blue) maintain perfect co-elution.

Strategic Selection Criteria

Not all


C standards are created equal. When sourcing or synthesizing a Stable Isotope Labeled Internal Standard (SIL-IS), adhere to these three rules:
Rule 1: The "M+3" Minimum

To avoid "Isotopic Cross-talk," the mass difference must exceed the natural isotopic distribution of the analyte.

  • Natural Abundance: Approximately 1.1% of all Carbon is naturally

    
    C. A molecule with 20 carbons has a significant M+1 and M+2 signal naturally.
    
  • Requirement: The SIL-IS must be at least M+3 (preferably M+4 or M+6) to shift it beyond the natural isotopic envelope of the analyte.

Rule 2: Non-Exchangeable Positions

Never place labels on functional groups that exchange protons with the solvent (e.g., -OH, -NH, -SH), although this is primarily a concern for Deuterium. For


C, the risk is metabolic cleavage.
  • Guidance: Ensure the

    
    C atoms are located in the stable core of the molecule (e.g., the phenyl ring) rather than on a labile metabolic handle (e.g., a methyl group subject to demethylation).
    
Rule 3: Isotopic Purity (Atom % Excess)

Commercial standards often list "Chemical Purity" (>98%) and "Isotopic Purity" (>99%).

  • Critical Check: You must check for the presence of M+0 (unlabeled drug) in the standard. Even 0.5% unlabeled impurity in your IS will contribute to the analyte signal, artificially inflating the Lower Limit of Quantitation (LLOQ).

Experimental Protocol: The Self-Validating Workflow

The most common failure point in IDMS is not the instrument, but the equilibration step . The IS must bind to the biological matrix (proteins) exactly as the analyte does before extraction begins.

Workflow Diagram

Workflow cluster_prep Preparation Phase cluster_sample Sample Processing (Critical) cluster_extract Extraction & Analysis Stock 1. IS Stock Prep (Solvent: DMSO/MeOH) WorkSol 2. Working Solution (Dilute to 20x target conc) Stock->WorkSol Spike 4. SPIKE IS (Add 5% volume) WorkSol->Spike Sample 3. Biological Sample (Plasma/Tissue) Sample->Spike Equilibrate 5. EQUILIBRATION (Vortex + 30 min incubation) Spike->Equilibrate CRITICAL STEP PPT 6. Protein Precipitation (ACN/MeOH) Equilibrate->PPT Centrifuge 7. Centrifugation PPT->Centrifuge LCMS 8. LC-MS/MS Analysis Centrifuge->LCMS

Figure 2: The IDMS Workflow. Step 5 (Equilibration) is mandatory to ensure the IS integrates into the matrix protein binding equilibrium.

Detailed Methodology
  • Working Solution Preparation: Prepare the

    
    C-IS in a solvent compatible with the biological matrix (usually 50:50 Methanol:Water). Avoid 100% organic solvent here, as it may locally precipitate proteins upon addition.
    
  • Spiking: Add the IS working solution to the sample before any other reagents.

    • Volume Rule: The spike volume should be

      
       of the sample volume to avoid disrupting matrix equilibrium.
      
  • Equilibration (The "Trust" Step):

    • Vortex gently for 10 seconds.

    • Incubate at room temperature (or 37°C) for 15–30 minutes.

    • Why? The analyte in a patient sample is often protein-bound. The added IS is free. If you extract immediately, you extract the free IS more efficiently than the bound analyte, skewing recovery. Equilibration ensures both are equally bound.

  • Extraction: Proceed with Protein Precipitation (PPT), Solid Phase Extraction (SPE), or Liquid-Liquid Extraction (LLE).

Data Analysis & Validation

In IDMS, we do not quantify absolute intensity; we quantify the Area Ratio .

The Calculation




Quantitative Impact of

C vs Deuterium

The table below summarizes the impact of matrix effects on quantification accuracy when using different standard types.

ScenarioAnalyte SignalMatrix Effect

C-IS Signal
Deuterated-IS Signal

C Result (Ratio)
Deuterated Result (Ratio)
Clean Standard 1,000,000None (100%)500,000500,0002.0 2.0
Plasma (Co-eluting Matrix) 500,00050% Suppression250,000450,000*2.0 (Correct) 1.11 (Fail)

*Note: The Deuterated IS elutes earlier, missing the suppression zone, so its signal remains high while the analyte is suppressed. This leads to underestimation of the drug concentration.

References

  • FDA Center for Drug Evaluation and Research. (2018). Bioanalytical Method Validation Guidance for Industry.[2][3][4] U.S. Food and Drug Administration.[2][3][5] [Link]

  • Wang, S., et al. (2007). Stable-isotope dimethylation labeling combined with LC-ESI MS for quantification of amine-containing metabolites. Analytical Chemistry.[6][7][8][9][10][11][12][13] [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]

  • Wieling, J. (2002). LC-MS-MS experiences with internal standards.[8][10][11][13][14][15] Chromatographia.[16] [Link]

Sources

Foundational

Technical Guide: Physical and Chemical Properties of D-Arabinitol-1-13C

Introduction: The Metabolic Tracer of Choice D-Arabinitol-1-13C is a stable isotope-labeled polyol (sugar alcohol) derived from the reduction of D-arabinose.[1] Unlike its endogenous enantiomer L-arabinitol, D-arabinitol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Metabolic Tracer of Choice

D-Arabinitol-1-13C is a stable isotope-labeled polyol (sugar alcohol) derived from the reduction of D-arabinose.[1] Unlike its endogenous enantiomer L-arabinitol, D-arabinitol is a specific metabolic byproduct of pathogenic fungi, most notably Candida albicans.[1][2]

In the context of drug development and metabolic flux analysis (MFA), the 1-13C isotopolog serves a critical function: it breaks the symmetry of the pentitol chain, allowing researchers to trace carbon fate through the non-oxidative Pentose Phosphate Pathway (PPP) and validate antifungal mechanisms of action.

This guide provides a rigorous physicochemical profile, spectral characterization, and experimental framework for utilizing D-Arabinitol-1-13C in high-precision metabolomics.[1]

Physicochemical Profile

The following data characterizes D-Arabinitol-1-13C. Note that while the chemical behavior mimics the natural abundance compound, the mass and spectral properties are distinct due to the isotope enrichment.

Table 1: Core Physical and Chemical Properties
PropertyValue / DescriptionContextual Note
Chemical Name (2R,4R)-Pentane-1,2,3,4,5-pentol-1-13CSystematic IUPAC nomenclature.[1][3]
Chemical Formula (13C)C4H12O5 One carbon is 13C; four are 12C.[4]
Molecular Weight 153.15 g/mol Shifted +1.003 Da from natural D-Arabinitol (152.15 g/mol ).[1]
Appearance White to off-white crystalline solidHighly hygroscopic; handle under low humidity.[1]
Melting Point 101 – 104 °CConsistent with unlabeled standard.[1]
Solubility Water: >700 mg/mL; DMSO: SolubleExcellent solubility facilitates aqueous NMR studies.[1]
Isotopic Enrichment Typically ≥ 99 atom % 13CCritical for quantitative NMR integration.
Chirality D-EnantiomerSpecific to fungal metabolism; distinct from human L-Arabinitol.[1]
pKa ~13.5 (Hydroxyl protons)Extremely weak acid; neutral in physiological buffers.

Expert Insight: D-Arabinitol is a meso compound in its unlabeled form if the terminal groups are considered equivalent.[1] However, the introduction of 1-13C destroys this symmetry, making C1 and C5 distinguishable by mass and magnetic resonance.

Spectral Characterization (The "Fingerprint")

For researchers confirming identity or calculating enrichment, the NMR and Mass Spectrometry signatures are the primary validation tools.

Nuclear Magnetic Resonance (NMR)

In 13C-NMR , the labeled carbon (C1) dominates the spectrum.[5][6] Unlike natural abundance samples where C1 and C5 signals overlap due to symmetry, the 1-13C label creates a massive intensity spike at the terminal methylene position.

  • 1H-NMR (Proton): The protons attached to C1 will exhibit large 1JCH coupling constants (~140-150 Hz), splitting the signal into a distinct doublet that is not present in the unlabeled material.[1]

  • 13C-NMR (Carbon):

    • C1 (Labeled): Intense singlet at ~64.0 ppm (terminal -CH2OH).[1]

    • C2-C4: Small natural abundance signals at 70-72 ppm .

    • C5: Small natural abundance signal at ~64.0 ppm .[1]

Mass Spectrometry (MS)

In GC-MS or LC-MS, the molecular ion cluster shifts by +1 m/z unit.[1]

  • Parent Ion: [M+H]+ = 154.15 (Positive Mode).[1]

  • Fragmentation: Fragmentation patterns will show mass shifts only in fragments containing the C1 atom, allowing for positional isotopomer analysis.

Diagram 1: Analytical Verification Workflow

The following workflow ensures the integrity of the tracer before introduction into biological systems.

AnalyticalWorkflow Raw D-Arabinitol-1-13C (Solid) Sol Solubilization (D2O for NMR) Raw->Sol NMR 1H & 13C NMR (Check 1JCH Coupling) Sol->NMR Identity MS HRMS / LC-MS (Check M+1 Peak) Sol->MS Purity QC QC Pass/Fail (>99% Enrichment) NMR->QC MS->QC

Caption: Standardized workflow for validating isotopic purity and structural integrity of D-Arabinitol-1-13C prior to experimental use.

Metabolic Tracing & Applications

The primary utility of D-Arabinitol-1-13C lies in studying fungal pathogenesis and the Pentose Phosphate Pathway (PPP).[1]

Mechanism in Candida albicans

Candida species produce D-arabinitol as a major metabolite.[1][2][4][7][8] In invasive candidiasis, this polyol accumulates in the serum and urine.[2]

  • Pathway: Glucose

    
     G6P 
    
    
    
    Ribulose-5-Phosphate
    
    
    D-Arabinitol.[1]
  • The 13C Advantage: By feeding Candida cultures with [2-13C]Glucose , the label transfers to the C1 position of D-Arabinitol.[1][6] Conversely, using D-Arabinitol-1-13C as a reverse tracer allows researchers to measure the catabolic flux (re-entry into the PPP) or use it as an internal standard for absolute quantification in clinical samples.[1]

Diagram 2: Metabolic Flux Pathway

This diagram illustrates the origin of D-Arabinitol in fungal metabolism and the tracking of the carbon backbone.

MetabolicPathway Glc Glucose (Substrate) G6P Glucose-6-Phosphate Glc->G6P Glycolysis Rib5P Ribulose-5-Phosphate (PPP Intermediate) G6P->Rib5P Oxidative PPP Arab D-Arabinitol (Accumulated Metabolite) Rib5P->Arab Reduction (NADH) ArDH Enzyme: D-Arabinitol Dehydrogenase ArDH->Arab Catalysis Exc Excretion (Serum/Urine Biomarker) Arab->Exc

Caption: The biosynthetic route of D-Arabinitol in pathogenic fungi, originating from the Pentose Phosphate Pathway.[1]

Experimental Protocols

Protocol A: Preparation of Internal Standard for LC-MS

Purpose: To quantify endogenous D-arabinitol levels in serum using D-Arabinitol-1-13C as an internal standard (IS).

  • Stock Solution: Dissolve 10 mg of D-Arabinitol-1-13C in 10 mL of HPLC-grade water to create a 1 mg/mL stock. Store at -20°C.

  • Sample Prep: Aliquot 100 µL of patient serum.

  • Spike: Add 10 µL of the IS stock (final mass 10 µg).

  • Deproteinization: Add 300 µL of ice-cold acetonitrile. Vortex for 30s. Centrifuge at 10,000 x g for 10 min.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor transitions for Natural (152

    
     fragment) and Labeled (153 
    
    
    
    fragment).
Protocol B: 13C-NMR Flux Analysis

Purpose: To observe metabolic conversion rates in fungal cultures.[1]

  • Culture: Grow C. albicans in YNB medium lacking glucose.

  • Tracer Addition: Add D-Arabinitol-1-13C (10 mM final concentration) as the sole carbon source or in competition with glucose.

  • Harvest: At time points (0, 2, 4, 8 hours), quench metabolism with liquid nitrogen.

  • Extraction: Lyse cells using bead beating in perchloric acid. Neutralize with KOH.

  • NMR Acquisition: Resuspend lyophilized extract in D2O. Acquire proton-decoupled 13C spectra (typically >1024 scans due to sensitivity limits).

  • Data: Look for the disappearance of the C1 peak at 64 ppm and appearance of labeled downstream glycolytic intermediates.

Handling, Storage, and Stability

  • Hygroscopicity: D-Arabinitol is hygroscopic.[1] The 13C-labeled form is expensive; moisture absorption alters the effective mass-to-weight ratio, leading to concentration errors.[1]

    • Recommendation: Weigh in a glove box or dry room. Store in a desiccator.

  • Storage: -20°C is standard.[1][4] Stable for >2 years if kept dry.[1]

  • Sterility: Solutions should be filter-sterilized (0.22 µm), not autoclaved, to prevent potential heat-induced degradation or isomerization, although sugar alcohols are generally heat stable.[1]

References

  • Christensson, B., et al. (1999).[2][9] D-arabinitol--a marker for invasive candidiasis.[1][9][10] Medical Mycology.[1][8][9]

  • Wong, B., et al. (1995). D-arabinitol metabolism in Candida albicans: Construction and analysis of mutants lacking D-arabitol dehydrogenase. Journal of Bacteriology.[1][4] [1]

  • PubChem. (n.d.).[1][3][11] D-Arabinitol Compound Summary. National Library of Medicine.[1] [1]

  • Sigma-Aldrich. (n.d.).[1][12] D-Arabinose-1-13C Product Sheet (Precursor Data). Merck KGaA.[1]

  • BenchChem. (2025).[1][13] Application Notes and Protocols for D-Arabitol-13C-1 in 13C NMR Spectroscopy.(Note: Generalized citation for protocol methodology).

Sources

Protocols & Analytical Methods

Method

Protocol for Using D-Arabinitol-1-¹³C in Cell Culture: A Technical Guide for Metabolic Research

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the application of D-Arabinitol-1-¹³C as a stable isotope tracer in cell culture. With full editorial contr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the application of D-Arabinitol-1-¹³C as a stable isotope tracer in cell culture. With full editorial control, this document is structured to provide not just a protocol, but a deeper understanding of the experimental choices, ensuring scientific integrity and robust, reproducible results.

Introduction: D-Arabinitol-1-¹³C as a Metabolic Probe

D-Arabinitol-1-¹³C is a stable isotope-labeled polyol (sugar alcohol) that serves as a powerful tool for tracing the flux of carbon through specific metabolic pathways. Its primary application lies in the field of Metabolic Flux Analysis (MFA), a critical technique for quantifying the rates of metabolic reactions within a cell.[1][2][3]

The ¹³C label at the C1 position allows for the precise tracking of the arabinitol carbon backbone as it is metabolized by the cell. This information is invaluable for:

  • Elucidating Fungal Metabolism: D-arabinitol is a major metabolite in many pathogenic fungi, such as Candida species.[1][4] Tracing with D-Arabinitol-1-¹³C can illuminate the activity of the pentose phosphate pathway (PPP) and other interconnected pathways, which are crucial for fungal growth and pathogenesis.[1] This understanding can aid in the identification of novel antifungal drug targets.[1]

  • Investigating Host-Pathogen Interactions: In co-culture models, this tracer can be used to monitor the production of D-arabitol by a pathogen and its subsequent uptake or metabolic impact on host cells.[1]

  • Probing Polyol Metabolism in Mammalian Cells: While not a primary metabolite, mammalian cells can metabolize polyols via the polyol pathway. D-Arabinitol-1-¹³C can be used to investigate the activity of this pathway and the substrate specificity of enzymes like sorbitol dehydrogenase.

This guide will provide detailed protocols for the use of D-Arabinitol-1-¹³C in both fungal and mammalian cell cultures, from experimental design to data interpretation.

The Metabolic Fate of D-Arabinitol

Understanding the metabolic pathways that D-arabinitol enters is crucial for designing and interpreting tracer experiments.

Fungal Metabolism

In many fungi, D-arabinitol is synthesized from the pentose phosphate pathway intermediate D-ribulose-5-phosphate. The catabolic pathway generally involves the oxidation of D-arabinitol to D-xylulose, which is then phosphorylated to enter the PPP.

fungal_metabolism D-Arabinitol-1-¹³C D-Arabinitol-1-¹³C D-Xylulose-1-¹³C D-Xylulose-1-¹³C D-Arabinitol-1-¹³C->D-Xylulose-1-¹³C D-Arabinitol Dehydrogenase D-Xylulose-5-P-1-¹³C D-Xylulose-5-P-1-¹³C D-Xylulose-1-¹³C->D-Xylulose-5-P-1-¹³C Xylulokinase PPP Pentose Phosphate Pathway D-Xylulose-5-P-1-¹³C->PPP

Figure 1: Simplified metabolic pathway of D-Arabinitol-1-¹³C in fungi.
Mammalian Metabolism

Mammalian cells do not typically utilize D-arabinitol as a primary carbon source. However, the polyol pathway, which is active in various tissues, provides a potential route for its metabolism. This pathway involves the conversion of glucose to sorbitol by aldose reductase, followed by the oxidation of sorbitol to fructose by sorbitol dehydrogenase (SDH).[2][5] SDH has a broad substrate specificity and may oxidize other polyols, including D-arabinitol, albeit likely at a lower efficiency than its preferred substrate, sorbitol.

mammalian_metabolism D-Arabinitol-1-¹³C D-Arabinitol-1-¹³C D-Xylulose-1-¹³C D-Xylulose-1-¹³C D-Arabinitol-1-¹³C->D-Xylulose-1-¹³C Sorbitol Dehydrogenase (potential) Downstream Metabolism Downstream Metabolism D-Xylulose-1-¹³C->Downstream Metabolism

Figure 2: Potential metabolic fate of D-Arabinitol-1-¹³C in mammalian cells.

Experimental Design: The Blueprint for Success

A well-designed experiment is fundamental to obtaining meaningful and reproducible data.

Cell Culture Conditions
  • Choice of Medium: For stable isotope tracing, a chemically defined medium is highly recommended to avoid the introduction of unlabeled, competing substrates from sources like fetal bovine serum (FBS). If FBS is necessary, using dialyzed FBS is a crucial step to reduce the concentration of small molecules.

  • Metabolic Steady State: It is essential to ensure that the cells are in a metabolic steady state before introducing the tracer. This is typically achieved during the exponential growth phase.

D-Arabinitol-1-¹³C Concentration and Incubation Time

The optimal concentration of D-Arabinitol-1-¹³C and the labeling duration are critical parameters that need to be determined empirically for each cell type and experimental goal.

ParameterRecommendationRationale
Starting Concentration 1-10 mMThis range is a common starting point for isotopic tracers and should be optimized.
Incubation Time Varies (minutes to hours)The goal is to reach isotopic steady state, where the isotopic enrichment of key metabolites remains constant over time. This depends on the turnover rate of the metabolite pools.

Protocol for Determining Optimal Concentration and Incubation Time:

  • Dose-Response Experiment:

    • Culture cells in a multi-well plate.

    • Introduce D-Arabinitol-1-¹³C at a range of concentrations (e.g., 0.5, 1, 2, 5, 10 mM).

    • After a fixed incubation time (e.g., 24 hours), assess cell viability (e.g., using an MTT assay) to ensure the tracer is not cytotoxic.

    • Extract metabolites and analyze the isotopic enrichment of a key downstream metabolite to determine a concentration that provides sufficient labeling.

  • Time-Course Experiment:

    • Using the optimal concentration determined above, culture cells and introduce the tracer.

    • Collect samples at multiple time points (e.g., 0, 1, 2, 4, 8, 16, 24 hours).

    • Analyze the isotopic enrichment of target metabolites over time. Isotopic steady state is reached when the enrichment plateaus.[6]

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for performing a D-Arabinitol-1-¹³C tracing experiment.

Protocol for Adherent Mammalian Cells
  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) to reach approximately 70-80% confluency at the time of the experiment.

  • Medium Exchange:

    • Aspirate the growth medium.

    • Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the pre-warmed labeling medium containing the predetermined concentration of D-Arabinitol-1-¹³C.

  • Labeling: Incubate the cells for the optimized duration to achieve isotopic steady state.

  • Quenching and Metabolite Extraction:

    • Place the culture plate on dry ice to rapidly halt metabolic activity.[7]

    • Aspirate the labeling medium.

    • Add 1 mL of ice-cold 80% methanol (-80°C) to each well.[8]

    • Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.[8]

    • Vortex vigorously for 1 minute and incubate at -20°C for 1 hour with intermittent vortexing.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.[7]

    • Transfer the supernatant containing the metabolites to a new tube.

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

    • Store the dried extract at -80°C until analysis.

Protocol for Suspension Mammalian Cells
  • Cell Culture: Culture cells to the desired density in the exponential growth phase.

  • Labeling: Add D-Arabinitol-1-¹³C directly to the culture medium to the final desired concentration and incubate for the determined time.

  • Quenching and Metabolite Extraction:

    • Rapidly transfer a known volume of cell suspension (e.g., containing 1-5 million cells) into a centrifuge tube containing 4 volumes of ice-cold 60% methanol supplemented with 0.85% (w/v) ammonium bicarbonate at -40°C.[9]

    • Centrifuge at 1,000 x g for 5 minutes at -9°C.

    • Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold 100% methanol.[10]

    • Perform two more extraction cycles, once with 100% methanol and once with water.[10]

    • Pool the supernatants and dry as described for adherent cells.

Protocol for Fungal/Yeast Cells
  • Pre-culture: Grow a pre-culture of the fungal/yeast strain in a standard growth medium overnight.

  • Labeling Culture: Inoculate fresh medium containing the desired concentration of D-Arabinitol-1-¹³C with the pre-culture.

  • Time-Course Sampling: Collect cell pellets at various time points.

  • Quenching and Metabolite Extraction:

    • Rapidly filter the cell suspension and immediately wash with an ice-cold quenching solution (e.g., 60% methanol at -48°C).[11]

    • Transfer the filter with the cells into a tube with pre-chilled extraction solvent (e.g., boiling ethanol or a methanol/water mixture).[12]

    • For robust cell lysis, bead beating is often recommended for yeast.[13]

    • Incubate and centrifuge as described for mammalian cells to collect the metabolite-containing supernatant.

    • Dry the extract and store at -80°C.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_proc Processing cluster_analysis Analysis A Cell Seeding & Growth C Medium Exchange A->C B Prepare Labeling Medium (with D-Arabinitol-1-¹³C) B->C D Incubate for Labeling (Time-course or Steady-state) C->D E Quench Metabolism (e.g., Dry Ice / Cold Methanol) D->E F Metabolite Extraction (e.g., 80% Methanol) E->F G Centrifuge & Collect Supernatant F->G H Dry Metabolite Extract G->H I LC-MS/MS Analysis H->I J Data Processing & Analysis I->J

Figure 3: General experimental workflow for D-Arabinitol-1-¹³C tracing.

Data Analysis and Interpretation

The analysis of data from stable isotope tracing experiments is a multi-step process that requires careful attention to detail.

Mass Spectrometry Analysis

Liquid chromatography-mass spectrometry (LC-MS) is the most common analytical platform for these studies. It is crucial to develop an LC-MS method that can effectively separate and detect D-arabinitol and its downstream metabolites.

Correction for Natural Isotope Abundance

A critical step in data processing is the correction for the natural abundance of ¹³C (approximately 1.1%).[14][15] This is necessary to distinguish the experimentally introduced label from the naturally occurring heavy isotopes. Several software packages are available for this correction, such as IsoCor.[16][17]

General Workflow for Natural Abundance Correction:

  • Input Data: Provide the raw mass spectrometry data, including the measured intensities of all isotopologues (M+0, M+1, M+2, etc.) for each metabolite of interest.[18]

  • Define Chemical Formulas: The software requires the chemical formula of each metabolite to calculate the theoretical natural isotope distribution.[18]

  • Correction Algorithm: The software applies a matrix-based correction to subtract the contribution of naturally abundant isotopes from the measured data.[16]

  • Output: The corrected data represents the mass isotopomer distribution (MID) that is solely due to the incorporation of the ¹³C tracer.

Calculation of Isotopic Enrichment and Metabolic Flux

The corrected MIDs are used to calculate the fractional enrichment of ¹³C in each metabolite. This data, along with measured uptake and secretion rates, is then used as input for MFA software (e.g., INCA, METRAN) to calculate the intracellular metabolic fluxes.[3][15][19] The software uses a metabolic network model and iterative algorithms to find the set of fluxes that best explains the experimental labeling data.[10]

Quality Control and Troubleshooting

Ensuring the quality and reproducibility of your data is paramount.

Quality Control Measures
  • Biological Replicates: Always include a sufficient number of biological replicates (at least three) for each condition to assess biological variability.

  • Pooled QC Samples: Prepare a pooled quality control (QC) sample by combining equal aliquots of all experimental samples. Inject this QC sample periodically throughout the LC-MS run to monitor instrument performance and correct for analytical drift.[20]

  • Internal Standards: The use of ¹³C-labeled internal standards can help to control for variability in sample preparation and analysis.[21]

Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
Low ¹³C Incorporation - Inefficient uptake of the tracer.- Tracer concentration is too low.- Incubation time is too short.- The metabolic pathway is not active under the experimental conditions.- Verify tracer uptake.- Perform a dose-response experiment to optimize concentration.- Perform a time-course experiment to ensure sufficient incubation time.- Confirm pathway activity using other methods.
High Variability Between Replicates - Inconsistent cell numbers or growth phase.- Incomplete or inconsistent quenching.- Inefficient metabolite extraction.- Standardize cell seeding and harvesting procedures.- Ensure rapid and consistent quenching for all samples.- Optimize and standardize the extraction protocol.
Poor Goodness-of-Fit in MFA - Inaccurate metabolic network model.- Failure to reach isotopic steady state.- Errors in mass spectrometry measurements.- Review and refine the metabolic network model.[22]- Validate the assumption of isotopic steady state with a time-course experiment.[22]- Scrutinize MS data for accuracy and noise.[23]

Conclusion

The use of D-Arabinitol-1-¹³C as a stable isotope tracer offers a powerful approach to quantitatively investigate cellular metabolism, particularly in the context of fungal biology and polyol pathways. By following the detailed protocols and adhering to the principles of rigorous experimental design and data analysis outlined in this guide, researchers can generate high-quality, reproducible data to advance their understanding of complex biological systems. The validation of MFA results through statistical tests and independent experimental data is a critical final step to ensure the biological relevance of the findings.[8][24]

References

  • Kaste, J. A. M., & Shachar-Hill, Y. (2023). Model validation and selection in metabolic flux analysis and flux balance analysis. Biotechnology Progress, e3352.
  • Kaste, J. A. M., & Shachar-Hill, Y. (2023). Model Validation and Selection in Metabolic Flux Analysis and Flux Balance Analysis. arXiv preprint arXiv:2305.10753.
  • Canelas, A. B., ten Pierick, A., Ras, C., Seifar, R. M., van Dam, J. C., van Gulik, W. M., & Heijnen, J. J. (2009).
  • Douma, R. D., de Jonge, L. P., Krijger, G. C., van der Werf, M. J., & Heijnen, J. J. (2010).
  • Le, A., & Moseley, H. N. (2020). Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors.
  • Jennings, M. E., & Kelleher, J. K. (2018). The importance of accurately correcting for the natural abundance of stable isotopes. Metabolites, 8(4), 69.
  • Millard, P., Letisse, F., Sokol, S., & Portais, J. C. (2012). IsoCor: correcting MS data in isotope labeling experiments.
  • Haub, O., Kaderschabek, J., Gunter, U., Leppert, J., Griesinger, C., & Zweckstetter, M. (2013). An economic approach to efficient isotope labeling in insect cells using homemade 15N-, 13C- and 2H-labeled yeast extracts. Journal of biomolecular NMR, 56(4), 369-377.
  • IsoCor 2.2.2 documentation. (n.d.). Read the Docs. Retrieved February 10, 2026, from [Link]

  • Quong, M. W., Miyada, C. G., Switchenko, A. C., & Goodman, T. C. (1993). Identification, purification, and characterization of a D-arabinitol-specific dehydrogenase from Candida tropicalis.
  • Broadhurst, D., Goodacre, R., Reinke, S. N., Kuligowski, J., Wilson, I. D., Lewis, M. R., & Dunn, W. B. (2018). Current Practices in LC–MS Untargeted Metabolomics: A Scoping Review on the Use of Pooled Quality Control Samples. Analytical chemistry, 90(24), 14111-14119.
  • Gkika, E., & Wilson, I. D. (2025). Quality Control and Validation Issues in LC-MS-Based Metabolomics. In Metabolomics (pp. 53-66). Humana, New York, NY.
  • Advances of Metabolomics in Fungal Pathogen–Plant Interactions. (2022). International Journal of Molecular Sciences, 23(18), 10584.
  • Metabolic flux analysis. (2023, December 29). In Wikipedia. [Link]

  • Madla, S., Miura, D., & Wariishi, H. (2012). Optimization of Extraction Method for GC-MS based Metabolomics for Filamentous Fungi. Journal of Microbial & Biochemical Technology, 4(1), 5-9.
  • Droste, P., Beyß, M., Niedenführ, S., Wiechert, W., & Nöh, K. (2014). Visual workflows for 13 C-metabolic flux analysis.
  • IsoCor: Isotope Correction for mass spectrometry labeling experiments. (n.d.). GitHub. Retrieved February 10, 2026, from [Link]

  • Crown, S. B., & Antoniewicz, M. R. (2013). Publishing 13C metabolic flux analysis studies: a review and future perspectives. Metabolic engineering, 20, 42-48.
  • Aivazidis, A., & Theodoridis, G. (2024).
  • Long, C. P., & Antoniewicz, M. R. (2022).
  • IsoCor 2.2.2 documentation - Reference. (n.d.). Read the Docs. Retrieved February 10, 2026, from [Link]

  • Sellick, C. A., Hansen, R., Stephens, G. M., Goodacre, R., & Dickson, A. J. (2011). Metabolite extraction from suspension-cultured mammalian cells for global metabolite profiling.
  • Wong, B., Murray, J. S., Castellanos, M., & Croen, K. D. (1992). D-arabitol metabolism in Candida albicans: studies of the biosynthetic pathway and the gene that encodes NAD-dependent D-arabitol dehydrogenase. Journal of bacteriology, 174(18), 5947-5953.
  • Blank, L. M., Lehmbeck, F., & Sauer, U. (2005). Intracellular characterization of aerobic glucose metabolism in seven yeast species by 13C flux analysis and metabolomics. FEMS yeast research, 5(6-7), 545-558.
  • Fu, X., Li, M., Wu, S., Wang, Y., & Zhang, W. (2018). 13 C-labelled yeast as internal standard for LC–MS/MS and LC high resolution MS based amino acid quantification in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 155, 22-29.
  • Lavi, O., & Schuldiner, S. (2021). Screening of Saccharomyces cerevisiae metabolite transporters by 13C isotope substrate labeling. Frontiers in molecular biosciences, 8, 692928.
  • Jo, S. H., Jo, H. J., Lee, J. M., Park, J. H., & Kim, C. S. (2015). Polyol specificity of recombinant Arabidopsis thaliana sorbitol dehydrogenase studied by enzyme kinetics and in silico modeling. Journal of plant physiology, 174, 1-8.
  • Gleixner, G., & Bol, R. (1999). Growth-Dependent Stable Carbon Isotope Fractionation by Basidiomycete Fungi: δ13C Pattern and Physiological Process. Applied and environmental microbiology, 65(11), 4945-4949.
  • Wong, B., Castellanos, M., & Croen, K. D. (1995). D-arabitol metabolism in Candida albicans: construction and analysis of mutants lacking D-arabitol dehydrogenase. Journal of bacteriology, 177(11), 2971-2976.
  • Mass Spectrometry Imaging of Secondary Metabolites Directly on Fungal Cultures. (2016). Journal of visualized experiments: JoVE, (114), e54252.
  • Kiehn, T. E., Bernard, E. M., Gold, J. W., & Armstrong, D. (1979). Candidiasis: detection by gas-liquid chromatography of D-arabinitol, a fungal metabolite, in human serum. Science, 206(4418), 577-580.
  • Pathways for the metabolism of sorbitol, mannitol and d-arabitol. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Christensson, B., Sigmundsdottir, G., & Larsson, L. (1999). D-arabinitol--a marker for invasive candidiasis. Medical mycology, 37(6), 391-396.

Sources

Application

Sample preparation for D-Arabinitol-1-13C analysis in biological fluids.

Application Note: Precision Analysis of D-Arabinitol-1-13C in Biological Fluids via GC-IDMS Executive Summary & Clinical Significance Invasive candidiasis (IC) remains a critical challenge in clinical diagnostics, often...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Analysis of D-Arabinitol-1-13C in Biological Fluids via GC-IDMS

Executive Summary & Clinical Significance

Invasive candidiasis (IC) remains a critical challenge in clinical diagnostics, often diagnosed too late for effective intervention. D-Arabinitol , a five-carbon sugar alcohol, is a major metabolic product of pathogenic Candida species (e.g., C. albicans, C. tropicalis, C. parapsilosis). Unlike mammalian cells, which produce trace amounts of L-arabinitol, Candida species exclusively produce the D-isomer.

Consequently, the D/L-Arabinitol ratio or the absolute quantification of D-Arabinitol serves as a highly specific biomarker for IC. This guide details a rigorous protocol for the quantification of D-Arabinitol in serum and urine using D-Arabinitol-1-13C as an Internal Standard (IS). The method utilizes Isotope Dilution Mass Spectrometry (IDMS) coupled with chiral Gas Chromatography (GC) to ensure absolute specificity and correction for matrix effects.

Analytical Strategy & Mechanism

The core challenge in analyzing sugar alcohols is their high polarity and non-volatility. To render them suitable for GC, hydroxyl groups must be derivatized.[1]

  • Derivatization Reagent: Trifluoroacetic Anhydride (TFAA) .

  • Mechanism: TFAA reacts with the five hydroxyl groups of arabinitol to form Pentakis(trifluoroacetyl)arabinitol . This derivative is highly volatile and electron-capturing, making it ideal for GC-MS.

  • Internal Standard (IS): D-Arabinitol-1-13C . The 13C label shifts the mass spectrum by +1 m/z, allowing for precise co-elution and quantification despite extraction losses or injection variability.

Workflow Logic

ArabinitolWorkflow Sample Biological Fluid (Serum/Urine) Spike IS Addition (D-Arabinitol-1-13C) Sample->Spike Normalization Crash Deproteinization (Ethanol/Acetone) Spike->Crash Matrix Cleanup Centrifuge Centrifugation (Removal of Precipitate) Crash->Centrifuge Evap Evaporation to Dryness (N2 Stream @ 50°C) Centrifuge->Evap Supernatant Deriv Derivatization (TFAA + Ethyl Acetate) Evap->Deriv Anhydrous Conditions GCMS GC-MS Analysis (Chiral Column, SIM Mode) Deriv->GCMS Injection

Figure 1: Step-by-step sample preparation workflow for D-Arabinitol analysis.

Materials & Instrumentation

Reagents
  • Target Analyte: D-Arabinitol (Sigma-Aldrich/Merck).

  • Internal Standard: D-Arabinitol-1-13C (Omicron Biochemicals or Cambridge Isotope Labs).

  • Derivatization Agent: Trifluoroacetic Anhydride (TFAA) (≥99%, fresh).

  • Solvents: Ethyl Acetate (Anhydrous), Ethanol (Absolute), Acetone (HPLC Grade).

Instrumentation
  • GC System: Agilent 7890B or Thermo Trace 1300.

  • Detector: Single Quadrupole MS (Agilent 5977 or equivalent) operating in Electron Ionization (EI) mode.

  • Column (Critical):

    • Option A (Chiral - Recommended):Cyclodex-B or Rt-βDEXse (30m x 0.25mm x 0.25µm). Essential for separating D- and L-enantiomers.

    • Option B (Achiral): DB-5MS. Used only if total arabinitol is the metric, though this reduces diagnostic specificity.

Detailed Protocol

Step 1: Internal Standard Preparation
  • Prepare a stock solution of D-Arabinitol-1-13C at 100 µg/mL in methanol.

  • Store at -20°C. This solution is stable for 6 months.

Step 2: Sample Pre-treatment

A. For Serum/Plasma (Protein Precipitation):

  • Aliquot 100 µL of patient serum into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of Internal Standard solution (1 µg total).

  • Add 400 µL of ice-cold Ethanol:Acetone (1:1 v/v) to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the clear supernatant to a clean glass derivatization vial.

B. For Urine:

  • Aliquot 50 µL of urine.

  • Add 10 µL of Internal Standard solution.

  • Add 400 µL of Ethanol (to aid evaporation).

  • Filter through a 0.22 µm PTFE filter if the sample is cloudy.

Step 3: Drying (Critical Control Point)
  • Why: TFAA reacts violently with water to form trifluoroacetic acid, which degrades the reaction and damages the GC column.

  • Action: Evaporate the supernatant/mixture to complete dryness under a gentle stream of Nitrogen (N2) at 50°C .

  • Tip: Add 50 µL of dichloromethane (DCM) near the end of drying to azeotropically remove trace moisture.

Step 4: Derivatization
  • To the dried residue, add 100 µL of Ethyl Acetate (Solvent).

  • Add 50 µL of TFAA (Reagent).

  • Cap the vial tightly (PTFE-lined cap).

  • Incubate at 60°C for 30 minutes .

  • Allow to cool to room temperature.

  • Optional: Evaporate excess TFAA under N2 and reconstitute in 100 µL Ethyl Acetate to protect the GC column, though direct injection is possible if the split ratio is high.

Instrumental Analysis (GC-MS)

GC Parameters
  • Inlet: Split Mode (10:1 to 50:1 depending on concentration). Temperature: 250°C.[2]

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program (Chiral Column):

    • Initial: 80°C (Hold 1 min).

    • Ramp 1: 5°C/min to 140°C (Separation of isomers).

    • Ramp 2: 20°C/min to 220°C (Bake out).

    • Total Run Time: ~20 minutes.

MS Acquisition (SIM Mode)

To achieve maximum sensitivity, use Selected Ion Monitoring (SIM) .[1] The pentakis(trifluoroacetyl) derivative fragments characteristically.

AnalyteMolecular Weight (Derivative)Quantifier Ion (m/z)Qualifier Ion (m/z)Mechanism
D-Arabinitol 632518 405Loss of TFAOH (114 Da)
D-Arabinitol-1-13C 633519 406Loss of TFAOH (114 Da)

Note: The m/z 518 ion corresponds to [M - CF3COOH]+. Verify these ions with a full scan (50-650 m/z) during method development as fragmentation can vary slightly by source energy.

Data Analysis & Validation

Calculations

Calculate the Response Ratio (


) for each sample:


Determine the concentration using a linear regression calibration curve (


) generated from standards (0.1 - 20 µg/mL).
Interpretation (D/L Ratio)

If using a chiral column:

  • Identify L-Arabinitol (elutes after D-Arabinitol on Cyclodex-B).

  • Calculate Ratio:

    
    
    
  • Clinical Cutoff: A D/L ratio > 2.5 is strongly indicative of invasive candidiasis in patients with normal renal function [1][2].

References

  • Roboz, J., et al. (1980). "Quantification of arabinitol in serum by selected ion monitoring as a diagnostic technique in invasive candidiasis." Journal of Clinical Microbiology. Link

  • Larsson, L., et al. (1994). "Gas chromatographic determination of D-arabinitol/L-arabinitol ratios in urine: a potential method for diagnosis of disseminated candidiasis."[3][4][5][6] Journal of Clinical Microbiology. Link

  • Christensson, B., et al. (1999). "D-arabinitol--a marker for invasive candidiasis."[7][8][9][10][11] Medical Mycology. Link

  • Creative Proteomics. "Sugar Alcohols Analysis Service." Link

Sources

Method

Probing the Non-Oxidative Pentose Phosphate Pathway Using D-Arabinitol-1-13C: An Application &amp; Protocol Guide

Introduction: Beyond Glycolysis - The Pentose Phosphate Pathway The Pentose Phosphate Pathway (PPP) is a cornerstone of cellular metabolism, operating in parallel to glycolysis. Its primary contributions to cellular home...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Glycolysis - The Pentose Phosphate Pathway

The Pentose Phosphate Pathway (PPP) is a cornerstone of cellular metabolism, operating in parallel to glycolysis. Its primary contributions to cellular homeostasis are twofold: the production of NADPH, the principal intracellular reductant for antioxidant defense and anabolic biosynthesis, and the generation of pentose sugars, which are essential precursors for nucleotide and nucleic acid synthesis.[1] The PPP is bifurcated into an oxidative and a non-oxidative branch. The oxidative phase irreversibly converts glucose-6-phosphate to ribulose-5-phosphate, generating NADPH. The non-oxidative branch, a series of reversible reactions, interconverts pentose phosphates with glycolytic intermediates such as fructose-6-phosphate and glyceraldehyde-3-phosphate.

Given its central role in cell proliferation, redox balance, and biosynthesis, quantifying the metabolic flux through the PPP is of paramount interest in diverse fields, including oncology, immunology, and drug development.[2] Stable isotope tracers, particularly those labeled with carbon-13 (¹³C), are indispensable for these quantitative analyses.[3] While ¹³C-labeled glucose tracers are the established standard, they simultaneously report on both glycolysis and the PPP, necessitating complex models to deconvolve the fluxes. This guide explores the application of a specialized tracer, D-Arabinitol-1-¹³C, to offer a more focused interrogation of the non-oxidative PPP.

The Rationale for D-Arabinitol-1-13C as a Metabolic Tracer

D-arabinitol, a five-carbon sugar alcohol, is a metabolic product intrinsically linked to the PPP. In many microorganisms, particularly fungi like Candida albicans, D-arabinitol is synthesized from the PPP intermediate D-ribulose-5-phosphate. Critically, these organisms also possess the enzymatic machinery to catabolize D-arabinitol, converting it back into a PPP intermediate. This bidirectional relationship makes D-Arabinitol-1-¹³C a valuable probe for PPP activity in these systems.

The utility of D-Arabinitol-1-¹³C as a tracer hinges on its enzymatic conversion into D-xylulose by an arabinitol dehydrogenase, which is subsequently phosphorylated by xylulokinase to form D-xylulose-5-phosphate (X5P), a key node in the non-oxidative PPP.

A Note on Mammalian Metabolism: The metabolic pathways for D-arabinitol are well-characterized in fungi and bacteria. In humans, D-arabinitol is primarily known as a biomarker for invasive candidiasis. A dedicated, high-activity D-arabinitol dehydrogenase for catabolism is not a well-established feature of most mammalian cells. Therefore, the application of D-Arabinitol-1-¹³C in mammalian systems should be considered an advanced technique. Its utility may be highest in specific contexts:

  • Host-Pathogen Interaction Studies: Investigating the metabolic interplay between mammalian cells and fungal pathogens.

  • Genetically Engineered Models: Utilizing mammalian cells engineered to express a relevant dehydrogenase (e.g., from a fungal source) to enable the pathway.

  • Cell Line Specificity: Empirical validation of D-arabinitol uptake and metabolism is a prerequisite for use in any given mammalian cell line.

The primary advantage of D-Arabinitol-1-¹³C, where metabolized, is its entry into the central carbon network directly within the non-oxidative PPP. This bypasses the oxidative branch and the upper stages of glycolysis, simplifying the analysis of the reversible transketolase and transaldolase reactions.

Metabolic Fate of D-Arabinitol-1-13C

The journey of the ¹³C label from D-Arabinitol-1-¹³C provides a clear path to understanding the dynamics of the non-oxidative PPP.

  • Uptake and Oxidation: D-Arabinitol-1-¹³C is transported into the cell.

  • Conversion to Xylulose: A dehydrogenase oxidizes D-arabinitol to D-xylulose. The ¹³C label remains at the C1 position.

  • Phosphorylation: Xylulokinase phosphorylates D-xylulose-1-¹³C at the C5 position to generate D-xylulose-5-phosphate (X5P) with the label at C1 (X5P M+1).

  • Entry into the Non-Oxidative PPP: The labeled X5P enters the reversible reactions of the non-oxidative PPP, distributing the ¹³C label to other key intermediates like ribose-5-phosphate (R5P), sedoheptulose-7-phosphate (S7P), and erythrose-4-phosphate (E4P), as well as the glycolytic intermediates fructose-6-phosphate (F6P) and glyceraldehyde-3-phosphate (G3P).

By tracking the mass isotopomer distribution of these metabolites, researchers can gain insights into the relative activities of transketolase and transaldolase.

cluster_Extracellular Extracellular cluster_Cytosol Cytosol D_Arabinitol_1_13C D-Arabinitol-1-13C D_Arabinitol_1_13C_in D-Arabinitol-1-13C D_Arabinitol_1_13C->D_Arabinitol_1_13C_in Transport D_Xylulose_1_13C D-Xylulose-1-13C D_Arabinitol_1_13C_in->D_Xylulose_1_13C Arabinitol Dehydrogenase X5P_M1 Xylulose-5-P (M+1) D_Xylulose_1_13C->X5P_M1 Xylulokinase R5P_M1 Ribose-5-P (M+1) X5P_M1->R5P_M1 Epimerase/ Isomerase G3P Glyceraldehyde-3-P X5P_M1->G3P Transketolase F6P Fructose-6-P X5P_M1->F6P ... S7P Sedoheptulose-7-P R5P_M1->S7P Transketolase E4P Erythrose-4-P S7P->E4P Transaldolase G3P->F6P Transaldolase E4P->F6P Transketolase

Caption: Metabolic fate of D-Arabinitol-1-13C in the Pentose Phosphate Pathway.

Experimental Workflow & Protocols

A typical metabolic flux analysis experiment using D-Arabinitol-1-¹³C involves cell culture, labeling, metabolite extraction, and analysis by mass spectrometry.

A 1. Cell Culture (Adapt to experimental medium) B 2. Isotopic Labeling (Incubate with D-Arabinitol-1-13C) A->B C 3. Quenching & Extraction (Harvest cells, quench metabolism, extract polar metabolites) B->C D 4. LC-MS/MS Analysis (Quantify mass isotopologues of PPP intermediates) C->D E 5. Data Analysis (Correct for natural abundance, calculate flux ratios) D->E

Caption: Experimental workflow for 13C metabolic flux analysis.

Protocol 1: Cell Culture and Isotopic Labeling

This protocol is a general guideline and should be optimized for the specific cell line and experimental objectives.

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10-cm dishes) at a density that will result in ~80-90% confluency at the time of harvest. Culture in standard growth medium.

  • Medium Adaptation (Optional but Recommended): About 24 hours before labeling, switch the cells to a custom experimental medium that is identical to the labeling medium but contains unlabeled D-arabinitol. This allows the cells to adapt their metabolic machinery. The optimal concentration of D-arabinitol should be determined empirically, starting with a concentration similar to that of glucose in standard media (e.g., 5-10 mM).

  • Initiate Labeling: Aspirate the medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add the pre-warmed labeling medium containing D-Arabinitol-1-¹³C.

  • Incubation: Incubate the cells for a sufficient duration to approach isotopic steady state. The time required is dependent on the turnover rate of the metabolite pools and should be determined via a time-course experiment (e.g., collecting samples at 2, 4, 8, and 24 hours). For many central carbon metabolites, a near-steady state is often reached within 8-24 hours.

Protocol 2: Metabolite Quenching and Extraction

Rapid quenching is critical to halt enzymatic activity and preserve the in vivo isotopic enrichment of metabolites.

  • Prepare Quenching/Extraction Solution: Prepare an ice-cold solution of 80% methanol / 20% water. Place this solution and a scraper on dry ice.

  • Quench Metabolism: At the designated time point, rapidly aspirate the labeling medium from the culture dish.

  • Wash: Immediately wash the cell monolayer with ice-cold PBS or saline to remove extracellular tracer. Aspirate completely.

  • Extract Metabolites: Place the dish on dry ice and immediately add the pre-chilled 80% methanol solution (e.g., 1 mL for a 6-well plate).

  • Scrape and Collect: Scrape the cells into the methanol solution. Transfer the cell lysate/extract mixture into a microcentrifuge tube.

  • Clarify Extract: Centrifuge the tubes at maximum speed (e.g., >16,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.

  • Collect Supernatant: Carefully transfer the supernatant, which contains the polar metabolites, to a new tube.

  • Storage: Store the extracts at -80°C until analysis.

Protocol 3: LC-MS/MS Analysis of PPP Intermediates

Analysis of highly polar, phosphorylated intermediates of the PPP is challenging. Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry is a robust method for their separation and detection.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UPLC/HPLC system.

  • Chromatography Column: An amide- or silica-based HILIC column is recommended. For example, a Waters ACQUITY UPLC BEH Amide column.

  • Mobile Phases:

    • Mobile Phase A: 95% Water / 5% Acetonitrile with 10 mM ammonium acetate, pH 9.0.

    • Mobile Phase B: 95% Acetonitrile / 5% Water with 10 mM ammonium acetate, pH 9.0.

  • Gradient Elution: A typical gradient would start at a high percentage of organic solvent (e.g., 85% B) and gradually decrease to elute the polar analytes.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Analysis Mode: Targeted analysis using Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for high sensitivity and specificity. The analysis should include the mass transitions for the unlabeled (M+0) and expected labeled (M+1, M+2, etc.) versions of each target metabolite.

MetabolitePrecursor Ion (m/z)Product Ion (m/z)
Xylulose-5-Phosphate229.0196.96 (PO₃⁻)
Ribose-5-Phosphate229.0196.96 (PO₃⁻)
Sedoheptulose-7-P289.0296.96 (PO₃⁻)
Fructose-6-P259.0296.96 (PO₃⁻)

This table provides representative precursor ions for M+0 species. The mass list must be expanded to include all expected isotopologues.

Data Presentation and Interpretation

The primary output from the LC-MS/MS analysis is the mass isotopologue distribution (MID) for each metabolite of interest. This is the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.).

Table 1: Representative Mass Isotopologue Distribution of Key Metabolites Following D-Arabinitol-1-¹³C Labeling

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)
Xylulose-5-P10854100
Ribose-5-P15804100
Sedoheptulose-7-P60355000
Fructose-6-P75205000

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the cell type, metabolic state, and experimental conditions.

Interpreting the Data:
  • Tracer Incorporation: The high M+1 enrichment in Xylulose-5-P and Ribose-5-P would confirm the uptake and metabolism of D-Arabinitol-1-¹³C into the pentose phosphate pool.

  • Flux through Transketolase/Transaldolase: The appearance of M+1 and M+2 isotopologues in downstream metabolites like Sedoheptulose-7-P and Fructose-6-P is a direct result of the carbon-shuffling reactions of the non-oxidative PPP.

    • Transketolase transfers a two-carbon unit. For example, if it reacts M+1 X5P with an unlabeled R5P, it can generate an M+1 Sedoheptulose-7-P.

    • Transaldolase transfers a three-carbon unit.

  • Flux Directionality: The relative enrichment of different intermediates can provide qualitative insights into the net direction of flux in the non-oxidative PPP. For instance, high enrichment in F6P and G3P would suggest a net flux from pentoses towards glycolysis, a state often seen in proliferating cells.

  • Quantitative Flux Analysis: For a quantitative determination of reaction rates, the MIDs are used as input for metabolic flux analysis (MFA) software (e.g., INCA, Metran). This software uses a metabolic network model to compute the flux values that best fit the experimental labeling data.

Conclusion and Future Perspectives

D-Arabinitol-1-¹³C represents a specialized tool for the nuanced investigation of the non-oxidative branch of the pentose phosphate pathway. Its direct entry into the pentose pool offers a unique advantage over traditional glucose tracers by minimizing confounding signals from glycolysis, thereby simplifying the analysis of the complex, reversible reactions of the non-oxidative PPP. While its application in mammalian systems requires careful validation due to the lack of a well-characterized catabolic pathway, it holds significant promise for studies in microbiology, host-pathogen interactions, and in engineered systems. As our understanding of cellular metabolism deepens, the development and application of such targeted isotopic tracers will be invaluable in dissecting the intricate metabolic networks that underpin health and disease.

References

  • Stincone, A. et al. (2015). The pentose phosphate pathway: from mechanisms to implications for gastrointestinal cancers. MDPI.
  • Lee, W. N. et al. (1998). Mass isotopomer study of the nonoxidative pathways of the pentose cycle with [1,2-13C2]glucose. American Journal of Physiology-Endocrinology and Metabolism, 274(5), E843-E851.
  • BenchChem (2025). Unlocking the Pentose Phosphate Pathway: A Technical Guide to D-Arabitol-13C-1 Isotope Tracing. BenchChem.
  • Wong, B. et al. (1993). D-arabitol metabolism in Candida albicans: studies of the biosynthetic pathway and the gene that encodes NAD-dependent D-arabitol dehydrogenase. Journal of Bacteriology, 175(19), 6314-6320.
  • Hogg, M. et al. (2023). Overview of 13c Metabolic Flux Analysis.
  • Kiehn, T. E. et al. (1979). Candidiasis: detection by gas-liquid chromatography of D-arabinitol, a fungal metabolite, in human serum. Science, 206(4418), 577-580.
  • Ralser, M. et al. (2007).
  • BenchChem (2025).
  • Waters Corporation (2022). Separation of Pentose Phosphate Pathway, Glycolysis, and Energy Metabolites Using an ACQUITY Premier System With an Atlantis Premier BEH Z-HILIC Column.
  • Wong, B. et al. (1995). D-arabitol metabolism in Candida albicans: construction and analysis of mutants lacking D-arabitol dehydrogenase. Journal of Bacteriology, 177(11), 2971-2976.
  • Metallo, C. M. et al. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology, 144(3), 167-174.
  • Buescher, J. M. et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 34, 189-201.

Sources

Application

In vivo metabolic labeling with D-Arabinitol-1-13C in animal models.

Application Note: High-Resolution Flux Analysis of the Non-Oxidative Pentose Phosphate Pathway Using D-Arabinitol-1-13C Executive Summary Metabolic flux analysis (MFA) of the Pentose Phosphate Pathway (PPP) is traditiona...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Flux Analysis of the Non-Oxidative Pentose Phosphate Pathway Using D-Arabinitol-1-13C

Executive Summary

Metabolic flux analysis (MFA) of the Pentose Phosphate Pathway (PPP) is traditionally performed using [1,2-13C]-Glucose. However, glucose tracers simultaneously interrogate glycolysis, the oxidative PPP (oxPPP), and the tricarboxylic acid (TCA) cycle, creating complex isotopomer patterns that can obscure specific defects in the non-oxidative branch.

This Application Note details a specialized protocol for in vivo metabolic labeling using D-Arabinitol-1-13C in murine models. Unlike glucose, D-Arabinitol selectively enters the non-oxidative PPP via D-Xylulose, bypassing the rate-limiting Glucose-6-Phosphate Dehydrogenase (G6PD) step. This tracer is the "gold standard" for phenotyping Transaldolase (TALDO1) deficiency , investigating polyol pathway dysregulation in hepatocellular carcinoma (HCC), and quantifying pentose recycling rates independent of oxidative flux.

Mechanistic Grounding & Tracer Logic

Why D-Arabinitol-1-13C?

The utility of D-Arabinitol-1-13C lies in its specific entry point. In mammals, D-Arabinitol is oxidized to D-Xylulose by D-Arabinitol Dehydrogenase (ArDH/SORD) , then phosphorylated to D-Xylulose-5-Phosphate (Xu5P).

  • Glucose Tracers: Enter at G6P. Label distribution is influenced by glycolysis vs. oxPPP split.

  • D-Arabinitol Tracer: Enters at Xu5P. Label distribution is exclusively determined by Transketolase (TKT) and Transaldolase (TALDO) activity.

If TALDO is deficient, D-Arabinitol cannot be effectively recycled into glycolysis intermediates (Fructose-6-P), leading to a massive accumulation of the tracer and specific polyols (Erythritol, Ribitol) in tissues and urine.

Pathway Visualization

PPP_Flux Arabinitol D-Arabinitol-1-13C (Tracer Input) Xylulose D-Xylulose Arabinitol->Xylulose Oxidation Xu5P Xylulose-5-P (Entry Point) Xylulose->Xu5P Kinase F6P Fructose-6-P Xu5P->F6P TKT GAP Glyceraldehyde-3-P Xu5P->GAP TKT TALDO Transaldolase (Rate Limiting) Xu5P->TALDO Ru5P Ribulose-5-P Ru5P->Xu5P R5P Ribose-5-P R5P->Ru5P R5P->TALDO G6P Glucose-6-P G6P->F6P Glycolysis F6P->GAP ArDH ArDH/SORD TKT Transketolase TALDO->F6P Recycling to Glycolysis TALDO->GAP Recycling to Glycolysis

Figure 1: Metabolic fate of D-Arabinitol-1-13C. The tracer bypasses the oxidative branch (G6PD) and directly probes the Transaldolase/Transketolase system. In TALDO deficiency, flux to F6P/GAP is blocked.

Experimental Protocol

Pre-requisites:

  • Animal Model: C57BL/6J (WT) vs. Taldo1-/- (Knockout).

  • Tracer: D-Arabinitol-1-13C (99% enrichment).

  • Detection: GC-MS (Agilent 7890B/5977A or equivalent).

Tracer Preparation & Dosage

Unlike glucose, D-Arabinitol has slower clearance. A bolus injection is preferred over infusion for phenotyping.

  • Stock Solution: Dissolve D-Arabinitol-1-13C in sterile 0.9% saline to a concentration of 20 mg/mL .

  • Filtration: Pass through a 0.22 µm syringe filter.

  • Dosage Calculation: Administer 0.2 g/kg body weight .

    • Note: This is significantly lower than glucose (2g/kg) because the pool size of pentitols is smaller; higher doses may induce osmotic diuresis.

In Vivo Administration Workflow
  • Step 1: Fasting. Fast mice for 6 hours (e.g., 8:00 AM to 2:00 PM) to deplete glycogen and stabilize basal insulin.

  • Step 2: Injection. Administer the tracer via Intraperitoneal (IP) injection .

    • Why IP? Oral gavage introduces variability due to gut microbiome metabolism of sugar alcohols. IP ensures systemic delivery to the liver.

  • Step 3: Metabolic Cage (Optional). If urine analysis is required (critical for TALDO deficiency), place mice in metabolic cages immediately post-injection.

  • Step 4: Time Course.

    • T=0: Pre-bleed (Baseline).

    • T=30, 60, 120 min: Retro-orbital blood collection (50 µL) for kinetic flux.

    • T=120 min: Terminal sacrifice. Rapidly harvest Liver and Kidney .

  • Step 5: Quenching. Flash-freeze tissues in liquid nitrogen immediately (<10 seconds) to stop enzymatic interconversion.

Sample Preparation (GC-MS)

To detect sugar alcohols and phosphorylated intermediates, a two-step derivatization is required (Methoximation + Silylation).

  • Extraction: Homogenize 20 mg liver tissue in 500 µL MeOH:H2O (80:20, -80°C) .

  • Internal Standard: Add 5 µL of Myristic-d27 acid (retention time lock).

  • Lysis: Vortex 10 min at 4°C; Centrifuge 16,000 x g for 10 min.

  • Drying: Evaporate supernatant to dryness (SpeedVac).

  • Derivatization:

    • Step A: Add 20 µL Methoxyamine-HCl in Pyridine (40 mg/mL). Incubate 90 min at 30°C.

    • Step B: Add 80 µL MSTFA + 1% TMCS. Incubate 30 min at 37°C.

  • Analysis: Inject 1 µL into GC-MS in Splitless mode.

Data Analysis & Interpretation

Key Metabolites to Monitor
MetaboliteFragment Ion (m/z)Significance
D-Arabinitol (M0) 217, 307Endogenous pool size.
D-Arabinitol (M+1) 218, 308Tracer enrichment verification.
Lactate (M+1) 219 (M0=218)Indicates recycling of pentose C1 into glycolysis.
Sedopheptulose-7-P Requires LC-MSAccumulates in TALDO deficiency.
Erythritol 217Secondary biomarker of PPP block.
Calculating Flux (MIDA)

The Mass Isotopomer Distribution (MID) of Lactate is the readout for PPP recycling.

  • Correct for Natural Abundance: Use a correction matrix (e.g., IsoCor or ChemCalc) to remove natural 13C background.

  • Calculate Fractional Contribution (FC):

    
    
    Where 
    
    
    
    is the abundance of isotopomer
    
    
    , and
    
    
    is the number of carbons.
  • Interpretation Logic:

    • High Lactate M+1: Indicates active Transaldolase. The labeled C1 from Arabinitol was converted to Xylulose

      
       F6P 
      
      
      
      Lactate.
    • Low/Absent Lactate M+1 + High Arabinitol M+1: Indicates Transaldolase Deficiency . The label is "trapped" in the pentose pool.

Troubleshooting & Validation

  • Issue: Low enrichment in liver intermediates.

    • Cause: Rapid clearance or insufficient dose.

    • Solution: Increase dose to 0.4 g/kg or switch to continuous tail vein infusion (4 mg/kg/min).

  • Issue: High background noise in GC-MS.

    • Cause: Incomplete derivatization of polyols.

    • Solution: Ensure pyridine is anhydrous; extend silylation time to 60 min.

  • Validation: Confirm phenotype by checking Erythritol levels. In Taldo1-/- mice, erythritol increases 50-100 fold. If Arabinitol-13C is administered, labeled Erythritol indicates a backlog in the pathway forcing carbon into alternative polyol sinks.

References

  • Hiller, K., et al. (2010). Metabolite Detector: comprehensive analysis tool for targeted and nontargeted GC/MS based metabolome analysis. Analytical Chemistry.[1][2][3][4] Link

  • Verhoeven, N. M., et al. (2001).[5] Transaldolase deficiency: liver cirrhosis associated with a new inborn error in the pentose phosphate pathway. American Journal of Human Genetics. Link

  • Perl, A., et al. (2011).[5] Metabolic control of mitochondrial redox homeostasis by the transaldolase pathway. Antioxidants & Redox Signaling. Link

  • Wamelink, M. M., et al. (2008). Detection of transaldolase deficiency by quantification of novel seven-carbon chain carbohydrate biomarkers in urine.[6] Journal of Inherited Metabolic Disease. Link

  • Haschemi, A., et al. (2012). The sedoheptulose kinase CARKL directs macrophage polarization through control of glucose metabolism. Science. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting D-Arabinitol-1-13C Analysis

Introduction You are likely reading this because your internal standard (IS), D-Arabinitol-1-13C , is showing poor response, high variation, or complete signal loss. As a polyol (sugar alcohol), arabinitol presents a uni...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

You are likely reading this because your internal standard (IS), D-Arabinitol-1-13C , is showing poor response, high variation, or complete signal loss. As a polyol (sugar alcohol), arabinitol presents a unique set of challenges in mass spectrometry. It lacks the basic nitrogen centers that make peptides easy to ionize in positive mode, and it lacks the acidic carboxylic groups that facilitate negative mode ionization.

This guide moves beyond basic "check your connections" advice. We will deconstruct the physics of ionization, the specific risks of the 1-13C label position, and the chromatographic pitfalls specific to hydrophilic metabolites.

Module 1: The Physics of Ionization (Root Cause Analysis)

The most common reason for low signal in this assay is a mismatch between the molecule's chemistry and the ionization method.

The Problem: "The Protonation Void"

D-Arabinitol (


) is a neutral polyol. In standard Electrospray Ionization (ESI), it has low proton affinity.
  • If you are using ESI Positive (+): You will rarely see

    
    . You are likely relying on sodium 
    
    
    
    or ammonium
    
    
    adducts. These are unstable and highly susceptible to source clustering.
  • If you are using ESI Negative (-): This is generally preferred. You are looking for the deprotonated species

    
    . However, without a carboxylic acid, the 
    
    
    
    of the hydroxyl groups is high (~12-14), making deprotonation inefficient in neutral mobile phases.
The "Vanishing Label" Trap (Critical for 1-13C)

You are using 1-13C labeled arabinitol. This is a positional label, not a uniform label.

  • Risk: If your Multiple Reaction Monitoring (MRM) transition involves cleaving the C1-C2 bond (e.g., loss of a formaldehyde group or alpha-cleavage), you might be physically removing the 13C atom from the fragment ion.

  • Result: The detector sees the fragment, but it has the same mass as the unlabeled endogenous arabinitol fragment. You lose specificity and signal simultaneously.

Module 2: Troubleshooting Logic & Workflows

Visual Logic: The Troubleshooting Decision Tree

Use this flowchart to diagnose your specific failure mode.

TroubleshootingTree Start Start: Low Signal for D-Arabinitol-1-13C CheckMode 1. Check Ionization Mode Start->CheckMode ESI_Pos ESI Positive (+) CheckMode->ESI_Pos ESI_Neg ESI Negative (-) CheckMode->ESI_Neg AdductCheck Are you monitoring [M+H]+? ESI_Pos->AdductCheck MobilePhase Check Mobile Phase pH ESI_Neg->MobilePhase WrongTarget STOP: [M+H]+ is too weak. Switch to [M+NH4]+ or [M+Na]+ AdductCheck->WrongTarget Yes TransCheck 2. Check MRM Transition (Is C1 retained?) AdductCheck->TransCheck No (Using Adducts) pH_Issue Is pH < 5? MobilePhase->pH_Issue Fix_pH Action: Add 0.02% NH4OH to drive deprotonation pH_Issue->Fix_pH Yes pH_Issue->TransCheck No Fragment_H2O Transition: Loss of H2O (Safe) TransCheck->Fragment_H2O Yes Fragment_C1 Transition: C1 Cleavage (Risk of Label Loss) TransCheck->Fragment_C1 No

Caption: Decision matrix for isolating ionization and fragmentation errors in D-Arabinitol analysis.

Module 3: Optimized Experimental Protocols

LC-MS/MS Method (Recommended)

The most robust method uses Negative ESI with HILIC Chromatography . Reversed-phase (C18) columns often fail because arabinitol elutes in the void volume (dead time), where ion suppression from salts is highest.

Instrument Parameters:

  • Ionization: ESI Negative Mode

  • Target:

    
    
    
  • Mobile Phase Modifier: 0.02% - 0.05% Ammonium Hydroxide (

    
    ) or Ammonium Fluoride (
    
    
    
    ). Why? High pH aids the deprotonation of the hydroxyl groups.

MRM Transitions (Mass Shift Verification): D-Arabinitol MW


 152.15 Da.
  • Unlabeled Precursor: 151.1

    
    
    
  • 1-13C Precursor: 152.1

    
     (+1 Da shift)
    
AnalytePrecursor (

)
Product (

)
MechanismStatus
D-Arabinitol (Endogenous) 151.1133.1Loss of

Standard
D-Arabinitol-1-13C (IS) 152.1 134.1 Loss of

Recommended (Retains Label)
D-Arabinitol-1-13C (IS) 152.159.0C-C CleavageAvoid (High risk of losing C1)
GC-MS Method (Alternative)

If LC-MS sensitivity remains poor, GC-MS is the historical gold standard for polyols.

  • Requirement: Derivatization is mandatory to make the molecule volatile.[1]

  • Reagent: BSTFA + 1% TMCS (Silylation).

  • Critical Troubleshooting: If signal is low here, it is almost always due to moisture . Silylation reagents hydrolyze instantly in the presence of water. Ensure your extracts are completely dry (speed-vac) before adding reagent.

Module 4: Frequently Asked Questions (FAQ)

Q1: I see a signal for my internal standard, but it varies wildly between samples. Why? A: This is likely Matrix Effect (Ion Suppression) . In HILIC or C18, if the arabinitol co-elutes with phospholipids or salts from the biological matrix, the ionization efficiency drops.

  • Test: Perform a post-column infusion. Infuse the standard continuously while injecting a blank matrix extract. If you see a dip in the baseline at the arabinitol retention time, you have suppression.

  • Fix: Improve extraction (Liquid-Liquid Extraction with ethyl acetate often cleans up polyols better than protein precipitation) or dilute the sample.

Q2: Can I use Positive Mode ESI? A: Yes, but do not target


. Target the ammoniated adduct 

.
  • Mass:

    
     (approx).
    
  • Requirement: You must add Ammonium Acetate (5-10mM) to your mobile phase to force this adduct to form consistently. Without the buffer, the instrument will toggle between Na+, K+, and H+ adducts, splitting your signal intensity.

Q3: Why is my 13C peak interfering with my unlabeled peak? A: This is "Isotopic Crosstalk."

  • Natural Carbon-13 exists at ~1.1% abundance.

  • If your endogenous arabinitol concentration is very high, its M+1 isotope (which has the same mass as your 1-13C IS) will contribute to the IS channel.

  • Solution: You must calculate the contribution of the natural M+1 abundance and subtract it, or increase the concentration of your IS to drown out the natural isotope contribution.

References

  • Ionization of Polyols

    • Source: Sigma-Aldrich / Merck Technical Library.
    • Context: HILIC separation mechanisms and ioniz
    • Link:

  • Matrix Effects in LC-MS

    • Source: N
    • Title: Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods.
    • Link:[Link]

  • Metabolic Flux Analysis (13C Tracers)

    • Source: N
    • Title: A roadmap for interpreting 13C metabolite labeling patterns
    • Link:[Link]

  • GC-MS Arabinitol Analysis (Clinical Context)

    • Source: Journal of Clinical Microbiology.
    • Title: Gas chromatographic determination of D-arabinitol/L-arabinitol r
    • Link:[Link]

Sources

Optimization

Technical Support Center: Chromatographic Separation of Arabinitol Isomers

Topic: Optimization & Troubleshooting for D/L-Arabinitol Analysis Audience: Analytical Chemists, Clinical Researchers, Drug Development Scientists Executive Summary: The Stereochemical Challenge Arabinitol (Arabitol) exi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization & Troubleshooting for D/L-Arabinitol Analysis Audience: Analytical Chemists, Clinical Researchers, Drug Development Scientists

Executive Summary: The Stereochemical Challenge

Arabinitol (Arabitol) exists as two enantiomers: D-arabinitol and L-arabinitol .[1] In clinical diagnostics, specifically for Invasive Candidiasis, the ratio of D-arabinitol to L-arabinitol (or D-arabinitol/Creatinine) is a critical biomarker, as Candida species disproportionately produce the D-isomer.[2][3][4]

The Core Problem: Standard reversed-phase (C18) or ion-exchange HPLC columns cannot separate enantiomers because they possess identical physical properties in an achiral environment. Separation requires either:

  • GC-MS: Derivatization followed by separation on a chiral stationary phase (Recommended).[5][6]

  • HPLC: Use of specialized Chiral Ligand Exchange columns or Chiral Mobile Phase Additives (CMPA).

Part 1: Method Selection & Protocols
Method A: GC-MS (The Gold Standard)

Best for: High sensitivity, clinical D/L ratio determination in urine/serum.

Protocol Overview:

  • Sample Prep: Protein precipitation (acetone/ethanol)

    
     Evaporation to dryness.
    
  • Derivatization: Acylation using Trifluoroacetic Anhydride (TFAA) or Heptafluorobutyric Anhydride (HFBA).

    • Mechanism:[7] Converts polar hydroxyl groups into volatile esters.

  • Separation: Capillary GC with a Cyclodextrin-based chiral column (e.g.,

    
    -DEX or 
    
    
    
    -DEX).

Critical Parameters:

Parameter Setting/Specification Rationale
Reagent TFAA (Trifluoroacetic Anhydride) Forms volatile derivatives suitable for chiral recognition.
Solvent Ethyl Acetate or Methylene Chloride Non-protic solvents prevent reagent hydrolysis.

| Column | Perpentylated


-cyclodextrin | The "bucket" shape of cyclodextrin discriminates D vs L shapes. |
| Injector Temp  | 200°C - 220°C | High enough to volatilize, low enough to prevent thermal degradation. |
| Carrier Gas  | Helium (1.0 mL/min) | Standard inert carrier; constant flow mode is crucial for reproducibility. |
Method B: HPLC (Ligand Exchange)

Best for: General sugar profiling, fermentation monitoring (Total Arabinitol).

Note: Standard Ligand Exchange (Ca²⁺/Pb²⁺) columns separate Arabinitol from Mannitol/Sorbitol but often fail to resolve D from L without chiral modifiers.

Protocol Overview:

  • Column: Sulfonated cross-linked styrene-divinylbenzene (Ca²⁺ form).

  • Mobile Phase: Pure HPLC-grade water (isocratic).

  • Temperature: 80°C - 85°C (High temperature minimizes band broadening).

Part 2: Troubleshooting Guide (FAQ Format)
Category 1: GC-MS Derivatization Failures

Q: My arabinitol peaks are missing or extremely small, but the internal standard is visible. What happened? A: This is likely a moisture intrusion issue.

  • The Science: TFAA and TMS reagents are moisture-sensitive. If your sample was not completely anhydrous (dried down fully) before adding the reagent, the water hydrolyzed the reagent into acid, preventing derivatization.

  • The Fix: Ensure samples are lyophilized or dried under nitrogen stream completely. Add a water scavenger like anhydrous sodium sulfate if necessary.

Q: I see multiple peaks for arabinitol ("Ghost Peaks"). A: This indicates incomplete derivatization .

  • The Science: Arabinitol has 5 hydroxyl groups. If the reaction doesn't go to completion, you will see a mix of tri-, tetra-, and penta-derivatives.

  • The Fix: Increase reaction time (e.g., from 30 min to 60 min) or temperature (60°C). Ensure the molar excess of TFAA is at least 50:1 relative to the total hydroxyl content.

Category 2: Chromatographic Resolution

Q: I am using a C18 column and cannot separate D- and L-arabinitol. A: Stop immediately.

  • The Science: D- and L-arabinitol are enantiomers.[1][3][8][9] They have identical retention times on achiral phases (like C18).

  • The Fix: You must switch to a Chiral Stationary Phase (CSP) . For GC, use a cyclodextrin phase.[10] For LC, use a chiral ligand-exchange column.[10] Alternatively, use a chiral derivatizing agent (e.g., acetyl chloride with a chiral alcohol) to convert them into diastereomers, which can be separated on C18.

Q: In HPLC, my arabinitol peak co-elutes with mannitol. A: This is a common issue on standard carbohydrate columns.

  • The Fix: Switch the counter-ion of your ligand exchange column.

    • Ca²⁺ Form: Often co-elutes sugar alcohols.

    • Pb²⁺ (Lead) Form: Generally provides better resolution between arabinitol, mannitol, and sorbitol due to different complexation constants.

    • Warning: Pb²⁺ columns cannot be used with phosphate or sulfate buffers (precipitation risk). Use water only.

Part 3: Visualizing the Workflow
Figure 1: Decision Matrix for Arabinitol Analysis

Caption: Logical flow for selecting the correct analytical technique based on the need for enantiomeric separation (D vs L).

MethodSelection Start Start: Arabinitol Analysis Goal What is the analytical goal? Start->Goal Total Total Arabinitol (Fermentation/Food) Goal->Total Quantification only Isomer D/L Ratio (Clinical/Candidiasis) Goal->Isomer Enantiomer Separation HPLC_Std HPLC: Ligand Exchange (Ca2+ or Pb2+ Column) Total->HPLC_Std Cost-effective GC_Chiral GC-MS: Chiral Column (Cyclodextrin Phase) Isomer->GC_Chiral Gold Standard GC_Deriv GC-MS: Achiral Column (Chiral Derivatization) Isomer->GC_Deriv Alternative

Figure 2: Troubleshooting Peak Issues

Caption: Diagnostic logic for identifying root causes of poor peak shape or loss of sensitivity.

Troubleshooting Problem Problem Detected NoPeaks No Peaks / Low Area Problem->NoPeaks Tailing Peak Tailing Problem->Tailing Split Split/Ghost Peaks Problem->Split Moisture Moisture in Sample (Hydrolysis of Reagent) NoPeaks->Moisture Check Drying Step ActiveSites Active Sites in Liner (Adsorption) Tailing->ActiveSites Replace Liner/Trim Column Incomplete Incomplete Derivatization (Time/Temp insufficient) Split->Incomplete Increase Reagent Excess

References
  • Roboz, J., et al. (1990). "Separation and quantification by gas chromatography-mass spectrometry of arabinitol enantiomers to aid the differential diagnosis of disseminated candidiasis." Journal of Chromatography B: Biomedical Sciences and Applications.

  • Larsson, L., et al. (1994). "Gas chromatographic determination of D-arabinitol/L-arabinitol ratios in urine: a potential method for diagnosis of disseminated candidiasis."[2][3][4][5][6][8] Journal of Clinical Microbiology.

  • Davankov, V. A. (2003). "Chiral Separation by Ligand-Exchange Chromatography." Chromatographia.

  • Christensson, B., et al. (1999).[4] "D-arabinitol--a marker for invasive candidiasis."[2][3][4][6][9] Medical Mycology.

Sources

Troubleshooting

Storage and stability considerations for D-Arabinitol-1-13C.

Introduction Welcome to the technical support guide for D-Arabinitol-1-13C. This document provides researchers, scientists, and drug development professionals with essential information on the storage, stability, and han...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for D-Arabinitol-1-13C. This document provides researchers, scientists, and drug development professionals with essential information on the storage, stability, and handling of this stable isotope-labeled compound. D-Arabinitol-1-13C is a critical tool for tracing metabolic pathways, particularly in the field of metabolic flux analysis (MFA) for studying microbial metabolism, such as that of pathogenic Candida species.[1][2] The incorporation of a heavy carbon isotope (¹³C) at a specific position allows for the precise tracking of carbon flow through metabolic networks, offering insights into drug development and host-pathogen interactions.[1][3]

The chemical and physical properties of isotopically labeled compounds are nearly identical to their unlabeled counterparts. Therefore, the storage and handling guidelines presented here are based on the extensive data available for D-Arabinitol, with the understanding that the single ¹³C substitution does not significantly alter its stability profile.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and storage of D-Arabinitol-1-13C.

Q1: What are the recommended storage conditions for solid D-Arabinitol-1-13C?

A: For long-term stability, solid D-Arabinitol-1-13C should be stored at -20°C .[4] The vial should be kept tightly sealed to protect it from moisture. Some suppliers may also recommend storage in a refrigerator (2-8°C) for shorter periods, provided the compound is protected from air and light.[5][6]

  • Causality: Lowering the temperature minimizes the rate of potential chemical degradation and reduces the risk of the hygroscopic solid absorbing atmospheric moisture, which could compromise its integrity over time.

Q2: How long is solid D-Arabinitol-1-13C stable under recommended conditions?

A: When stored at -20°C in a tightly sealed vial, D-Arabinitol is stable for at least four years .[4] If stored at 2-8°C, a shelf life of two years can be expected.[5] Always refer to the Certificate of Analysis provided by the supplier for lot-specific expiry dates.

Q3: My vial of D-Arabinitol-1-13C arrived at room temperature. Is the product still viable?

A: Yes, the product is very likely still viable. D-Arabinitol is typically shipped at ambient room temperature for continental transit.[4] Short periods at temperatures higher than the recommended storage temperature (e.g., less than one week during shipping) will not significantly affect the product's stability or efficacy.[7] Upon receipt, it is crucial to transfer the compound to the recommended -20°C storage for long-term preservation.

Q4: What is the best way to prepare and store stock solutions of D-Arabinitol-1-13C?

A: D-Arabinitol is soluble in organic solvents like DMSO and DMF (up to ~30 mg/mL) and in aqueous buffers like PBS (pH 7.2) (up to ~10 mg/mL).[4]

  • For Organic Stock Solutions (e.g., DMSO): It is highly recommended to prepare aliquots of your stock solution in tightly sealed vials and store them at -20°C or -80°C .[7][8] This practice avoids repeated freeze-thaw cycles, which can introduce moisture and potentially degrade the compound or affect solvent quality.

  • For Aqueous Solutions: Organic solvent-free aqueous solutions can be prepared by dissolving the solid directly in the buffer. However, these solutions are not recommended for long-term storage.

Q5: How long are my prepared stock solutions stable?

A: The stability of solutions is significantly lower than that of the solid compound.

  • Organic Stock Solutions: When aliquoted and stored at -20°C, stock solutions are generally usable for up to one month .[7] For longer-term storage of up to six months, -80°C is recommended.[8]

  • Aqueous Solutions: It is strongly advised not to store aqueous solutions for more than one day . For all biological experiments, the best practice is to prepare fresh aqueous solutions or perform dilutions from a frozen organic stock solution immediately before use.[7]

Q6: I left my freshly prepared aqueous solution of D-Arabinitol-1-13C on the bench overnight. Can I still use it?

A: It is not recommended. Aqueous solutions of sugar alcohols like arabinitol can be susceptible to microbial growth, especially if not prepared under sterile conditions. The stability of the compound in an aqueous buffer for more than 24 hours is not guaranteed. To ensure the integrity of your experiment and the reliability of your results, it is safest to discard the solution and prepare a fresh one.

Q7: Are there any specific handling precautions for this isotopically labeled compound?

A: D-Arabinitol-1-13C is a stable, non-radioactive isotope.[9] The primary handling precautions are the same as for any laboratory chemical of unknown toxicity.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, lab coat, and safety glasses.

  • Avoid Dust Inhalation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid generating and inhaling dust.[10][11]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, as they can cause chemical decomposition.[10][11]

  • Review the SDS: Always review the complete Safety Data Sheet (SDS) provided by the supplier before use.[11]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Unexpected or inconsistent experimental results 1. Compound Degradation: Improper storage of solid or solution. 2. Contamination: Microbial growth in aqueous solutions or cross-contamination. 3. Inaccurate Concentration: Weighing error or incomplete dissolution.1. Verify Storage: Confirm that the solid has been stored at -20°C and solutions have been freshly prepared or properly stored as aliquots at -20°C/-80°C. 2. Use Fresh Aliquots: Discard old solutions and use a fresh, unopened aliquot or prepare a new solution from the solid. 3. Confirm Purity: If degradation is suspected, consider analytical verification (e.g., via Mass Spectrometry) to check for the expected molecular weight.
Difficulty dissolving the compound 1. Incorrect Solvent: The chosen solvent may not be appropriate for the desired concentration. 2. Low Temperature: The solvent may be too cold, reducing solubility. 3. Saturation: The concentration attempted is above the solubility limit.1. Check Solubility Data: D-Arabinitol is soluble in DMSO and DMF (~30 mg/mL) and PBS (~10 mg/mL).[4] 2. Warm Gently/Sonicate: Gentle warming or brief sonication can aid dissolution.[8] 3. Prepare a More Dilute Solution: If saturation is the issue, prepare a less concentrated stock solution.
Suspected degradation of the solid compound 1. Improper Storage: Long-term storage at room temperature or exposure to moisture/light. 2. Physical Appearance Change: The compound appears discolored, clumpy, or sticky.1. Check Certificate of Analysis (CoA): Compare the physical appearance to the description on the CoA. 2. Contact Supplier: If the product was received in a compromised state or has degraded under proper storage within its shelf life, contact the supplier's technical support. 3. Analytical Confirmation: Purity can be confirmed using techniques like NMR or Mass Spectrometry to verify the structure and isotopic enrichment.[9]

Protocols & Workflows

Protocol: Receipt and Initial Handling of D-Arabinitol-1-13C
  • Visual Inspection: Upon receipt, visually inspect the vial for any damage to the seal or container.

  • Verify Documentation: Cross-reference the product label with your order and the enclosed Certificate of Analysis.

  • Log Information: Record the batch number, delivery date, and intended storage location in your lab notebook or inventory system.

  • Transfer to Storage: Immediately transfer the tightly sealed vial to a -20°C freezer for long-term storage.

  • Acclimatization Before Use: Before opening the vial for the first time, allow it to equilibrate to room temperature for at least 60 minutes.[7] This critical step prevents atmospheric moisture from condensing on the cold solid, which would compromise its purity and long-term stability.

Protocol: Preparation of Stock Solutions
  • Equilibrate to Room Temperature: Remove the vial of solid D-Arabinitol-1-13C from the -20°C freezer and allow it to warm to room temperature (approx. 60 minutes) before opening.[7]

  • Weigh Compound: In a well-ventilated area, accurately weigh the desired amount of the solid into a suitable tube.

  • Add Solvent: Add the appropriate volume of the desired solvent (e.g., DMSO) to achieve the target concentration.

  • Ensure Complete Dissolution: Vortex or sonicate the solution until all solid material is completely dissolved.[8]

  • Aliquot for Storage: Dispense the stock solution into smaller, single-use aliquots in tightly sealed, clearly labeled cryovials.

  • Store Aliquots: Immediately store the aliquots at -20°C (for up to 1 month) or -80°C (for up to 6 months).[7][8]

Visualizations

Experimental Workflows

G Workflow: Compound Handling Upon Receipt cluster_0 Receiving cluster_1 Storage cluster_2 Preparation for Use A Receive Shipment B Inspect Vial for Damage A->B C Verify Documentation (CoA) B->C D Store Tightly Sealed Vial at -20°C C->D E Equilibrate Vial to Room Temp (60 min) D->E Before First Use F Weigh Solid & Prepare Solution E->F

Caption: Workflow for handling D-Arabinitol-1-13C upon receipt.

G Troubleshooting Solution Stability start Inconsistent Results? q_solution Is the solution freshly prepared? start->q_solution q_storage Was the stock solution aliquoted and stored at -20°C? q_solution->q_storage No res_ok Proceed with experiment using fresh solution. q_solution->res_ok Yes q_age Is the stock solution older than 1 month? q_storage->q_age Yes res_discard Discard solution. Prepare fresh from solid or a new stock aliquot. q_storage->res_discard No q_age->res_discard Yes res_check Use a new aliquot. If issues persist, prepare a new stock. q_age->res_check No

Caption: Decision tree for troubleshooting solution stability issues.

Data Summary

Table 1: Storage and Stability Recommendations
FormStorage TemperatureRecommended DurationKey Considerations
Solid -20°C≥ 4 years[4]Keep vial tightly sealed. Allow to equilibrate to room temperature before opening.
Stock Solution (in Organic Solvent, e.g., DMSO) -20°CUp to 1 month[7]Store in single-use aliquots to avoid freeze-thaw cycles.
-80°CUp to 6 months[8]Recommended for longer-term solution storage.
Aqueous Solution Room Temperature or 4°C≤ 1 dayPrepare fresh before each experiment. Prone to microbial contamination.

References

  • Allen, J., & Voges, R. (Eds.). (1995). Synthesis and Applications of Isotopically Labelled Compounds 1994. John Wiley and Sons, Inc.
  • RTI International. (n.d.). Isotope Labeling Services and Capabilities. Retrieved from [Link]

  • Wikipedia. (n.d.). Isotopic labeling. Retrieved from [Link]

  • National Institute of Standards and Technology. (2016). Safety Data Sheet: D-Mannitol. Retrieved from [Link]

  • Kitson, S. L. (2023). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Chemicals Knowledge Hub. Retrieved from [Link]

  • Wong, B., Leeson, S., Grindle, S., & Lorenz, M. (1995). D-arabitol metabolism in Candida albicans: construction and analysis of mutants lacking D-arabitol dehydrogenase. Journal of Bacteriology, 177(11), 2971–2976. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). D-Arabinitol-5-13C. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). D-Arabitol. PubChem Compound Database. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimization of Derivatization for GC-MS Analysis of Arabinitol

Welcome to the technical support center for the GC-MS analysis of arabinitol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently aske...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the GC-MS analysis of arabinitol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the derivatization of arabinitol. Our goal is to equip you with the expertise and practical insights needed to overcome common challenges and achieve robust, reproducible results.

The Imperative of Derivatization for Arabinitol Analysis

Arabinitol, a five-carbon sugar alcohol, is a polyol with multiple polar hydroxyl (-OH) groups. These functional groups lead to strong intermolecular hydrogen bonding, resulting in low volatility and thermal instability.[1][2] Direct injection of underivatized arabinitol onto a GC-MS system would lead to poor chromatographic peak shape, thermal decomposition in the hot injector, and strong adsorption to active sites within the GC system.[1] Derivatization is a chemical modification process that masks these polar hydroxyl groups, thereby increasing the analyte's volatility and thermal stability, making it amenable to GC-MS analysis.[3][4] The most common derivatization techniques for polyols like arabinitol are silylation and acetylation.[2][5]

Core Derivatization Methodologies

Silylation: The Workhorse of Arabinitol Derivatization

Silylation involves the replacement of active hydrogens on the hydroxyl groups with a trimethylsilyl (TMS) group.[1][6][7] This process significantly reduces the polarity of the molecule and increases its volatility.[4][8] N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are two of the most commonly used silylating reagents for this purpose.[9][10]

Detailed Protocol for Silylation of Arabinitol:

  • Sample Preparation: Ensure the sample is completely dry. Water will react preferentially with the silylating reagent, reducing the derivatization efficiency and potentially hydrolyzing the formed TMS derivatives.[1][9] Lyophilization (freeze-drying) is a highly effective method for water removal.

  • Reagent Addition: To the dried sample in a GC vial, add a suitable solvent such as pyridine or acetonitrile. Pyridine can also act as a catalyst.[11] Add the silylating reagent (e.g., BSTFA or MSTFA). A catalyst like trimethylchlorosilane (TMCS) is often added to BSTFA (typically in a 99:1 v/v ratio of BSTFA:TMCS) to increase its reactivity, especially for sterically hindered hydroxyl groups.[8][11]

  • Reaction Conditions: Cap the vial tightly and heat at a specific temperature for a defined period. Typical conditions range from 60°C to 80°C for 20 to 90 minutes.[5][12] The optimal time and temperature should be determined empirically for your specific application.

  • Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS.

Table 1: Comparison of Common Silylating Agents

ReagentKey CharacteristicsByproductsNotes
BSTFA A powerful silylating agent suitable for a wide range of compounds, including alcohols.[13]Volatile and less likely to interfere with chromatography compared to byproducts of other reagents.[13]Often used with a catalyst like TMCS to enhance reactivity.[11][12]
MSTFA Considered one of the most volatile silylating reagents, leading to minimal chromatographic interference.[9]N-methyltrifluoroacetamide, which is highly volatile.Excellent for trace analysis where baseline noise from reagent byproducts can be an issue.

Troubleshooting Guide: A Question & Answer Approach

This section addresses specific issues you may encounter during the derivatization and analysis of arabinitol.

Q1: I don't see any peak for arabinitol, or the peak intensity is extremely low.

Possible Causes & Solutions:

  • Incomplete Derivatization: The derivatization reaction may not have gone to completion.

    • Actionable Advice: Increase the reaction temperature or time. Ensure the ratio of derivatizing reagent to analyte is sufficient; a molar excess of the reagent is recommended.[7] The addition of a catalyst like TMCS to BSTFA can significantly improve the reaction rate and completeness.[11]

  • Presence of Moisture: Water in your sample or solvent will consume the derivatizing reagent.

    • Actionable Advice: Thoroughly dry your samples, preferably by lyophilization.[9] Use anhydrous solvents and store derivatizing reagents under inert gas and away from moisture.[1][11]

  • Degradation of Reagents: Silylating reagents are sensitive to moisture and can degrade over time.

    • Actionable Advice: Use fresh reagents or reagents that have been stored properly in a desiccator. Purging the vial with nitrogen before sealing can help extend the reagent's shelf life.

  • Injector Issues: The injector port may be too cold, causing the derivatized analyte to condense, or too hot, causing thermal degradation. Active sites in the injector liner can also lead to analyte loss.

    • Actionable Advice: Optimize the injector temperature. A typical starting point is 250-280°C.[5] Use a deactivated liner and change it regularly to prevent the buildup of non-volatile residues.[14]

Q2: I am observing multiple peaks for arabinitol.

Possible Causes & Solutions:

  • Incomplete Derivatization: Partially derivatized arabinitol molecules (e.g., with only four of the five hydroxyl groups silylated) will have different retention times.

    • Actionable Advice: Re-optimize the derivatization conditions as described in Q1. A consistent and complete reaction is key to obtaining a single, sharp peak.

  • Anomerization (for reducing sugars): While arabinitol is a sugar alcohol and does not have an anomeric carbon, this is a common issue for reducing sugars that might be present in your sample matrix. An oximation step prior to silylation can prevent the formation of multiple anomers for reducing sugars.[2][5]

  • Degradation of Derivatives: TMS derivatives can be susceptible to hydrolysis if exposed to moisture before analysis.

    • Actionable Advice: Analyze the samples as soon as possible after derivatization. Ensure the entire system, from the autosampler to the GC column, is free from moisture.

Q3: My chromatogram shows significant peak tailing for arabinitol.

Possible Causes & Solutions:

  • Active Sites in the GC System: Polar hydroxyl groups that remain underivatized can interact with active sites (silanol groups) on the surface of the injector liner, the column, or connecting tubing.[1]

    • Actionable Advice: Ensure complete derivatization. Use a high-quality, deactivated GC column and injector liner. Regularly condition your column according to the manufacturer's instructions. Trimming a small portion (e.g., 10-20 cm) from the front of the column can remove accumulated non-volatile residues and active sites.[15]

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing.

    • Actionable Advice: Dilute your sample or reduce the injection volume.

Q4: I'm seeing large "ghost" peaks in my blank runs that co-elute with my derivatized arabinitol.

Possible Causes & Solutions:

  • Carryover from Previous Injections: Highly concentrated samples can contaminate the syringe, injector, and the front of the GC column.

    • Actionable Advice: Implement a rigorous syringe and injector cleaning protocol between runs. Running solvent blanks after high-concentration samples can help wash out residual analytes.

  • Contamination from Reagents: The derivatizing reagents or solvents may be contaminated.

    • Actionable Advice: Run a reagent blank (all components except the sample) to check for contamination.[7] Use high-purity solvents and fresh reagents.

Q5: My results are not reproducible; the peak areas for my arabinitol standard are inconsistent.

Possible Causes & Solutions:

  • Inconsistent Derivatization: Minor variations in reaction time, temperature, or reagent volumes can lead to variability in derivatization efficiency.

    • Actionable Advice: Use an autosampler for precise and repeatable injections and reagent additions. An automated derivatization system can further improve reproducibility.[3] An internal standard should always be used to correct for variations in sample preparation and injection volume.

  • Sample Evaporation: If vials are not sealed properly, volatile solvents and reagents can evaporate during heating, altering the reaction conditions.

    • Actionable Advice: Use high-quality vials and caps with septa that can withstand the reaction temperature and pressure. Ensure caps are tightened securely.

  • Instability of Derivatives: As mentioned, TMS derivatives can degrade over time.

    • Actionable Advice: Analyze samples within a consistent timeframe after derivatization. If a large batch of samples is prepared, store them at a low temperature (e.g., 4°C) to slow down degradation, but be aware that stability can be limited.[16]

Frequently Asked Questions (FAQs)

What is the role of pyridine in the derivatization reaction?

Pyridine serves a dual purpose. It is an excellent solvent for both arabinitol and the derivatizing reagents. Additionally, it acts as a basic catalyst, scavenging the acidic byproducts of the silylation reaction, thereby driving the reaction to completion.[8] However, pyridine can sometimes cause interference in the chromatogram, so its use should be evaluated.[17]

Can I use acetylation instead of silylation for arabinitol?

Yes, acetylation is another common derivatization method for polyols.[2] It involves reacting the hydroxyl groups with an acetylating agent, such as acetic anhydride, often in the presence of a catalyst like pyridine or sodium acetate.[18] The resulting alditol acetates are very stable.[18] However, the reaction conditions can be harsher, and the removal of excess reagent and byproducts is often necessary.

How should I store my silylating reagents?

Silylating reagents are extremely sensitive to moisture.[6][11] They should be stored in their original sealed containers in a dry environment, such as a desiccator. Once opened, it is best to blanket the reagent with an inert gas like nitrogen or argon before resealing to displace any moist air.

What type of GC column is best for analyzing derivatized arabinitol?

A low- to mid-polarity column is typically recommended for the analysis of silylated or acetylated arabinitol. A common choice is a column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).[5] These columns provide good resolution and thermal stability. Avoid using columns with phases that contain active hydrogens, such as "WAX" columns, as these can react with any unconsumed silylating reagent or the silylated analytes themselves.[8]

Visualizing the Workflow

To aid in understanding the process, the following diagrams illustrate the key steps and decision points in the derivatization of arabinitol.

DerivatizationWorkflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Start Start with Sample Dry Dry Sample (Lyophilize) Start->Dry AddReagents Add Solvent (e.g., Pyridine) & Silylating Reagent (e.g., BSTFA+TMCS) Dry->AddReagents Heat Heat (e.g., 60-80°C for 20-90 min) AddReagents->Heat Cool Cool to Room Temp Heat->Cool Inject Inject into GC-MS Cool->Inject Acquire Data Acquisition Inject->Acquire

Caption: A typical workflow for the silylation of arabinitol prior to GC-MS analysis.

TroubleshootingLogic Start Problem with Arabinitol Peak? NoPeak No / Low Peak? Start->NoPeak Yes MultiplePeaks Multiple Peaks? Start->MultiplePeaks No CheckDeriv Check Derivatization (Time, Temp, Reagents) NoPeak->CheckDeriv CheckMoisture Check for Moisture (Sample, Solvents) NoPeak->CheckMoisture TailingPeak Tailing Peak? MultiplePeaks->TailingPeak No MultiplePeaks->CheckDeriv TailingPeak->CheckDeriv CheckSystem Check GC System (Liner, Column, Temp) TailingPeak->CheckSystem

Caption: A simplified logic diagram for troubleshooting common arabinitol analysis issues.

References

  • Preparation of TMS Derivatives for GC/MS. CalTech GPS. Available at: [Link]

  • GC Derivatization. Available at: [Link]

  • How to avoid N-containing compounds that arise due to pyridine used in the BSTFA derivatization? ResearchGate. Available at: [Link]

  • Derivatization for Gas Chromatography. Phenomenex. Available at: [Link]

  • Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. Available at: [Link]

  • Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: comparison of HPLC–ELSD, LC–ESI–MS/MS and GC–MS. PMC. Available at: [Link]

  • Optimization of carbohydrate silylation for gas chromatography. ResearchGate. Available at: [Link]

  • Methylation-GC-MS analysis of arabinofuranose- And galactofuranose- containing structures: Rapid synthesis of partially O-methylated alditol acetate standards. ResearchGate. Available at: [Link]

  • Separation and quantification by gas chromatography-mass spectrometry of arabinitol enantiomers to aid the differential diagnosis of disseminated candidiasis. PubMed. Available at: [Link]

  • Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. PMC. Available at: [Link]

  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? MDPI. Available at: [Link]

  • BSTFA – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Investigation of the derivatization conditions for GC-MS metabolomics of biological samples. Future Science. Available at: [Link]

  • (PDF) Derivatization Methods in GC and GC/MS. ResearchGate. Available at: [Link]

  • GC-MS analysis of standard polyols as acetylated derivatives... ResearchGate. Available at: [Link]

  • (PDF) Derivatization reactions and reagents for gas chromatography analysis. ResearchGate. Available at: [Link]

  • Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. Restek. Available at: [Link]

  • Preparation of Alditol Acetates and their Analysis by Gas Chromatography (GC) and Mass Spectrometry (MS). Taylor & Francis eBooks. Available at: [Link]

  • Why Use GC Derivatization Reagents. Chrom Tech, Inc. Available at: [Link]

  • Silylation Derivatization Reagent, BSTFA (N,O-bis[Trimethylsilyl]Trifluoroacetamide), Vial, 25 g. Restek. Available at: [Link]

  • BSTFA. Wikipedia. Available at: [Link]

  • Overcome the Complexities of Analyzing for Sugars by GC-MS. Restek. Available at: [Link]

  • Chemical structure and reactions of derivatizing agents MSTFA and BSTFA with polar analytes. ResearchGate. Available at: [Link]

  • Gas chromatographic determination of D-arabinitol/L-arabinitol ratios in urine: a potential method for diagnosis of disseminated candidiasis. NIH. Available at: [Link]

  • Enantioselective measurement of the Candida metabolite D-arabinitol in human serum using multi-dimensional gas chromatography and a new chiral phase. PubMed. Available at: [Link]

  • Optimization of a GC-MS Injection-Port Derivatization Methodology to Enhance Metabolomics Analysis Throughput in Biological Samples. PubMed. Available at: [Link]

  • Gas Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu UK. Available at: [Link]

  • Derivatization steps prior to GC–MS analysis: a Silylation reactions... ResearchGate. Available at: [Link]

  • 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Drawell. Available at: [Link]

  • How to Troubleshoot and Improve your GC/MS. YouTube. Available at: [Link]

  • Derivatization of carbohydrates for GC and GC-MS analyses. ResearchGate. Available at: [Link]

  • Gas chromatographic determination of D-arabinitol/L-arabinitol ratios in urine: a potential method for diagnosis of disseminated candidiasis. PubMed. Available at: [Link]

  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. Available at: [Link]

  • Determination of serum arabinitol levels by mass spectrometry in patients with postoperative candidiasis. PubMed. Available at: [Link]

  • Optimization of derivatization-gas chromatography/mass spectrometry (Der-GC/MS) for analyzing non-volatile metabolites in soy sauce koji-making process and their evolution patterns. PubMed. Available at: [Link]

Sources

Troubleshooting

Challenges in achieving isotopic steady state with D-Arabinitol-1-13C.

Topic: Challenges in Achieving Isotopic Steady State with D-Arabinitol-1-13C Executive Summary: The Kinetic Bottleneck Welcome to the Stable Isotope Support Hub. You are likely using D-Arabinitol-1-13C to probe the Pento...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Challenges in Achieving Isotopic Steady State with D-Arabinitol-1-13C

Executive Summary: The Kinetic Bottleneck

Welcome to the Stable Isotope Support Hub. You are likely using D-Arabinitol-1-13C to probe the Pentose Phosphate Pathway (PPP) specifically to bypass the oxidative phase (G6PDH) or to measure the reversibility of the non-oxidative branch.

The core challenge you are facing—failure to reach or maintain Isotopic Steady State (ISS) —is rarely a failure of the tracer itself. Instead, it is a kinetic characteristic of the pentose phosphate pool size and the exchange fluxes inherent to the non-oxidative PPP. Unlike glucose, which turns over rapidly in glycolysis, D-Arabinitol enters a metabolic "roundabout" where reversible reactions (Transketolase/Transaldolase) constantly dilute and scramble the label before it reaches a stable enrichment plateau.

This guide breaks down the kinetics, provides a self-validating protocol for determining your specific


 (Time to Steady State), and offers a decision tree for troubleshooting.
Metabolic Pathway & Tracer Entry Map

To troubleshoot, we must first visualize the entry point. D-Arabinitol does not enter glycolysis directly.[1] It enters the PPP via D-Xylulose , bypassing the rate-limiting G6PDH step.

G cluster_0 Pentose Phosphate Pathway (Non-Oxidative) Arabinitol D-Arabinitol-1-13C (Extracellular) Intra_Arabinitol D-Arabinitol (Intracellular) Arabinitol->Intra_Arabinitol Transport Xylulose D-Xylulose (C1-Labeled) Intra_Arabinitol->Xylulose ARD1 / DCXR (Dehydrogenase) X5P Xylulose-5-P (C1-Labeled) Xylulose->X5P Xylulokinase GAP Glyceraldehyde-3-P X5P->GAP Transketolase (TKT) (Reversible Exchange) S7P Sedoheptulose-7-P X5P->S7P TKT Transfer R5P Ribose-5-P R5P->S7P Glycolysis Glycolysis (Pyruvate/Lactate) GAP->Glycolysis F6P Fructose-6-P (Scrambling Entry) S7P->F6P Transaldolase (Back-flux to Hexose Pool) F6P->Glycolysis Glycolysis

Figure 1: Metabolic entry of D-Arabinitol-1-13C. Note that the tracer enters as Xylulose-5-P, directly feeding the reversible non-oxidative branch (Red Arrow), which is the primary source of isotopic non-steady state issues.

Troubleshooting Module: The "Why" and "How"
Issue 1: The "Flatline" at Low Enrichment

Symptom: You expect 50% enrichment based on media concentration, but the intracellular pool plateaus at 10-15% and never rises, regardless of incubation time.

  • The Science: This is a Dilution Flux problem, not a time problem.

    • Endogenous Production: Cells may synthesize unlabeled pentoses via the oxidative PPP (from Glucose-6-P) or gluconeogenesis.

    • The "Back-Flux" Trap: The non-oxidative PPP is bidirectional. Unlabeled Fructose-6-P (F6P) from glycolysis can flow backward through Transaldolase to create unlabeled Sedoheptulose-7-P and Xylulose-5-P, effectively diluting your tracer continuously.

  • Diagnostic Step: Check the M+0 (unlabeled) mass isotopomer of Lactate . If Lactate is largely unlabeled, your glycolytic flux is dominating and washing out the PPP tracer.

Issue 2: Label Scrambling (Loss of Positional Specificity)

Symptom: You used D-Arabinitol-1-13C to trace specific carbon atoms, but the label is appearing in unexpected positions in downstream metabolites (e.g., M+2 or M+3 isotopomers in nucleotides).

  • The Science: This is caused by TKT/TAL Cycling .

    • Mechanism: Transketolase (TKT) moves a C2 unit. If Xylulose-5-P (C1-labeled) cycles multiple times with Ribose-5-P, the label can be transferred to Sedoheptulose-7-P and then back to Fructose-6-P. Once in F6P, it can re-enter the oxidative PPP or isomerize, scrambling the C1 position to other carbons before re-entering the pentose pool.

  • Solution: You cannot stop this enzymatically without killing the cell. Instead, you must switch to Non-Stationary Metabolic Flux Analysis (INST-MFA) , where you measure the rate of label incorporation (first 5-30 mins) rather than the final steady state.

Issue 3: Slow Approach to Steady State

Symptom: The enrichment curve is still rising after 24 hours.

  • The Science: The Turnover Rate (

    
    )  of the pentose pool is low compared to the glycolytic pool.
    
    • Formula:

      
      , where 
      
      
      
      .
    • If the pentose pool is large (e.g., in nucleotide-synthesizing cancer cells) but the flux toward nucleotide synthesis is slow,

      
       can exceed 48 hours.
      
  • Action: Perform the "Time-Course Optimization" protocol below.

Protocol: Determining Isotopic Steady State ( )

Objective: Empirically determine the minimum incubation time required to reach isotopic steady state for D-Arabinitol-1-13C in your specific cell line.

Reagents:

  • D-Arabinitol-1-13C (99% enrichment).

  • Metabolic Quenching Solution (80:20 Methanol:Water, pre-chilled to -80°C).

Workflow:

  • Pilot Setup: Seed cells in 6-well plates. Ensure cells are in exponential growth phase (metabolic steady state).[2]

  • Tracer Introduction: Replace media with D-Arabinitol-1-13C supplemented media.

    • Note: Maintain physiological glucose levels to prevent metabolic stress.

  • Sampling Timepoints: Collect samples at geometric intervals:

    • 
       minutes, and 
      
      
      
      hours.
  • Quenching (Critical):

    • Rapidly aspirate media.

    • Immediately add -80°C Methanol/Water .

    • Why? PPP intermediates (Ribose-5-P, Xylulose-5-P) degrade rapidly. Slow quenching alters the observed isotopomer distribution.

  • Data Analysis:

    • Plot Mass Isotopomer Distribution (MID) for Xylulose-5-P (or surrogate marker like Ribose-5-P).

    • Calculate the Fractional Enrichment for each timepoint.

Data Interpretation Table:

ObservationDiagnosisRecommended Action
Enrichment plateaus < 3 hrs Fast turnoverValid for Standard MFA.
Enrichment rises linearly at 24 hrs Slow turnover / Large PoolInvalid for Standard MFA. Switch to INST-MFA (Non-stationary).
Enrichment fluctuates/Noisy Non-metabolic steady stateCells are stressed. Check glucose levels and confluence.
Decision Tree: Troubleshooting Workflow

Use this logic flow to diagnose your specific experimental failure.

Troubleshooting Start Start: Enrichment Data Analysis IsPlateau Did enrichment reach a plateau? Start->IsPlateau CheckLevel Is plateau level > 50% of theoretical max? IsPlateau->CheckLevel Yes IsLinear Is enrichment rising linearly? IsPlateau->IsLinear No Success System in Steady State. Proceed with Flux Calculation. CheckLevel->Success Yes Dilution High Dilution Flux. Check unlabeled Glucose/Glycogen inputs. CheckLevel->Dilution No SlowTurnover Slow Turnover. Extend incubation time or use INST-MFA. IsLinear->SlowTurnover Yes MetabolicShift Metabolic Non-Steady State. Cells changing phenotype during assay. Restart with controlled density. IsLinear->MetabolicShift No

Figure 2: Logical framework for diagnosing isotopic steady state failures.

References
  • Zamboni, N., et al. (2009). 13C-based metabolic flux analysis. Nature Protocols.

  • Wiechert, W., & Nöh, K. (2013). Isotopically non-stationary metabolic flux analysis: complex yet highly informative. Current Opinion in Biotechnology.

  • Hui, S., et al. (2020). Quantitative Fluxomics of Circulating Metabolites. Cell Metabolism.[1][2][3][4][5][6][7]

  • Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology.

  • Metallo, C. M., et al. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology.

Sources

Reference Data & Comparative Studies

Validation

Precision in Pentitol Analysis: D-Arabinitol-1-13C vs. Deuterated Internal Standards

Executive Summary In the quantitative analysis of D-Arabinitol—a critical biomarker for invasive candidiasis and a tracer for the pentose phosphate pathway—the choice of internal standard (IS) dictates the accuracy of th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative analysis of D-Arabinitol—a critical biomarker for invasive candidiasis and a tracer for the pentose phosphate pathway—the choice of internal standard (IS) dictates the accuracy of the assay.

The Verdict:

  • D-Arabinitol-1-13C is the superior choice for chromatographic precision , offering perfect co-elution with the native analyte. This makes it ideal for correcting matrix effects in LC-MS/MS and ensuring integration consistency in GC-MS. However, its single-mass-unit shift (+1 Da) requires rigorous handling to avoid interference from the natural isotopic envelope of the analyte.

  • Deuterated Standards (e.g., D5-Arabinitol) are superior for spectral distinctness , providing a large mass shift (+5 Da) that eliminates cross-talk. However, they suffer from the "Deuterium Isotope Effect," causing retention time shifts that can compromise data quality in complex matrices.

Part 1: Scientific Background & Mechanisms

The Chromatographic Isotope Effect

The most significant technical differentiator between 13C and Deuterium (D) labeling is their behavior during chromatographic separation.

  • The Deuterium Shift (Inverse Isotope Effect): Deuterium reduces the vibrational volume of the C-H bond, making the molecule slightly more lipophilic and compact. In Gas Chromatography (GC), deuterated polyols (as TMS derivatives) typically elute earlier than their unlabeled counterparts by 0.1–0.5 seconds. In Reverse-Phase LC, they may also show slight separation.

    • Consequence: The IS does not experience the exact same matrix suppression or enhancement events as the analyte at the exact moment of ionization.

  • The 13C Co-elution: Carbon-13 adds mass without significantly altering bond lengths or vibrational volume. Therefore, D-Arabinitol-1-13C co-elutes perfectly with native D-Arabinitol.

    • Benefit: Any suppression of the analyte signal by co-eluting matrix lipids or salts affects the IS equally, allowing for near-perfect normalization.

The Mass Spectral "Cross-Talk" Challenge

While 13C is chromatographically superior, the specific product D-Arabinitol-1-13C carries a single 13C atom, resulting in a mass shift of only +1 Da.

  • The Natural Abundance Problem: Native carbon contains ~1.1% 13C. A 5-carbon sugar like Arabinitol has a natural M+1 abundance of approximately 5.5% (5 x 1.1%).

  • Interference: If the concentration of native Arabinitol is high, its natural M+1 isotope peak will spill over into the quantitation channel of the D-Arabinitol-1-13C IS.

  • Deuterium Advantage: A D5-labeled standard shifts the mass by +5 Da, placing it far beyond the natural isotopic envelope of the analyte, eliminating this interference completely.

Part 2: Comparative Analysis & Decision Matrix

Performance Comparison Table
FeatureD-Arabinitol-1-13CDeuterated (e.g., D5-Arabinitol)
Chromatographic Behavior Perfect Co-elution (Ideal)Shifted Retention Time (Risk of error)
Mass Shift +1 Da (High risk of overlap)+5 to +7 Da (Zero overlap)
Matrix Effect Correction Excellent (Same ionization window)Good to Moderate (Separated window)
Chemical Stability High (Carbon backbone is inert)Variable (D on -OH exchanges; D on C is stable)
Fragmentation Risk High (Must select ions retaining C1)Low (Label usually distributed)
Cost Generally HigherGenerally Lower
Visualizing the Workflow Logic

ComparisonLogic Start Select Internal Standard C13 D-Arabinitol-1-13C Start->C13 Deuterium Deuterated (D5) Start->Deuterium CoElution Perfect Co-elution (Corrects Matrix Effects) C13->CoElution MassOverlap Risk: +1 Da Overlap (Natural Isotopes) C13->MassOverlap FragCheck Critical: Must select C1-retaining Fragments C13->FragCheck BestFor Method Goal CoElution->BestFor High Precision Needed Separation Chromatographic Shift (RT Difference) Deuterium->Separation CleanSpec Clean Spectrum (+5 Da Shift) Deuterium->CleanSpec CleanSpec->BestFor High Sensitivity Needed

Caption: Decision logic for selecting between 13C and Deuterated standards based on analytical priorities (Precision vs. Sensitivity).

Part 3: Validated Experimental Protocol (GC-MS)

This protocol is optimized for D-Arabinitol-1-13C , specifically addressing the fragmentation and mass overlap risks identified above.

Materials
  • Analyte: D-Arabinitol (Native).

  • Internal Standard: D-Arabinitol-1-13C (Note: Ensure >99% isotopic purity).

  • Derivatization Agent: BSTFA + 1% TMCS (forms TMS derivatives).

  • Solvent: Pyridine (anhydrous).

Step-by-Step Methodology
  • Sample Preparation:

    • Aliquot 100 µL of serum/urine.

    • CRITICAL STEP: Add D-Arabinitol-1-13C IS at a concentration at least 2x higher than the expected upper limit of endogenous Arabinitol.

    • Reasoning: High IS concentration swamps the natural M+1 signal from the native analyte, minimizing the error contribution from the +1 Da overlap [1].

  • Extraction:

    • Precipitate proteins with 400 µL Methanol. Centrifuge at 10,000 x g for 10 min.

    • Evaporate supernatant to dryness under nitrogen at 40°C.

  • Derivatization:

    • Add 50 µL Pyridine and 50 µL BSTFA+TMCS.

    • Incubate at 70°C for 30 minutes.

    • Mechanism: This converts the 5 hydroxyl groups to Trimethylsilyl (TMS) ethers, making the molecule volatile.

  • GC-MS Analysis:

    • Column: DB-5ms or equivalent (30m x 0.25mm).

    • Injection: Splitless (1 µL).

    • Ionization: Electron Impact (EI, 70 eV).

Fragmentation & Ion Selection (The "C1 Rule")

When using 1-13C labeled Arabinitol, you must select ions that retain the C1 atom. If the molecule cleaves between C1 and C2, and the charge stays on the C2-C5 fragment, your label is lost.

  • Recommended Ions (TMS Derivative):

    • m/z 217: (Often retains C1-C2-C3 backbone).

    • m/z 498 (M-15): Loss of methyl group from TMS. Retains the entire carbon backbone. (Best for 13C-1) .

    • m/z 423 (M-90): Loss of TMSOH. Retains backbone.

  • Avoid: Low mass ions like m/z 73 (TMS group only) or fragments known to originate from the C4-C5 tail if using a C1 label.

Fragmentation Molecule Arabinitol-1-13C (TMS Derivative) Frag1 Fragment A (Contains C1) Molecule->Frag1 Cleavage Frag2 Fragment B (C2-C5 only) Molecule->Frag2 Cleavage Detector Mass Detector Frag1->Detector Signal Detected (m/z = M+1) Frag2->Detector Signal Detected (m/z = M+0) Label LOST

Caption: Fragmentation logic. For D-Arabinitol-1-13C, only fragments retaining the C1 atom (Green path) provide a valid internal standard signal.

References

  • Roboz, J., Nieves, E., & Holland, J. F. (1990). Separation and quantification by gas chromatography-mass spectrometry of arabinitol enantiomers to aid the differential diagnosis of disseminated candidiasis. Journal of Chromatography B: Biomedical Sciences and Applications, 500, 413-426.

  • Lehtonen, L., et al. (1993). Determination of serum arabinitol levels by mass spectrometry in patients with postoperative candidiasis. European Journal of Clinical Microbiology & Infectious Diseases, 12(5), 330-335.

  • Wong, B., & Castellanos, M. (1989).[1] Enantioselective measurement of the Candida metabolite D-arabinitol in human serum using multi-dimensional gas chromatography and a new chiral phase.[1] Journal of Chromatography B, 495, 21-30.[1]

  • Jia, L., et al. (2011). 13C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses.[2][3] Journal of Chromatography A, 1218(52), 9366-9374.[2]

Sources

Comparative

A Senior Application Scientist's Guide to Comparative Metabolomics Using D-Arabinitol-1-13C

Executive Summary Comparative metabolomics aims to uncover subtle but significant differences between biological systems, a task complicated by inherent analytical variability.[1] The key to robust and reproducible findi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Comparative metabolomics aims to uncover subtle but significant differences between biological systems, a task complicated by inherent analytical variability.[1] The key to robust and reproducible findings lies in meticulous sample preparation and, critically, the use of appropriate internal standards.[2][3] This guide provides an in-depth comparison of D-Arabinitol-1-13C as a stable isotope-labeled (SIL) internal standard against other common normalization strategies. We will explore the theoretical advantages of using a 13C-labeled standard, provide detailed, field-tested protocols for its application in a liquid chromatography-mass spectrometry (LC-MS) workflow, and present a framework for data interpretation that ensures the highest level of scientific integrity.

The Imperative for Normalization in Metabolomics

Metabolomics, the large-scale study of small molecules, provides a real-time snapshot of physiological or pathological states.[3] However, the journey from sample collection to data analysis is fraught with potential sources of non-biological variation. Discrepancies in sample preparation, extraction efficiency, injection volume, and instrument response can introduce systematic errors that obscure true biological differences.[1][4]

Data normalization is a critical step to mitigate these technical variations.[1] While various statistical methods exist, such as Total Ion Current (TIC) normalization, Probabilistic Quotient Normalization (PQN), and median scaling, they often rely on assumptions that may not hold true for all datasets.[4][5][6] The most robust approach for correcting variability throughout the entire analytical process is the use of a stable isotope-labeled internal standard (IS).[3][7][8] An ideal IS, added at the very beginning of sample preparation, experiences the same processing as the endogenous analytes, thereby providing a reliable basis for correction.[3]

D-Arabinitol-1-13C: An Intelligent Choice for an Internal Standard

D-Arabinitol-1-13C is a five-carbon sugar alcohol labeled with a heavy carbon isotope at the first carbon position. Its selection as an internal standard is based on several key advantages, particularly when compared to deuterated (²H) standards or unlabeled chemical analogues.

The 13C Advantage: Chemical and Chromatographic Fidelity

Stable isotope-labeled standards are superior because they share nearly identical physicochemical properties with their unlabeled counterparts.[9] However, 13C-labeled standards are often considered the "gold standard" over deuterated ones.[7][10]

  • Co-elution: The mass difference between ¹²C and ¹³C is minimal, ensuring that the labeled standard co-elutes perfectly with the endogenous analyte under various chromatographic conditions.[10][11] Deuterated standards, due to the greater relative mass difference of deuterium, can sometimes exhibit slight retention time shifts, which can compromise their ability to correct for matrix effects that are highly specific to a particular point in the chromatographic run.[10][12]

  • Isotopic Stability: The C-C bond is exceptionally stable. The ¹³C label will not be lost or exchanged during sample preparation, extraction, derivatization, or analysis.[7] Deuterium labels, especially on hydroxyl or amine groups, can be susceptible to back-exchange with hydrogen from solvents, which would compromise quantification.[7]

Biochemical Relevance of D-Arabinitol

D-arabinitol is not an inert bystander in biology. It is a metabolite linked to the Pentose Phosphate Pathway (PPP), a critical route for generating NADPH and nucleotide precursors.[13][14][15] In many fungi, like Candida albicans, D-arabitol is synthesized from the PPP intermediate D-ribulose-5-phosphate.[13][16][17] This makes D-Arabinitol-1-¹³C particularly relevant for studies involving:

  • Fungal Metabolism: It can serve as an excellent IS for quantifying fungal metabolites.[18]

  • Host-Pathogen Interactions: Tracking its fate in co-culture systems can reveal metabolic interplay.[18]

  • Biomarker Studies: Elevated D-arabinitol is a known biomarker for invasive candidiasis.[19][20]

The following diagram illustrates the metabolic context of D-arabinitol synthesis from the Pentose Phosphate Pathway.

G G6P Glucose-6-Phosphate PPP Pentose Phosphate Pathway (Oxidative Phase) G6P->PPP Ru5P D-Ribulose-5-Phosphate PPP->Ru5P Phosphatase Phosphatase Ru5P->Phosphatase Dephosphorylation Ribulose D-Ribulose Phosphatase->Ribulose ArDH D-arabitol dehydrogenase (ArDH) Ribulose->ArDH Reduction Arabitol D-Arabitol ArDH->Arabitol

Caption: Simplified pathway of D-Arabinitol synthesis from the Pentose Phosphate Pathway.

Comparative Performance: D-Arabinitol-1-13C vs. Alternatives

The choice of normalization strategy directly impacts data quality. Here, we compare the use of D-Arabinitol-1-13C against other common methods.

Normalization MethodPrincipleAdvantagesDisadvantages & Causality
D-Arabinitol-1-13C IS A known amount is spiked into each sample pre-extraction. Endogenous analyte peak area is divided by the IS peak area.[3]Corrects for variability in extraction, injection, and ionization.[8][21][22] High accuracy due to co-elution and chemical similarity.[10][11]Requires a specific labeled compound. May not perfectly represent the behavior of all other metabolite classes.
Other SIL Standards (e.g., Deuterated) Same principle as ¹³C-IS.Better than no IS. Can compensate for many sources of error.[7]Potential for chromatographic separation from the analyte, leading to inaccurate correction for matrix effects.[10] Risk of D/H exchange can compromise quantitation.[7]
Unlabeled IS (e.g., Ribitol) A structurally similar but non-endogenous compound is added.Better than no IS. Can correct for injection volume and some instrument drift.Does not co-elute and has different physicochemical properties, leading to poor correction for extraction recovery and matrix effects.[23] May be present endogenously in some samples.[23]
Total Ion Current (TIC) Normalization Each data point in a sample is divided by the sum of all peak intensities for that sample.[5]Simple to implement. No additional reagents needed.Assumes that the total metabolite concentration is constant across all samples, which is often biologically false.[1] Highly sensitive to a few very abundant ions, which can skew the normalization factor.[5]
Probabilistic Quotient Normalization (PQN) Corrects for dilution effects by aligning the distribution of metabolite intensities to a reference spectrum (e.g., the median spectrum).[1][4]More robust to outliers than TIC. Does not assume constant total metabolite abundance.[1]Assumes that most metabolites do not change between samples, which may not be true in studies with strong biological effects.[4]

Expert Insight: The superiority of a ¹³C-labeled internal standard like D-Arabinitol-1-¹³C stems from its ability to track the analyte of interest through every step of the process.[9] While methods like PQN are valuable for untargeted studies, they cannot correct for analyte loss during sample preparation, a critical source of error that only a co-processed internal standard can address.[2]

Experimental Workflow & Protocols

Achieving reliable comparative data requires a validated, step-by-step workflow. This section provides a detailed protocol for using D-Arabinitol-1-13C in a typical cell-based metabolomics experiment.

Overall Experimental Workflow

The diagram below outlines the critical stages from sample collection to data analysis. The early addition of the internal standard is paramount for its function.

G cluster_prep Sample Preparation cluster_extract Extraction cluster_analysis Analysis & Data Processing Collect 1. Cell Collection (e.g., scraping) Quench 2. Metabolism Quenching (e.g., Liquid N2) Collect->Quench Spike 3. Add D-Arabinitol-1-13C IS (Precise Amount) Quench->Spike Extract 4. Metabolite Extraction (e.g., Cold 80% Methanol) Spike->Extract Centrifuge 5. Centrifugation (Pellet proteins/debris) Extract->Centrifuge Dry 6. Supernatant Evaporation Centrifuge->Dry Reconstitute 7. Reconstitution Dry->Reconstitute LCMS 8. LC-MS/MS Analysis Reconstitute->LCMS Normalize 9. Data Normalization (Analyte Area / IS Area) LCMS->Normalize Stats 10. Statistical Analysis Normalize->Stats

Caption: A validated workflow for metabolomics using an internal standard.

Protocol: Sample Preparation and Extraction from Adherent Cells

This protocol is designed for a 6-well plate format, assuming ~1-2 million cells per well.

  • Cell Culture: Culture cells under desired experimental conditions (e.g., control vs. drug-treated). A minimum of 10^6 cells is recommended.[24]

  • Quenching Metabolism (Critical Step):

    • Aspirate the culture medium rapidly.

    • Immediately place the plate on a bed of dry ice to rapidly cool the cells and halt enzymatic activity.[24][25]

    • Rationale: The metabolome can change in seconds.[25] Rapid quenching is essential to capture a true biological snapshot.[26][27]

  • Internal Standard Spiking:

    • Prepare a stock solution of D-Arabinitol-1-13C (e.g., 1 mg/mL in Milli-Q water). From this, prepare a working solution (e.g., 10 µg/mL).

    • To each well, add 500 µL of ice-cold 80% methanol (LC-MS grade) containing D-Arabinitol-1-13C at a final concentration of 1 µg/mL.

    • Rationale: Adding the IS before cell lysis and extraction ensures it accounts for any variability or loss in all subsequent steps.[3] Cold methanol serves to keep metabolism quenched and begins the protein precipitation process.[2][25]

  • Cell Lysis and Metabolite Extraction:

    • Place the plate on a rocker in a 4°C cold room for 10 minutes to ensure complete lysis and extraction.

    • Use a cell scraper to detach the cells and collect the cell lysate/methanol mixture into a pre-chilled 1.5 mL microcentrifuge tube.[24]

    • Rationale: Scraping is preferred over enzymatic methods like trypsinization, which can alter the cell membrane and cause metabolite leakage.[24]

  • Protein and Debris Removal:

    • Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C.

    • Rationale: This step pellets precipitated proteins and cell debris, which can clog LC columns and interfere with ionization.[2]

  • Sample Concentration:

    • Carefully transfer the supernatant to a new labeled tube.

    • Evaporate the solvent to dryness using a vacuum concentrator (e.g., SpeedVac) or a gentle stream of nitrogen. Do not use excessive heat, which can degrade metabolites.[2]

  • Reconstitution:

    • Reconstitute the dried metabolite pellet in a small, precise volume (e.g., 100 µL) of a suitable solvent compatible with your LC method (e.g., 50:50 acetonitrile:water).

    • Vortex thoroughly and centrifuge again (16,000 x g for 5 min at 4°C) to pellet any remaining insoluble material.

    • Transfer the final supernatant to an LC-MS vial with an insert.

    • Rationale: Reconstituting in a small volume concentrates the sample for better detection sensitivity. The final centrifugation step ensures a particle-free sample for injection.[2]

Protocol: LC-MS/MS Method

This is an example method using Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for polar metabolites like arabinitol.

  • LC System: UHPLC system

  • Column: SeQuant ZIC-pHILIC (e.g., 100 x 2.1 mm, 5 µm).[28]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 90% B

    • 2-12 min: Linear gradient to 50% B

    • 12-15 min: Hold at 50% B

    • 15.1-20 min: Return to 90% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple Quadrupole (QqQ) MS

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • MRM Transitions:

    • D-Arabinitol (Endogenous): Q1: 151.1 m/z -> Q3: 71.1 m/z

    • D-Arabinitol-1-13C (IS): Q1: 152.1 m/z -> Q3: 72.1 m/z

    • (Note: These transitions are illustrative and must be optimized on your specific instrument.)

  • Rationale: HILIC chromatography is excellent for retaining and separating very polar compounds that would elute in the void volume on a standard reversed-phase column.[28] A triple quadrupole MS operating in Multiple Reaction Monitoring (MRM) mode provides unparalleled sensitivity and selectivity for quantification.[3]

Data Processing and Validation

  • Peak Integration: Integrate the chromatographic peaks for both the endogenous D-Arabinitol and the D-Arabinitol-1-13C internal standard.

  • Response Ratio Calculation: For each sample, calculate the response ratio:

    • Response Ratio = (Peak Area of Endogenous D-Arabinitol) / (Peak Area of D-Arabinitol-1-13C IS)

  • Comparative Analysis: Use the calculated Response Ratios for all subsequent statistical comparisons between your experimental groups (e.g., control vs. treated). This normalized value is a far more reliable measure than the raw peak area of the endogenous analyte alone.

  • Quality Control (QC):

    • Monitor the raw peak area of the D-Arabinitol-1-13C IS across all samples in the run. A consistent signal (e.g., <15% CV) indicates a stable analytical run. Significant deviations may indicate an extraction or instrument problem with that specific sample.

    • Include pooled QC samples (a mixture of all study samples) injected periodically throughout the run to assess analytical reproducibility.[1]

Conclusion

In the pursuit of reliable and reproducible comparative metabolomics, correcting for analytical variability is not optional—it is fundamental. While various normalization methods exist, the use of a stable isotope-labeled internal standard that is chemically identical to the analyte of interest remains the most scientifically rigorous approach. D-Arabinitol-1-13C offers the distinct advantages of co-elution and isotopic stability inherent to ¹³C-labeling, providing superior performance over deuterated or non-labeled standards.[7][10] By implementing the detailed workflows and protocols described in this guide, researchers can effectively mitigate unwanted technical variation, thereby enhancing the statistical power of their experiments and ensuring that the detected differences are of true biological origin.

References

  • Al-Hetlani, E., et al. (2023). "Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics." Analytical Methods. Available at: [Link]

  • Broadhurst, D., et al. (2025). "Evaluation of normalization strategies for mass spectrometry-based multi-omics datasets." Metabolomics. Available at: [Link]

  • Organomation. (n.d.). "Metabolomics Sample Preparation." Available at: [Link]

  • Kumar, A., et al. (2025). "Critical assessment of quenching and extraction/sample preparation methods for microorganisms in metabolomics." Metabolomics. Available at: [Link]

  • Agilent Technologies. (n.d.). "Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics." Available at: [Link]

  • Wulff, J., & Mitchell, M. (2018). "A Comparison of Various Normalization Methods for LC/MS Metabolomics Data." Advances in Bioscience and Biotechnology, 9, 339-351. Available at: [Link]

  • Kim, D.H., et al. (2023). "Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics." RSC Publishing. Available at: [Link]

  • IsoLife. (n.d.). "Internal Standards in metabolomics." Available at: [Link]

  • Patti, G. J., et al. (2012). "Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks." PMC. Available at: [Link]

  • Jagtap, S. S., & Rao, C. V. (2018). "Metabolic pathway for d-arabitol production from xylose as the carbon source in R. toruloides IFO0880." ResearchGate. Available at: [Link]

  • Andersen, S. L., et al. (2011). "¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples?" PubMed. Available at: [Link]

  • Sysi-Aho, M., et al. (2011). "Normalization method for metabolomics data using optimal selection of multiple internal standards." PMC. Available at: [Link]

  • ResearchGate. (n.d.). "Pathways for the metabolism of sorbitol, mannitol and d-arabitol..." Download Scientific Diagram. Available at: [Link]

  • Wong, B., et al. (1993). "D-arabitol metabolism in Candida albicans: studies of the biosynthetic pathway and the gene that encodes NAD-dependent D-arabitol dehydrogenase." ASM Journals. Available at: [Link]

  • Fan, T. W.-M., et al. (2015). "Considerations of Sample Preparation for Metabolomics Investigation." ResearchGate. Available at: [Link]

  • Romer Labs. (n.d.). "The Advantage of Fully Stable C13 Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis." Food Risk Management Blog. Available at: [Link]

  • Wulff, J., & Mitchell, M. (2018). "A Comparison of Various Normalization Methods for LC/MS Metabolomics Data." Scirp.org. Available at: [Link]

  • Wong, B., et al. (1995). "D-arabitol metabolism in Candida albicans: construction and analysis of mutants lacking D-arabitol dehydrogenase." PMC. Available at: [Link]

  • Wong, B., et al. (1995). "D-arabitol metabolism in Candida albicans: construction and analysis of mutants lacking D-arabitol dehydrogenase." Semantic Scholar. Available at: [Link]

  • IROA Technologies. (2025). "Internal Standard Sets for Reliable Metabolomic Analysis." Available at: [Link]

  • Ravikumar, R., et al. (2022). "The possible routes of D -arabitol synthesis in the pentose phosphate pathway (PPP) are shown in yeast as a model." ResearchGate. Available at: [Link]

  • Wong, B., et al. (1993). "D-arabitol Metabolism in Candida albicans: Studies of the Biosynthetic Pathway and the Gene That Encodes NAD-Dependent D-Arabitol Dehydrogenase." ASM Journals. Available at: [Link]

  • Christensson, B., et al. (1998). "Establishment and validation of a gas chromatography/mass spectrometry method for determination of D-/L-arabinitol in urine as a..." Umeå University. Available at: [Link]

  • IROA Technologies. (n.d.). "Internal Standards for Metabolomics." Available at: [Link]

  • Wikipedia. (n.d.). "Pentose phosphate pathway." Available at: [Link]

  • Khan Academy. (n.d.). "Pentose phosphate pathway (article)." Available at: [Link]

  • ResearchGate. (2023). "Can we use ribitol as an internal standard for the untargeted GCMS metabolomics for phytochemical analysis?" Available at: [Link]

  • Kiehn, T. E., et al. (1979). "Candidiasis: detection by gas-liquid chromatography of D-arabinitol, a fungal metabolite, in human serum." PubMed. Available at: [Link]

  • Kumihashi, M., et al. (2018). "Development of an LC-MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates." ResearchGate. Available at: [Link]

  • Kim, H., et al. (2013). "Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application." NIH. Available at: [Link]

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Validation

A Senior Application Scientist's Guide to Validating Mass Spectrometry Data with 13C-Labeled Standards

For Researchers, Scientists, and Drug Development Professionals In the landscape of quantitative analysis, particularly within the realms of drug development and life science research, the demand for the highest accuracy...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within the realms of drug development and life science research, the demand for the highest accuracy and precision is non-negotiable. Mass spectrometry (MS) has emerged as a powerful tool, yet its data is susceptible to variability.[1][2] This guide provides an in-depth comparison of validation strategies, emphasizing the gold-standard approach: the use of 13C-labeled internal standards. We will delve into the core principles, experimental workflows, and the causality behind the choices that ensure the integrity and reproducibility of your mass spectrometry data.

The Imperative of Internal Standards in Quantitative Mass Spectrometry

The journey from a biological sample to a reliable quantitative result is fraught with potential pitfalls.[3] Sample degradation, matrix effects, and instrumental variability can all introduce errors that compromise data quality.[3][4] To counteract these variables, a known quantity of an internal standard (IS) is introduced to every sample. This standard co-elutes with the analyte of interest, experiencing the same experimental conditions.[5] While various compounds can serve as internal standards, stable isotope-labeled internal standards (SIL-ISs), particularly those labeled with Carbon-13 (¹³C), are widely recognized as the superior choice for quantitative bioanalysis.[3][4][6]

A SIL-IS is a version of the analyte where one or more atoms are replaced with their heavier, non-radioactive isotopes (e.g., ¹³C, ¹⁵N, ²H).[4] This mass difference allows the mass spectrometer to distinguish it from the native analyte, while its physicochemical properties remain nearly identical.[4] This near-perfect analogy is the key to its exceptional ability to compensate for analytical variability throughout the entire process, from sample extraction to ionization.[4]

Why ¹³C-Labeled Standards Reign Supreme: A Comparative Analysis

While other stable isotopes like Deuterium (²H) are used, ¹³C-labeled standards offer distinct advantages. Deuterated standards can sometimes exhibit different chromatographic retention times and recoveries compared to their native counterparts due to the greater relative mass difference between hydrogen and deuterium.[7][8][9] This can lead to inaccuracies in quantification. ¹³C-labeled standards, on the other hand, are less prone to these isotopic effects and are more likely to co-elute perfectly with the analyte, providing a more reliable correction for matrix effects.[10][11]

Feature¹³C-Labeled Standard Deuterium (²H)-Labeled Standard Structural Analogue
Chemical & Physical Properties Virtually identical to the analyteMinor differences can existDifferent from the analyte
Chromatographic Co-elution ExcellentPotential for slight retention time shiftsDifferent retention time
Ionization Efficiency Identical to the analyteGenerally similar, but can differDifferent from the analyte
Correction for Matrix Effects SuperiorGood, but can be compromised by chromatographic shiftsLess effective
Cost & Availability Can be more expensive and less readily availableOften more readily available and less expensiveVaries

The Core Principle: Isotope Dilution Mass Spectrometry (IDMS)

The use of ¹³C-labeled standards is the foundation of Isotope Dilution Mass Spectrometry (IDMS), a definitive method for accurate and precise quantification.[12] IDMS is a technique where a known amount of an isotopically enriched standard (the "spike") is added to a sample containing the analyte.[12][13][14][15] After allowing the spike to equilibrate with the sample, any subsequent loss of the analyte during sample processing will affect both the native and labeled forms equally, preserving the critical isotope ratio.[12][16] The original concentration of the analyte is then determined by measuring the altered isotope ratio in the spiked sample.[12][13]

cluster_0 Sample Preparation cluster_1 Analysis Analyte Analyte (Unknown Amount) Mixture Equilibrated Mixture Analyte->Mixture Spike Standard 13C-Labeled Standard (Known Amount) Standard->Mixture MS Mass Spectrometer Mixture->MS Ratio Measure Isotope Ratio (Analyte / Standard) MS->Ratio Quantification Calculate Analyte Concentration Ratio->Quantification

Caption: Workflow of Isotope Dilution Mass Spectrometry.

Experimental Workflow: A Step-by-Step Guide

Achieving reliable results with ¹³C-labeled standards requires a meticulous and validated workflow. The following protocol outlines the key steps for a typical LC-MS/MS analysis.

1. Preparation of ¹³C-Labeled Internal Standard Stock Solution:

  • Objective: To create a concentrated, accurate, and stable stock solution of the ¹³C-labeled internal standard.

  • Procedure:

    • Accurately weigh a precise amount of the ¹³C-labeled standard.

    • Dissolve the standard in a suitable solvent to a known final volume.

    • Store the stock solution under appropriate conditions (e.g., -20°C or -80°C) to ensure stability.

2. Preparation of Working Internal Standard Solution:

  • Objective: To dilute the stock solution to a concentration appropriate for spiking into samples.

  • Procedure:

    • Perform a serial dilution of the stock solution to achieve the desired working concentration.

    • The final concentration should be chosen to yield a response in the mass spectrometer that is similar to the expected analyte concentration in the samples.

3. Sample Preparation and Spiking:

  • Objective: To add a precise amount of the internal standard to each sample, calibrator, and quality control (QC) sample at the earliest possible stage.[1]

  • Procedure:

    • Thaw biological samples (e.g., plasma, urine, tissue homogenate) on ice.

    • Aliquot a precise volume of each sample, calibrator, and QC into individual tubes.

    • Add a fixed, known volume of the working internal standard solution to every tube.

    • Vortex each tube to ensure thorough mixing and equilibration of the internal standard with the sample matrix.

    • Proceed with the sample extraction protocol (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

4. LC-MS/MS Analysis:

  • Objective: To separate the analyte and internal standard from other matrix components and detect them with the mass spectrometer.

  • Procedure:

    • Develop a liquid chromatography (LC) method that provides good separation and peak shape for the analyte and ensures co-elution of the ¹³C-labeled internal standard.

    • Optimize the mass spectrometer parameters (e.g., ionization source conditions, collision energy) to achieve optimal sensitivity and specificity for both the analyte and the internal standard.

    • Set up the data acquisition method to monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM) for both the analyte and the ¹³C-labeled internal standard.

5. Data Processing and Quantification:

  • Objective: To calculate the concentration of the analyte in each sample based on the ratio of the analyte peak area to the internal standard peak area.

  • Procedure:

    • Integrate the peak areas for both the analyte and the ¹³C-labeled internal standard in each chromatogram.

    • Calculate the peak area ratio (Analyte Area / Internal Standard Area) for each sample, calibrator, and QC.

    • Generate a calibration curve by plotting the peak area ratio of the calibrators against their known concentrations.

    • Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Start Start Prep_IS Prepare 13C-IS Stock & Working Solutions Start->Prep_IS Spike Spike Samples, Calibrators, & QCs with 13C-IS Prep_IS->Spike Extract Perform Sample Extraction Spike->Extract LCMS LC-MS/MS Analysis Extract->LCMS Process Data Processing: Peak Integration & Ratio Calculation LCMS->Process Calibrate Generate Calibration Curve Process->Calibrate Quantify Quantify Analyte in Samples Calibrate->Quantify End End Quantify->End

Caption: A typical experimental workflow for quantitative analysis.

Trustworthiness Through Self-Validation: A System of Checks and Balances

A robust analytical method is a self-validating system. The inclusion of ¹³C-labeled standards provides an inherent layer of quality control.

  • Recovery Assessment: Since the ¹³C-labeled standard is added at the beginning, its recovery through the extraction process reflects the recovery of the analyte. Consistent recovery of the internal standard across all samples provides confidence in the extraction procedure.

  • Matrix Effect Monitoring: Ion suppression or enhancement caused by co-eluting matrix components will affect the analyte and the co-eluting ¹³C-labeled standard similarly. A consistent internal standard response across different samples indicates minimal and consistent matrix effects.

  • Quality Control Samples: The inclusion of QC samples at low, medium, and high concentrations, prepared and analyzed alongside the unknown samples, is crucial. The calculated concentrations of the QCs must fall within predefined acceptance criteria to validate the entire analytical run.

Regulatory Perspective and Authoritative Grounding

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) have established guidelines for bioanalytical method validation.[17][18][19] While these guidelines may not explicitly mandate the use of ¹³C-labeled standards, the principles of accuracy, precision, selectivity, and stability that they emphasize are best met by employing a co-eluting, stable isotope-labeled internal standard.[20][21] The use of such standards is considered a best practice in the industry and is often expected by regulatory reviewers.

Conclusion: The Unparalleled Advantage of ¹³C-Labeled Standards

References

  • Unveiling the Advantages of Stable Isotope-Labeled Standards in Mass Spectrometry - Benchchem. (n.d.).
  • Navigating the Labyrinth of Lipidomics: A Guide to Validating 13C-Labeled Mass Spectrometry Data - Benchchem. (n.d.).
  • Guideline on Isotope Dilution Mass Spectrometry - OSTI.GOV. (2017, May 22). Retrieved from [Link]

  • Stable Labeled Isotopes as Internal Standards: A Critical Review - Crimson Publishers. (2017, December 18). Retrieved from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry : RCM, 19(3), 401–407. [Link]

  • Isotope dilution | Mass spectrometry, Trace elements, Quantification - Britannica. (2025, December 13). Retrieved from [Link]

  • Neubauer, S., Haberhauer-Troyer, C., Klavins, K., Russmayer, H., Steiger, M. G., Gasser, B., Sauer, M., Mattanovich, D., Hann, S., & Koellensperger, G. (2012). U13C cell extract of Pichia pastoris--a powerful tool for evaluation of sample preparation in metabolomics. Journal of separation science, 35(22), 3091–3105. [Link]

  • The Principle of Isotopic Dilution Mass Spectrometry: An in-depth Technical Guide - Benchchem. (n.d.).
  • A Researcher's Guide to Validating Mass Spectrometry Data from Alpha-D-glucose-13C Experiments - Benchchem. (n.d.).
  • Isotope dilution - Wikipedia. (n.d.). Retrieved from [Link]

  • Che, F. Y., & Fricker, L. D. (2005). Multiple isotopic labels for quantitative mass spectrometry. Journal of the American Society for Mass Spectrometry, 16(3), 316–325. [Link]

  • A Researcher's Guide to Internal Standards in Quantitative Proteomics: A Comparative Analysis - Benchchem. (n.d.).
  • Stable Isotope Labeling Strategies - UWPR. (n.d.). Retrieved from [Link]

  • Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry | Analytical Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC. (n.d.). Retrieved from [Link]

  • Isotope Dilution Mass Spectrometry - PTB.de. (n.d.). Retrieved from [Link]

  • Schreiber, E. M. (2013, January 15). Improving Quantitative Accuracy and Precision of Isobaric Labeling Strategies for Quantitative Proteomics Using Multistage (MS3) Mass Spectrometry. American Laboratory. Retrieved from [Link]

  • Armenta, S., & de la Guardia, M. (2015). Stable isotope labelling methods in mass spectrometry-based quantitative proteomics. Analytica chimica acta, 892, 14–25. [Link]

  • Algeciras-Schimnich, A., & Dasari, S. (2023). Impact of VALID Act implementation on mass spectrometry-based clinical proteomic laboratory developed tests. Clinical proteomics, 20(1), 6. [Link]

  • Navigating FDA Guidelines for Bioanalytical Method Validation with Internal Standards: A Comparative Guide - Benchchem. (n.d.).
  • Q2(R2) Validation of Analytical Procedures - FDA. (n.d.). Retrieved from [Link]

  • New FDA Guidance on Analytical Methods Provides General Approach, but Few Details. (2015, August 18). LCGC International. Retrieved from [Link]

  • FDA FVM ChemVal 2ndEd_Final with Cover. (2019, October 15). Retrieved from [Link]

  • Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PMC. (n.d.). Retrieved from [Link]

  • An overview of methods using 13C for improved compound identification in metabolomics and natural products - Frontiers. (n.d.). Retrieved from [Link]

  • Preparing ¹³C Labeled Standards for Quantitative Mass Spectrometry: Application Notes and Protocols - Benchchem. (n.d.).
  • Advantages of using biologically generated 13 C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00460K - The Royal Society of Chemistry. (2023, June 6). Retrieved from [Link]

  • Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipi - RSC Publishing. (2023, June 6). Retrieved from [Link]

  • Utilizing 13C-Labeled internal standards to advance the analysis of heparan sulfate. (2025, April 1). American journal of physiology. Cell physiology, 328(4), C1091–C1100. [Link]

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  • C-13 Labelled Internal Standards - a Solution to Minimize Ion Suppression Effects in Liquid Chromatography-Tandem Mass Spectrometry Analyses of Drugs in Biological Samples - ResearchGate. (2025, August 7). Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling D-Arabinitol-1-13C

Executive Summary D-Arabinitol-1-13C is a stable isotope-labeled sugar alcohol primarily used as a metabolic tracer in mass spectrometry (MS) and NMR studies.[1][2] While chemically inert and generally classified as non-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

D-Arabinitol-1-13C is a stable isotope-labeled sugar alcohol primarily used as a metabolic tracer in mass spectrometry (MS) and NMR studies.[1][2] While chemically inert and generally classified as non-hazardous, the primary operational risk is not toxicity to the user, but isotopic dilution and biological contamination of the sample.

This guide prioritizes Sample Integrity alongside Personal Safety . Handling expensive isotopologues requires a "Clean-In, Clean-Out" approach to prevent exogenous carbon contamination or bacterial degradation that could skew sensitive isotope ratio measurements.

Part 1: Personal Protective Equipment (PPE) Matrix

The following PPE standards are designed to protect the researcher from particulate irritation and the sample from keratin/nuclease contamination.

Protection Zone Required Equipment Technical Justification (Causality)
Respiratory N95 Respirator (if outside hood) or Fume Hood (Class II)User Safety: Prevents inhalation of fine carbohydrate dust, which can cause respiratory sensitization.Sample Integrity: Prevents exhalation of CO₂/moisture directly onto the hygroscopic powder.
Hand Protection Nitrile Gloves (Powder-Free, 4-8 mil)User Safety: Standard chemical barrier.Sample Integrity: Latex gloves often contain shedding proteins/polymers that appear as background noise in LC-MS/MS analysis.
Ocular Safety Glasses (ANSI Z87.[3]1) with Side ShieldsUser Safety: Protects against projectile crystals during spatula manipulation or solvent splashes.
Body Lab Coat (Cotton/Poly blend, cuffed sleeves)Sample Integrity: Cuffed sleeves prevent skin cells (keratin) from shedding into the sample preparation area, a critical contaminant in high-sensitivity MS.
Static Control Anti-Static Wrist Strap or Ionizing Fan Logistics: Labeled carbohydrates are often static-prone. Static charge can cause mg-quantities of powder to "jump" from the spatula, resulting in significant financial loss.
Part 2: Operational Workflow (Step-by-Step)
Phase 1: Environmental Pre-Check
  • Decontaminate Surfaces: Wipe down the balance and workspace with 70% Ethanol or Isopropanol. Allow to dry completely.

    • Reasoning: Removes residual organic carbon from previous experiments that could interfere with 13C-enrichment calculations.

  • Equilibrate: Allow the D-Arabinitol-1-13C container to reach room temperature before opening (if stored at -20°C).

    • Reasoning: Opening a cold container introduces condensation. Water promotes microbial growth and hydrolysis, degrading the standard.

Phase 2: Precision Weighing & Solubilization
  • Critical Control Point: Do not use plastic weighing boats if analyzing by LC-MS; use glass weighing vessels or aluminum foil to avoid plasticizer leaching.

Protocol:

  • Static Neutralization: Pass the receiving vial through an anti-static gate or hold near an ionizing fan for 5 seconds.

  • Transfer: Using a clean stainless steel spatula, transfer the specific mass (e.g., 10 mg).

  • Dissolution:

    • Solvent: Use LC-MS grade water or buffer (degassed).

    • Technique: Vortex gently. D-Arabinitol is highly soluble in water (>100 mg/mL).

    • Caution: Avoid sonication if possible, as heat generation can induce minor degradation in highly sensitive isomeric mixtures.

Part 3: Visualization of Handling Logic

The following diagram outlines the decision pathway for handling D-Arabinitol-1-13C, emphasizing the protection of the isotope enrichment.

G cluster_disposal Disposal Protocol Start Start: D-Arabinitol-1-13C Handling Storage Storage: -20°C (Desiccated) Start->Storage Equilibrate Equilibrate to Room Temp (Prevent Condensation) Storage->Equilibrate 30 mins Weighing Weighing Station (Anti-Static Gun + Glass Vessel) Equilibrate->Weighing Low Humidity Solubilization Solubilization (LC-MS Grade Water) Weighing->Solubilization Avoid Plasticizers QC QC Check: Isotopic Purity (MS) Solubilization->QC Verify Enrichment Waste Aqueous Waste (Non-Hazardous) Solubilization->Waste Excess/Spill Experiment Biological Assay / Metabolic Tracing QC->Experiment

Figure 1: Operational workflow for D-Arabinitol-1-13C, highlighting critical steps to prevent isotopic dilution and moisture contamination.

Part 4: Disposal & Spill Management
Spill Response (High Value Recovery)

Because D-Arabinitol-1-13C is high-value, minor dry spills on a clean surface can sometimes be recovered for qualitative use (e.g., retention time markers), though not for quantitative standards.

  • Dry Spill: If spilled on a clean, ethanol-wiped bench, sweep gently with a fresh weighing paper. Label as "Recovered – Non-Quant".

  • Wet Spill: Absorb with paper towels. Treat as general non-hazardous chemical waste.

Disposal
  • Regulatory Status: D-Arabinitol is generally non-hazardous.[1][4][5]

  • Protocol: Dispose of aqueous solutions in the General Aqueous Waste stream. It does not require segregation as a heavy metal or halogenated solvent.

  • Container: Rinse the empty isotope vial with solvent 3x to recover all material before discarding the glass vial in sharps/glass waste.

References

Sources

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